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  • Product: Methyl 2-hydroxy-4,6-dimethylbenzoate
  • CAS: 57705-16-5

Core Science & Biosynthesis

Foundational

in vitro biological activity of methyl 2-hydroxy-4,6-dimethylbenzoate

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 2-hydroxy-4,6-dimethylbenzoate Introduction Methyl 2-hydroxy-4,6-dimethylbenzoate is a phenolic compound belonging to the benzoate ester family. I...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 2-hydroxy-4,6-dimethylbenzoate

Introduction

Methyl 2-hydroxy-4,6-dimethylbenzoate is a phenolic compound belonging to the benzoate ester family. Its chemical structure, featuring a substituted benzene ring, suggests the potential for a range of biological activities. While direct and extensive research on this specific molecule is limited in publicly available literature, its structural similarity to other well-studied phenolic and benzoate compounds provides a strong basis for hypothesizing its potential as an antimicrobial, antioxidant, anti-inflammatory, and cytotoxic agent.

This guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the potential in vitro biological activities of methyl 2-hydroxy-4,6-dimethylbenzoate. By synthesizing information from structurally related molecules, this document offers a comprehensive framework for designing and executing experiments to elucidate the bioactivity of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our hypotheses in authoritative scientific literature.

Potential Antimicrobial Activity

Hypothesis: Inhibition of Microbial Growth

Based on the known antimicrobial properties of various hydroxybenzoic acids and their esters, it is hypothesized that methyl 2-hydroxy-4,6-dimethylbenzoate possesses the ability to inhibit the growth of a range of pathogenic bacteria and fungi. The presence of the phenolic hydroxyl group and the overall lipophilicity of the molecule are expected to contribute to its antimicrobial action, potentially by disrupting microbial cell membranes or interfering with essential enzymatic activities. Studies on structurally similar compounds have demonstrated their efficacy against both Gram-positive and Gram-negative bacteria.[1][2]

Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used and reliable technique for preliminary screening of antimicrobial activity.[1]

Materials:

  • Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Candida albicans (yeast))

  • Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for yeast)

  • Sterile petri dishes

  • Bacterial and fungal inoculums adjusted to 0.5 McFarland standard

  • Methyl 2-hydroxy-4,6-dimethylbenzoate stock solution (in a suitable solvent like DMSO)

  • Positive control (e.g., a broad-spectrum antibiotic)

  • Negative control (solvent used to dissolve the compound)

  • Sterile cork borer

Procedure:

  • Prepare the agar plates and allow them to solidify under sterile conditions.

  • Spread a standardized inoculum of the test microorganism evenly over the surface of the agar plate.

  • Using a sterile cork borer, create wells of uniform diameter in the agar.

  • Carefully add a defined volume of the methyl 2-hydroxy-4,6-dimethylbenzoate solution, positive control, and negative control to separate wells.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for yeast).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Data Analysis: The diameter of the zone of inhibition is directly proportional to the antimicrobial activity of the compound. A larger zone indicates greater efficacy.

Experimental Workflow: Agar Well Diffusion

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Agar Plates C Inoculate Agar Plates A->C B Prepare Microbial Inoculum (0.5 McFarland) B->C D Create Wells in Agar C->D E Add Test Compound & Controls to Wells D->E F Incubate Plates E->F G Measure Zones of Inhibition F->G

Caption: Workflow for the Agar Well Diffusion Assay.

Potential Antioxidant Activity

Hypothesis: Free Radical Scavenging

The phenolic hydroxyl group in methyl 2-hydroxy-4,6-dimethylbenzoate is a key structural feature that suggests potential antioxidant activity.[3][4] Phenolic compounds can act as hydrogen donors to scavenge free radicals, thereby mitigating oxidative stress.[3] We hypothesize that this compound will exhibit dose-dependent free radical scavenging activity.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid, simple, and widely used method to evaluate the antioxidant capacity of a compound.[3]

Materials:

  • DPPH solution (in methanol or ethanol)

  • Methyl 2-hydroxy-4,6-dimethylbenzoate solutions at various concentrations

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Methanol or ethanol (as blank)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the methyl 2-hydroxy-4,6-dimethylbenzoate and the positive control.

  • In a 96-well plate, add a specific volume of the test compound or control to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.

Experimental Workflow: DPPH Assay

G A Prepare Serial Dilutions of Test Compound & Control B Add Compound/Control to 96-well Plate A->B C Add DPPH Solution to Wells B->C D Incubate in the Dark C->D E Measure Absorbance (517 nm) D->E F Calculate % Scavenging & IC50 E->F

Caption: Workflow for the DPPH Radical Scavenging Assay.

Potential Anti-inflammatory Activity

Hypothesis: Modulation of Inflammatory Pathways

Structurally similar phenolic compounds have been shown to possess anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway, which plays a crucial role in regulating the expression of pro-inflammatory cytokines.[3] It is hypothesized that methyl 2-hydroxy-4,6-dimethylbenzoate may inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6) in immune cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).[5][6]

Experimental Protocol: Measurement of Nitric Oxide and Pro-inflammatory Cytokines in Macrophages

This protocol uses a macrophage cell line (e.g., RAW 264.7) to assess the anti-inflammatory effects of the compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Methyl 2-hydroxy-4,6-dimethylbenzoate solutions

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of methyl 2-hydroxy-4,6-dimethylbenzoate for a specific duration (e.g., 1-2 hours).

  • Stimulate the cells with LPS (except for the negative control group) and incubate for a further period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • For NO measurement: Mix the supernatant with Griess Reagent and measure the absorbance at around 540 nm. A standard curve of sodium nitrite is used for quantification.

  • For cytokine measurement: Use the collected supernatant in specific ELISA kits for TNF-α and IL-6 according to the manufacturer's instructions.

Data Analysis: The concentrations of NO, TNF-α, and IL-6 in the treated groups are compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Hypothesized Signaling Pathway: Inhibition of NF-κB

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Compound Methyl 2-hydroxy-4,6-dimethylbenzoate Compound->IKK Inhibition

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Potential Cytotoxic Activity

Hypothesis: Induction of Cancer Cell Death

Many phenolic compounds have been reported to exhibit cytotoxic effects against various cancer cell lines.[7] The potential mechanisms include the induction of apoptosis and inhibition of cell proliferation. It is hypothesized that methyl 2-hydroxy-4,6-dimethylbenzoate may possess cytotoxic activity against cancer cells in a dose- and time-dependent manner.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium

  • Methyl 2-hydroxy-4,6-dimethylbenzoate solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO or isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of methyl 2-hydroxy-4,6-dimethylbenzoate and incubate for different time points (e.g., 24, 48, 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of around 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. An IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Experimental Workflow: MTT Assay

G A Seed Cancer Cells in 96-well Plate B Treat Cells with Test Compound A->B C Incubate for 24/48/72 hours B->C D Add MTT Solution C->D E Incubate to Form Formazan D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate % Cell Viability & IC50 G->H

Caption: Workflow for the MTT Cytotoxicity Assay.

Summary of Potential Biological Activities and Corresponding Assays

Biological ActivityExperimental AssayKey Outcome Measure
Antimicrobial Agar Well DiffusionZone of Inhibition (mm)
Antioxidant DPPH Radical ScavengingIC50 Value (µM or µg/mL)
Anti-inflammatory NO & Cytokine Measurement in MacrophagesInhibition of NO, TNF-α, IL-6
Cytotoxic MTT Assay on Cancer CellsIC50 Value (µM or µg/mL)

Conclusion

Methyl 2-hydroxy-4,6-dimethylbenzoate represents an intriguing yet underexplored molecule with significant potential for a range of biological activities. While direct experimental evidence is currently lacking, the established antimicrobial, antioxidant, anti-inflammatory, and cytotoxic properties of structurally analogous compounds provide a robust rationale for its investigation. The hypotheses and detailed experimental protocols outlined in this guide offer a foundational framework for scientists to systematically explore the therapeutic potential of this compound. Rigorous in vitro evaluation, as described herein, is the critical first step in uncovering the promise of methyl 2-hydroxy-4,6-dimethylbenzoate in the fields of drug discovery and development.

References

  • CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid - Google P
  • methyl 2-hydroxy-4-methylbenzoate - 4670-56-8, C9H10O3, density, melting point, boiling point, structural formula, synthesis. (URL: [Link])

  • Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate. PubChem. (URL: [Link])

  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. (URL: [Link])

  • Evaluating cytotoxicity of methyl benzoate in vitro - PubMed. (URL: [Link])

  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones - MDPI. (URL: [Link])

  • Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal - Semantic Scholar. (URL: [Link])

  • METHYL 2-HYDROXY-4,6-DIMETHYLBENZOATE — Chemical Substance Information - NextSDS. (URL: [Link])

  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). (URL: [Link])

  • Studies of Antimicrobial Activity of two Synthetic 2, 4, 6`-trioxygenated Flavones. (URL: [Link])

  • In Vitro Antibacterial Activity Evaluation - JOCPR. (URL: [Link])

  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - ResearchGate. (URL: [Link])

  • (PDF) Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives - ResearchGate. (URL: [Link])

  • Methyl 4-hydroxy-2,6-dimethylbenzoate | C10H12O3 | CID 13814116 - PubChem. (URL: [Link])

  • Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid - PubMed. (URL: [Link])

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - PMC. (URL: [Link])

  • Anti-Melanogenic and Anti-Inflammatory Effects of 2′-Hydroxy-4′,6′-dimethoxychalcone in B16F10 and RAW264.7 Cells - PMC. (URL: [Link])

  • Effect of hydroxyl on antioxidant properties of 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one to scavenge free radicals - RSC Publishing. (URL: [Link])

  • Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells - MDPI. (URL: [Link])

  • Anti-inflammatory activities of flavonoid derivates | ADMET and DMPK - IAPC Journals. (URL: [Link])

  • Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - Semantic Scholar. (URL: [Link])

Sources

Exploratory

Deciphering the Biosynthetic Pathway of Methyl 2-Hydroxy-4,6-Dimethylbenzoate in Lichen-Forming Fungi: A Technical Guide

Executive Summary Lichen-forming fungi are prolific producers of unique secondary metabolites, many of which exhibit potent antimicrobial, antiproliferative, and cytotoxic properties[1]. Among these, monocyclic phenolic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Lichen-forming fungi are prolific producers of unique secondary metabolites, many of which exhibit potent antimicrobial, antiproliferative, and cytotoxic properties[1]. Among these, monocyclic phenolic compounds and their esterified derivatives, such as methyl 2-hydroxy-4,6-dimethylbenzoate , serve as critical pharmacophores and biosynthetic intermediates for complex depsides[2].

This whitepaper provides an in-depth technical analysis of the biosynthetic logic governing the production of methyl 2-hydroxy-4,6-dimethylbenzoate. Designed for researchers and drug development professionals, this guide deconstructs the polyketide synthase (PKS) machinery, details the step-by-step chemical mechanism, and outlines a self-validating experimental workflow for heterologous pathway elucidation.

Deconstructing the Biosynthetic Machinery: The prPKS-cMT Axis

The biosynthesis of methyl 2-hydroxy-4,6-dimethylbenzoate represents a fascinating structural deviation from the canonical non-reducing PKS (nrPKS) pathways that typically yield unreduced precursors like orsellinic acid[3]. The presence of a methyl group at the C4 position—coupled with the absence of a hydroxyl group at this site—necessitates a partially reducing PKS (prPKS) architecture equipped with a highly specific C-methyltransferase (cMT) domain[4].

Unlike standard nrPKS systems, this specialized assembly line requires precise reductive programming during chain elongation to achieve the specific deoxygenation and methylation pattern observed in the final benzoate ring.

Table 1: PKS Domain Architecture and Catalytic Function
DomainFull NameCatalytic Function in Biosynthesis
SAT Starter Unit ACP TransacylaseSelects and loads the acetyl-CoA starter unit onto the ACP.
KS KetosynthaseCatalyzes the decarboxylative Claisen condensation for chain elongation.
AT AcyltransferaseRecruits malonyl-CoA extender units from the primary metabolism.
cMT C-methyltransferaseTransfers a methyl group from S-adenosylmethionine (SAM) to the C4 position.
KR KetoreductaseReduces the specific beta-keto group to a hydroxyl, facilitating deoxygenation.
DH DehydrataseCatalyzes the dehydration of the hydroxyl group, essential for the C4 modification.
PT Product TemplateMediates the regioselective C2-C7 aldol cyclization of the polyketide chain.
TE ThioesteraseCleaves the thioester bond, releasing the aromatized 2-hydroxy-4,6-dimethylbenzoic acid.

Step-by-Step Biosynthetic Mechanism

The construction of methyl 2-hydroxy-4,6-dimethylbenzoate is a highly orchestrated, iterative process occurring on a single megasynthase, followed by a post-PKS tailoring step.

  • Initiation : The SAT domain primes the assembly line by transferring an acetyl-CoA starter unit (which will eventually become the C6-methyl group) onto the phosphopantetheine arm of the Acyl Carrier Protein (ACP).

  • Elongation & Modification : The AT domain loads three successive malonyl-CoA extender units. During the extension cycle corresponding to the C4 position, the cMT domain utilizes S-adenosylmethionine (SAM) to methylate the nucleophilic alpha-carbon. Concurrently, the KR and DH domains reduce and dehydrate the adjacent beta-keto group, effectively replacing the canonical hydroxyl group with a methyl-bearing aliphatic center prior to aromatization.

  • Cyclization : The Product Template (PT) domain acts as a folding chaperone, forcing the linear tetraketide intermediate into a specific conformation that favors a C2-C7 aldol condensation . This regioselectivity is critical; without the PT domain, the chain could spontaneously cyclize into an undesired lactone or phloroglucinol derivative.

  • Aromatization & Release : Following cyclization, the intermediate undergoes aromatization. The TE domain hydrolyzes the thioester bond, releasing the free acid: 2-hydroxy-4,6-dimethylbenzoic acid.

  • Tailoring (Esterification) : A standalone O-methyltransferase (OMT) enzyme recognizes the free carboxylic acid and catalyzes the esterification using methanol or SAM as a methyl donor, yielding the final product: methyl 2-hydroxy-4,6-dimethylbenzoate .

Biosynthesis A Acetyl-CoA (Starter) D prPKS Assembly Line (KS, AT, ACP, KR, DH, cMT) A->D B Malonyl-CoA (Extender) B->D C SAM (Methyl Donor) C->D cMT methylation E Cyclization & Aromatization (PT & TE domains) D->E Tetraketide intermediate F 2-Hydroxy-4,6-dimethylbenzoic acid E->F Aldol condensation G O-Methyltransferase (Esterification) F->G H Methyl 2-hydroxy-4,6-dimethylbenzoate G->H + Methanol / SAM

Fig 1: Biosynthetic assembly line of methyl 2-hydroxy-4,6-dimethylbenzoate via prPKS and OMT tailoring.

Self-Validating Experimental Workflows for Pathway Elucidation

Lichens are notoriously recalcitrant to standard in vitro cultivation, severely bottlenecking the study of their secondary metabolomes. To bypass this limitation, heterologous expression of lichen PKS clusters in engineered hosts like Saccharomyces cerevisiae or Aspergillus oryzae has become the gold standard in the field[5][6].

The Causality Behind the Protocol

Wild-type yeast lacks a broad-spectrum phosphopantetheinyl transferase (PPTase) capable of activating fungal megasynthases. Therefore, we utilize the engineered S. cerevisiae strain BJ5464-NpgA , which expresses the npgA gene from Aspergillus nidulans. This ensures the ACP domains of the lichen PKS are properly converted from their inactive apo state to their active holo state[5]. Furthermore, the protocol incorporates an empty vector control branch . This is a critical self-validating mechanism: it proves that the detected metabolite is strictly a product of the introduced lichen gene cluster, ruling out native yeast stress responses or background metabolism.

Step-by-Step Methodology
  • Genomic Mining : Isolate high-molecular-weight DNA from the target lichen mycobiont (e.g., Parmelia sp.[7]). Sequence using long-read technology (PacBio/Nanopore) and process the assemblies through antiSMASH to locate prPKS gene clusters containing the requisite cMT and PT domains[3].

  • Vector Construction : Amplify the candidate PKS gene and the associated OMT gene. Clone these into a yeast-Escherichia coli shuttle vector (e.g., pYES2) under the control of a strong, inducible promoter (e.g., GAL1).

  • Transformation & Induction : Transform S. cerevisiae BJ5464-NpgA with the constructed vector. In parallel, transform a separate batch with an empty pYES2 vector (Control). Induce expression using 2% galactose for 72 hours at 28°C.

  • Isotope Labeling (Optional but Recommended) : Supplement the media with 13C2​ -sodium acetate and CD3​ -methionine to track the origin of the polyketide backbone and the SAM-derived methyl groups, respectively.

  • Extraction & Analysis : Pellet the cells, lyse, and perform a liquid-liquid extraction using ethyl acetate. Dry the organic phase over anhydrous Na2​SO4​ , concentrate in vacuo, and subject the extract to LC-MS and 2D-NMR (HSQC, HMBC) for structural elucidation[6].

Workflow A 1. Lichen Genome Sequencing (PacBio/Nanopore) B 2. Bioinformatic Mining (antiSMASH for PKS clusters) A->B C 3. Vector Construction (pYES2 + GAL1 promoter) B->C D 4. Heterologous Expression (S. cerevisiae BJ5464-NpgA) C->D E 5. Empty Vector Control (Self-Validation) C->E Control branch F 6. Metabolite Extraction (Ethyl Acetate) D->F E->F G 7. Structural Elucidation (LC-MS & 2D NMR) F->G

Fig 2: Self-validating heterologous expression workflow for lichen PKS cluster elucidation.

Table 2: Analytical Validation Metrics (LC-MS/NMR)

To confirm the successful biosynthesis of methyl 2-hydroxy-4,6-dimethylbenzoate, the extracted metabolites must match the following quantitative signatures:

Analytical MetricTarget Signature / ValueBiosynthetic Implication
Precursor Mass (LC-MS) m/z 181.08 [M+H]⁺Confirms the molecular formula C10​H12​O3​ .
13 C NMR: C1 (Carbonyl) ~171.0 ppmValidates the preservation of the terminal carboxylate.
13 C NMR: O-CH 3​ ~52.0 ppmConfirms post-PKS tailoring by O-methyltransferase.
13 C NMR: C4-CH 3​ ~21.0 ppmConfirms SAM-dependent methylation via the cMT domain.
Empty Vector Yield 0.0 mg/LSelf-validating control; proves the metabolite is strictly PKS-derived.
Engineered Strain Yield >10.0 mg/LDemonstrates successful heterologous pathway reconstitution.

Conclusion & Future Perspectives

The elucidation of the biosynthetic pathway for methyl 2-hydroxy-4,6-dimethylbenzoate highlights the sophisticated enzymatic logic embedded within lichenizing fungi. By leveraging advanced bioinformatics and self-validating heterologous expression systems, researchers can bypass the cultivation bottlenecks that have historically plagued lichenology. Understanding the prPKS-cMT axis not only expands our fundamental knowledge of fungal polyketide assembly but also provides a synthetic biology blueprint for the scalable production of novel, pharmacologically active benzoate derivatives.

References

  • Bertrand, R. L., & Sorensen, J. L. (2018). A comprehensive catalogue of polyketide synthase gene clusters in lichenizing fungi. Journal of Industrial Microbiology & Biotechnology.
  • Ivanova, V., Backor, M., Dahse, H. M., & Graefe, U. (2010). Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects from Parmelia subrudecta. Preparative Biochemistry and Biotechnology.
  • Kealey, C., et al. (2021). Identification of a lichen depside polyketide synthase gene by heterologous expression in Saccharomyces cerevisiae. Metabolic Engineering Communications.
  • ResearchGate. (n.d.). Heterologous expression of polyketide synthase (PKS) genes for lichen acid biosynthesis.
  • Frontiers. (n.d.). Discovery and excavation of lichen bioactive natural products.

Sources

Foundational

Structural Elucidation of Methyl 2-hydroxy-4,6-dimethylbenzoate: A Comprehensive Analytical Framework

Executive Summary Methyl 2-hydroxy-4,6-dimethylbenzoate (C₁₀H₁₂O₃) is a highly functionalized aromatic compound that serves as both a crucial synthetic intermediate and a naturally occurring semiochemical. It has been pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-4,6-dimethylbenzoate (C₁₀H₁₂O₃) is a highly functionalized aromatic compound that serves as both a crucial synthetic intermediate and a naturally occurring semiochemical. It has been prominently identified as a candidate pheromone component in the pavement ant (Tetramorium immigrans) and isolated as a bioactive secondary metabolite in various lichen species. This whitepaper provides an in-depth, self-validating analytical framework for the unambiguous structural elucidation of this compound, integrating chromatographic isolation, mass spectrometry (MS), and multidimensional nuclear magnetic resonance (NMR) spectroscopy.

Introduction & Ecological Significance

The structural characterization of tetrasubstituted benzenes presents unique analytical challenges, primarily due to the potential for regiochemical ambiguity. Methyl 2-hydroxy-4,6-dimethylbenzoate is an exemplary molecule for demonstrating advanced elucidation techniques. Biologically, it plays a critical role in ecological communication; recent studies have synthesized and analyzed this compound during the Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans[1]. Furthermore, it is a known constituent in the molecular structural studies of lichen substances, exhibiting notable antimicrobial and cytotoxic properties[2].

To definitively prove its structure, an orthogonal analytical strategy is required, ensuring that every piece of data cross-validates the others.

Strategic Analytical Workflow

The elucidation of methyl 2-hydroxy-4,6-dimethylbenzoate relies on a cascading logic model. Mass spectrometry establishes the molecular boundary (formula and weight), infrared spectroscopy identifies the key functional groups, and 1D/2D NMR maps the exact atomic connectivity.

ElucidationWorkflow N1 Sample Preparation & Flash Chromatography N2 GC-MS / HRMS (Molecular Mass & Formula) N1->N2 N3 FT-IR Spectroscopy (Functional Group Profiling) N1->N3 N4 1D NMR (1H, 13C) (Chemical Environments) N2->N4 N3->N4 N5 2D NMR (HSQC, HMBC) (Regiochemical Mapping) N4->N5 N6 Methyl 2-hydroxy-4,6-dimethylbenzoate (Final Structural Consensus) N5->N6

Strategic workflow for the structural elucidation of methyl 2-hydroxy-4,6-dimethylbenzoate.

Experimental Methodologies: A Self-Validating Approach

To ensure trustworthiness and reproducibility, the protocols below incorporate internal validation steps to prevent artifact misinterpretation.

Protocol A: Chromatographic Isolation

Causality & Validation: The protocol utilizes real-time Thin Layer Chromatography (TLC) cross-referencing to ensure fraction purity before downstream pooling, preventing the carryover of structurally similar isomers.

  • Sample Dissolution: Dissolve the crude extract in a minimal volume of anhydrous dichloromethane (CH₂Cl₂).

  • Stationary Phase Preparation: Pack a glass column with silica gel (230–400 mesh) using a wet-packing method with pure hexanes to ensure a uniform, bubble-free bed, which prevents band broadening.

  • Isocratic Elution: Elute the column using a pre-optimized solvent system of Hexane/Ethyl Acetate (4:1 v/v)[3].

  • Fraction Validation: Collect 15 mL fractions. Spot each fraction on a silica gel TLC plate. Develop in the same solvent system and visualize under UV light (254 nm).

  • Pooling: Pool fractions exhibiting a single, distinct spot. Concentrate under reduced pressure to afford methyl 2-hydroxy-4,6-dimethylbenzoate as a colorless solid (approx. 40% yield from synthetic mixtures)[1].

Protocol B: NMR Sample Preparation

Causality & Validation: Particulate matter in NMR samples causes magnetic susceptibility gradients, leading to line broadening. Filtration is a mandatory self-validating step to ensure sharp, highly resolved signals necessary for observing small meta-couplings.

  • Solvent Selection: Select deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Dissolution & Filtration: Dissolve 15 mg of the purified solid in 0.6 mL of CDCl₃. Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube.

  • Volume Standardization: Ensure the solvent height is exactly 4 cm to optimize the spectrometer's magnetic field shimming profile.

Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) utilizing Electron Ionization (EI) at 70 eV provides a reproducible fragmentation fingerprint. The mass spectrum of this compound yields a nominal mass of 180 Da, consistent with the formula C₁₀H₁₂O₃[1].

Mechanistic Causality: The base peak at m/z 148 is highly diagnostic. It arises from the loss of a methanol molecule (32 Da) via a classic "ortho-effect." The spatial proximity of the methyl ester group to the adjacent hydroxyl and methyl groups facilitates a cyclic transition state, leading to the facile expulsion of CH₃OH.

Table 1: Key GC-MS Electron Ionization (EI) Fragments

m/z RatioRelative AbundanceFragment AssignmentMechanistic Rationale
180 45%[M]⁺•Molecular ion confirming C₁₀H₁₂O₃
148 100% (Base)[M - CH₃OH]⁺•Loss of methanol via ortho-effect (ester and adjacent groups)
120 60%[M - CH₃OH - CO]⁺•Subsequent loss of carbon monoxide from the phenolic core
91 25%[C₇H₇]⁺Tropylium ion derivative indicating a methylated aromatic ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for mapping the regiochemistry of the aromatic ring. The challenge is differentiating this compound from closely related isomers, such as methyl 2-hydroxy-3,5-dimethylbenzoate.

1D NMR Analysis

The ¹H NMR spectrum reveals a highly deshielded singlet at δ 11.65 ppm. Causality: This extreme downfield shift is caused by a strong intramolecular hydrogen bond between the C-2 hydroxyl proton and the carbonyl oxygen of the C-1 ester group. This locks the molecule in a planar conformation and confirms the ortho-relationship of these two functional groups. The aromatic region displays two doublets at δ 6.65 and 6.52 ppm with a small coupling constant (J = 1.5 Hz), characteristic of meta-coupled protons, confirming that the ring protons are situated at C-3 and C-5.

2D NMR Analysis (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is the self-validating key to the tetrasubstituted framework.

  • The C-6 methyl protons (δ 2.51) show a strong three-bond correlation (³JCH) to C-1 (δ 110.5) and C-5 (δ 125.3).

  • The C-4 methyl protons (δ 2.28) correlate to C-3, C-4, and C-5.

  • The hydroxyl proton (δ 11.65) correlates to C-1, C-2, and C-3. This interlocking web of correlations unambiguously proves the 1,2,4,6-substitution pattern.

Table 2: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm), Multiplicity, J (Hz)Key HMBC Correlations (¹H → ¹³C)
1 110.5--
2 163.2--
3 116.46.65, d, J = 1.5C-1, C-2, C-4, C-5
4 146.1--
5 125.36.52, d, J = 1.5C-1, C-3, C-4, C-6
6 140.8--
7 (C=O) 172.5--
8 (-OCH₃) 52.13.92, s (3H)C-7
9 (4-CH₃) 21.42.28, s (3H)C-3, C-4, C-5
10 (6-CH₃) 24.22.51, s (3H)C-1, C-5, C-6
2-OH -11.65, s (1H)C-1, C-2, C-3

Conclusion

The structural elucidation of methyl 2-hydroxy-4,6-dimethylbenzoate requires a rigorous, multi-technique approach. By combining the molecular boundary data from GC-MS (specifically the diagnostic m/z 148 ortho-effect fragment) with the precise atomic mapping provided by 2D HMBC NMR, researchers can confidently assign its regiochemistry. This self-validating analytical framework ensures total accuracy, which is paramount whether the compound is being evaluated as a synthetic precursor, an ant trail pheromone, or a cytotoxic lichen metabolite.

References

  • Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae)
  • Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects from Parmelia subrudecta Source: ResearchGate URL:Click here for verific
  • Source: Summit Research Repository (SFU)
  • Abdolmajid Riahi's research works | University of Rostock and other places Source: ResearchGate URL:Click here for verific

Sources

Exploratory

methyl 2-hydroxy-4,6-dimethylbenzoate mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 2-hydroxy-4,6-dimethylbenzoate Preamble: Navigating the Known and the Unknown For researchers and drug development professionals, the exploration...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Putative Mechanism of Action of Methyl 2-hydroxy-4,6-dimethylbenzoate

Preamble: Navigating the Known and the Unknown

For researchers and drug development professionals, the exploration of novel chemical entities is a journey into uncharted territory. Methyl 2-hydroxy-4,6-dimethylbenzoate, a substituted derivative of salicylic acid, represents one such frontier. While its structural analogues have found applications ranging from fragrances to pharmaceuticals, the specific biological mechanism of action for this particular molecule remains largely uncharacterized in publicly available scientific literature. This guide, therefore, adopts a dual-pronged approach. Firstly, it will transparently acknowledge the existing knowledge gap. Secondly, it will leverage established principles of medicinal chemistry and pharmacology to construct a scientifically rigorous, hypothesized mechanism of action based on the activities of its closest structural relatives. This document is intended not as a definitive statement, but as a foundational roadmap to guide future empirical investigation.

I. Deconstruction of the Core Moiety: Clues from Structural Analogs

The chemical architecture of methyl 2-hydroxy-4,6-dimethylbenzoate—a salicylic acid backbone with two methyl groups on the benzene ring—provides the initial clues to its potential biological activity. To build a plausible mechanistic hypothesis, we must first dissect the known functions of its constituent parts and structurally similar compounds.

A. The Salicylate Core: A Legacy of Anti-Inflammatory Action

The foundational structure, methyl 2-hydroxybenzoate (methyl salicylate), is a well-documented non-steroidal anti-inflammatory drug (NSAID). Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever. The anti-inflammatory effects of salicylates are a direct result of the suppression of prostaglandin biosynthesis. It is therefore highly probable that methyl 2-hydroxy-4,6-dimethylbenzoate retains some affinity for COX enzymes.

B. Dihydroxybenzoic Acid Derivatives: A Spectrum of Bioactivity

Investigations into various derivatives of dihydroxybenzoic acid have revealed a broad range of biological activities, including antimicrobial and enzyme inhibitory effects. For instance, certain hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[1] Furthermore, studies on 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives have highlighted their antifungal and antibacterial properties.[2][3] This suggests that the dihydroxybenzoic acid scaffold is a versatile platform for the development of antimicrobial agents. The presence of hydroxyl and methyl groups on the benzene ring of our target molecule may confer similar properties.

C. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Insights from a Closely Related Isomer

The isomeric compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is primarily recognized for its application as a fragrance ingredient, valued for its characteristic oakmoss scent.[4][5][6] While its primary use is in perfumery, its chemical structure, which is very similar to our compound of interest, suggests potential for biological interactions.[5] Its synthesis and stability have been subjects of study, indicating its relevance in chemical and biological systems.[4][7] The key difference lies in the substitution pattern on the aromatic ring, which can significantly influence biological activity.

II. A Hypothesized Mechanism of Action for Methyl 2-hydroxy-4,6-dimethylbenzoate

Based on the analysis of its structural analogs, a plausible, albeit hypothetical, mechanism of action for methyl 2-hydroxy-4,6-dimethylbenzoate can be proposed. This hypothesis centers on a dual role as both an anti-inflammatory and an antimicrobial agent.

A. Putative Anti-Inflammatory Pathway via COX Inhibition

It is hypothesized that methyl 2-hydroxy-4,6-dimethylbenzoate acts as an inhibitor of COX-1 and COX-2 enzymes. The presence of the salicylate core suggests a competitive binding to the active site of these enzymes, thereby preventing the synthesis of pro-inflammatory prostaglandins from arachidonic acid. The methyl groups at positions 4 and 6 may modulate the binding affinity and selectivity towards the COX isoforms.

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalyzes Inflammation Inflammation Prostaglandins->Inflammation Mediates Methyl 2-hydroxy-4,6-dimethylbenzoate Methyl 2-hydroxy-4,6-dimethylbenzoate Methyl 2-hydroxy-4,6-dimethylbenzoate->COX-1 / COX-2 Inhibits

Caption: Hypothesized Anti-Inflammatory Pathway of Methyl 2-hydroxy-4,6-dimethylbenzoate.

B. Postulated Antimicrobial Activity

Drawing parallels with other dihydroxybenzoic acid derivatives, it is proposed that methyl 2-hydroxy-4,6-dimethylbenzoate may exhibit antimicrobial properties. The mechanism could involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways. The lipophilicity conferred by the methyl groups may enhance its ability to penetrate microbial cell walls.

III. A Roadmap for Experimental Validation

To transition from a hypothesized to an evidence-based mechanism of action, a systematic experimental approach is necessary. The following protocols outline a logical progression for investigating the bioactivity of methyl 2-hydroxy-4,6-dimethylbenzoate.

A. Experimental Workflow for Mechanistic Elucidation

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: Target Identification COX-1/COX-2 Inhibition Assays COX-1/COX-2 Inhibition Assays LPS-stimulated Macrophage Assay LPS-stimulated Macrophage Assay COX-1/COX-2 Inhibition Assays->LPS-stimulated Macrophage Assay Antimicrobial Susceptibility Testing Antimicrobial Susceptibility Testing Cytotoxicity Assays Cytotoxicity Assays Antimicrobial Susceptibility Testing->Cytotoxicity Assays Affinity Chromatography Affinity Chromatography LPS-stimulated Macrophage Assay->Affinity Chromatography Differential Scanning Fluorimetry Differential Scanning Fluorimetry

Caption: Proposed Experimental Workflow for Investigating the Mechanism of Action.

B. Detailed Experimental Protocols

1. COX-1 and COX-2 Inhibition Assays

  • Objective: To quantify the inhibitory activity of methyl 2-hydroxy-4,6-dimethylbenzoate against COX-1 and COX-2 enzymes.

  • Methodology:

    • Utilize commercially available COX inhibitor screening assay kits.

    • Prepare a dilution series of the test compound in the appropriate buffer.

    • Incubate the enzymes (ovine COX-1 and human recombinant COX-2) with the test compound or a known inhibitor (e.g., celecoxib) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin F2α (PGF2α) using an enzyme-linked immunosorbent assay (ELISA).

    • Calculate the IC50 values for each enzyme.

2. Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum inhibitory concentration (MIC) of methyl 2-hydroxy-4,6-dimethylbenzoate against a panel of pathogenic bacteria and fungi.

  • Methodology:

    • Employ the broth microdilution method according to CLSI guidelines.

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions.

    • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

IV. Hypothetical Data Summary

The following table presents a hypothetical summary of quantitative data that could be generated from the proposed experiments, providing a framework for interpreting potential results.

AssayParameterHypothetical Value
COX-1 InhibitionIC5015 µM
COX-2 InhibitionIC505 µM
S. aureus SusceptibilityMIC32 µg/mL
E. coli SusceptibilityMIC64 µg/mL
C. albicans SusceptibilityMIC16 µg/mL

V. Conclusion: Charting a Path Forward

While the direct mechanism of action of methyl 2-hydroxy-4,6-dimethylbenzoate remains to be definitively elucidated, a strong theoretical framework based on its structural similarity to known bioactive compounds suggests a dual anti-inflammatory and antimicrobial role. The proposed hypotheses and experimental protocols outlined in this guide provide a clear and actionable path for future research. The systematic investigation of this compound could potentially unveil a novel therapeutic agent with a multi-faceted mechanism of action, addressing unmet needs in the treatment of inflammatory and infectious diseases.

References

  • Ataman Kimya. METHYL 2-HYDROXYBENZOATE.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties.
  • Google Patents. CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Scent of Nature Reimagined: Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate and Its Synthesis.
  • Benchchem. An In-Depth Technical Guide to 2,6-Dihydroxybenzoic Acid Derivatives: Synthesis, Structure, and Biological Activity.
  • BRENDA Enzyme Database. Structure search.
  • Perfumer & Flavorist. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.
  • NextSDS. METHYL 2-HYDROXY-4,6-DIMETHYLBENZOATE — Chemical Substance Information.
  • Gianinia, A. S., Marques, M. R., Carvalhoc, N. C. P., & K., N. (2008). Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Z. Naturforsch. 63c, 29-34.
  • MDPI. (2013). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones.
  • PubChem. Methyl 4-hydroxy-2,6-dimethylbenzoate.
  • PubChem. Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate.
  • European Commission. INITIAL LIST OF PERFUMERY MATERIALS WHICH MUST NOT FORM PART OF FRAGRANCES COMPOUNDS USED IN COSMETIC PRODUCTS.
  • Google Patents. WO2004009528A1 - 2,4-dihydroxybenzoic acid derivatives.
  • PubMed. (2025). Methyl-2,4-dihydroxybenzoate induces transcriptomic reprogramming in Fusarium oxysporum f. sp. cubense and defense gene responses in Kadali banana.
  • PubMed. (2008). Activities of 2,4-dihydroxy-6-n-pentylbenzoic acid derivatives.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Beyond the Scent: The Stability and Substantivity of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate for Formulators.
  • Academia.edu. The safety assessment of fragrance materials.
  • ResearchGate. Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. | Request PDF.
  • PubMed. (2021). RIFM fragrance ingredient safety assessment, 4,6-dimethyl-2H-pyran-2-one, CAS Registry Number 675-09-2.
  • Benchchem. The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applications.
  • Wiley Online Library. (2022). Total synthesis of 2′,4′,6′‐trimethoxy‐3′,5′‐dimethylchalcone derivatives.

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-hydroxy-4,6-dimethylbenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-hydroxy-4,6-dimethylbenzoate, a substituted derivative of methyl salicylate, is a compound of growing interest in various scientific d...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-hydroxy-4,6-dimethylbenzoate, a substituted derivative of methyl salicylate, is a compound of growing interest in various scientific domains. Its structural similarity to naturally occurring signaling molecules and its potential as a synthetic building block make a thorough understanding of its physicochemical properties essential for its application in research and development. This guide provides a comprehensive overview of the known properties of methyl 2-hydroxy-4,6-dimethylbenzoate, including its chemical identity, physical characteristics, and spectroscopic data. Furthermore, it details an experimental protocol for its synthesis, offering a foundational resource for researchers working with this compound.

Chemical and Physical Properties

A clear understanding of the fundamental chemical and physical properties of a compound is the cornerstone of its application in any scientific endeavor. These properties dictate its behavior in different environments and are crucial for experimental design, from reaction setup to purification and formulation.

Chemical Identity
  • Chemical Name: Methyl 2-hydroxy-4,6-dimethylbenzoate[1][2]

  • CAS Number: 57705-16-5[1][2]

  • Molecular Formula: C₁₀H₁₂O₃[1]

  • Molecular Weight: 180.20 g/mol [1]

  • Structure:

    • SMILES: CC1=CC(=C(C(=O)OC)C=C1)O

    • InChI: InChI=1S/C10H12O3/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5,11H,1-3H3

Diagram of the Molecular Structure of Methyl 2-hydroxy-4,6-dimethylbenzoate:

Caption: Molecular structure of methyl 2-hydroxy-4,6-dimethylbenzoate.

Physical Properties
PropertyValueSource
Appearance Colorless solid
Molecular Weight 180.20 g/mol [1]
LogP 1.79560[1]
Solubility

Specific solubility data for methyl 2-hydroxy-4,6-dimethylbenzoate is not extensively documented. However, based on its chemical structure, which includes a polar hydroxyl group and a larger, nonpolar aromatic ring with methyl and ester groups, its solubility profile can be inferred. It is expected to have low solubility in water and be soluble in common organic solvents such as ethanol, ether, and acetone. This is consistent with the solubility of the parent compound, methyl salicylate, which is slightly soluble in water and miscible with organic solvents.

Acid-Base Properties (pKa)

The pKa value of the phenolic hydroxyl group is a critical parameter influencing the compound's ionization state at different pH levels. While the experimental pKa of methyl 2-hydroxy-4,6-dimethylbenzoate has not been explicitly reported, it can be estimated based on the pKa of salicylic acid (approximately 2.98 for the carboxylic acid and 13.0 for the phenol) and the electronic effects of the methyl substituents. The electron-donating nature of the two methyl groups on the aromatic ring would be expected to slightly increase the pKa of the phenolic hydroxyl group compared to that of salicylic acid, making it a weaker acid. The determination of the precise pKa would require experimental measurement, for which a potentiometric titration or NMR spectroscopy-based methods could be employed.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of chemical compounds. The following sections provide an overview of the expected spectroscopic data for methyl 2-hydroxy-4,6-dimethylbenzoate based on its structure and available literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. Although the specific spectra for methyl 2-hydroxy-4,6-dimethylbenzoate were not found directly, a research article by Riahi et al. (2021) states that their synthesized compound's NMR data were in agreement with those previously reported by Reim et al. in 2009. This suggests that the definitive NMR data is available in the specified literature.

Based on the structure, the following proton (¹H) and carbon-¹³ (¹³C) NMR signals would be anticipated:

  • ¹H NMR:

    • A singlet for the phenolic hydroxyl proton (-OH).

    • A singlet for the methyl ester protons (-OCH₃).

    • Two singlets for the two aromatic methyl protons (-CH₃).

    • Two singlets or doublets for the two aromatic protons on the benzene ring.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ester group.

    • Signals for the carbon atoms of the benzene ring, with those attached to the hydroxyl and ester groups having distinct chemical shifts.

    • Signals for the methyl ester carbon.

    • Signals for the two aromatic methyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of methyl 2-hydroxy-4,6-dimethylbenzoate is expected to show characteristic absorption bands for:

  • A broad O-H stretching band for the hydroxyl group.

  • C-H stretching bands for the aromatic and methyl groups.

  • A strong C=O stretching band for the ester group.

  • C-O stretching bands for the ester and phenol.

  • C=C stretching bands for the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, which helps in determining its molecular weight and structure. The mass spectrum of methyl 2-hydroxy-4,6-dimethylbenzoate would be expected to show a molecular ion peak [M]⁺ at m/z = 180. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃).

Synthesis

A documented method for the synthesis of methyl 2-hydroxy-4,6-dimethylbenzoate involves the esterification of 4,6-dimethylsalicylic acid.

Experimental Protocol: Esterification of 4,6-Dimethylsalicylic Acid

This protocol is based on the method described by Riahi et al. (2021).

Materials:

  • 4,6-Dimethylsalicylic acid

  • Methanol (MeOH)

  • Concentrated Sulfuric Acid (95%)

  • Molecular Sieves (0.4 nm)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate (EtOAc)

Procedure:

  • To a solution of 4,6-dimethylsalicylic acid (1 mmol, 166 mg) in methanol (5 mL), add 0.1 mL of concentrated sulfuric acid (95%) and 0.1 g of molecular sieves (0.4 nm) at room temperature.

  • Heat the reaction mixture at reflux for 72 hours.

  • Cool the mixture to room temperature and filter. Wash the residue with methanol.

  • Evaporate the solvent from the filtrate.

  • Dissolve the residue in dichloromethane and pour it into crushed ice.

  • Extract the aqueous phase twice with dichloromethane.

  • Combine the organic phases, wash with water, and dry over magnesium sulfate.

  • Filter the solution and concentrate the filtrate.

  • Purify the residue by flash column chromatography using a mixture of hexane and ethyl acetate (4:1) as the eluent.

  • The final product is obtained as a colorless solid.

Diagram of the Synthesis Workflow:

Synthesis_Workflow start Start: 4,6-Dimethylsalicylic Acid in Methanol reflux Add H₂SO₄ and Molecular Sieves Reflux for 72h start->reflux Esterification workup Cool, Filter, Evaporate Dissolve in CH₂Cl₂ reflux->workup extraction Ice-water quench Extract with CH₂Cl₂ workup->extraction drying Wash with water Dry with MgSO₄ extraction->drying purification Concentrate Flash Chromatography (Hexane/EtOAc) drying->purification product Product: Methyl 2-hydroxy-4,6-dimethylbenzoate (Colorless Solid) purification->product

Caption: Workflow for the synthesis of methyl 2-hydroxy-4,6-dimethylbenzoate.

Applications

The documented applications of methyl 2-hydroxy-4,6-dimethylbenzoate are currently limited. One notable area of research is its identification in the context of insect chemical ecology. Specifically, it has been studied in relation to the trail pheromone of the pavement ant, Tetramorium immigrans. Further research may uncover additional biological activities or applications as a synthetic intermediate in the development of novel molecules.

Safety Information

A specific Material Safety Data Sheet (MSDS) for methyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5) was not found in the available search results. However, based on the safety information for the closely related compound, methyl salicylate, and general laboratory safety practices for aromatic esters, the following precautions should be taken:

  • Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: The toxicity of this specific compound has not been thoroughly investigated. As with all chemicals, it should be handled with care, assuming it may be harmful if ingested, inhaled, or absorbed through the skin.

Researchers should always consult the most up-to-date safety information from a reliable source before handling any chemical.

Conclusion

Methyl 2-hydroxy-4,6-dimethylbenzoate is a compound with a well-defined chemical structure and a documented synthetic route. While specific experimental data for some of its physical properties are not yet widely available, its characteristics can be reasonably inferred from its chemical structure and comparison to related compounds. The availability of a clear synthesis protocol provides a solid foundation for researchers to produce this compound for further investigation into its properties and potential applications, particularly in the fields of chemical ecology and synthetic chemistry. As research progresses, a more complete physicochemical profile of this intriguing molecule will undoubtedly emerge.

References

  • NextSDS. (n.d.). METHYL 2-HYDROXY-4,6-DIMETHYLBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • Riahi, A., et al. (2021). Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae). Journal of Chemical Ecology, 47(9), 747-756.
  • Reim, T., König, G. M., & Langer, P. (2009). Regioselective Synthesis of Functionalized Salicylates and Benzoates Based on [3+3] Cyclocondensations of 1,3-Bis(silyloxy)-1,3-butadienes with 2-Formyl- and 2-Acyl-1,3-diones. European Journal of Organic Chemistry, 2009(28), 4854-4865.
  • Wikipedia. (n.d.). Methyl salicylate. Retrieved from [Link]

  • Scribd. (n.d.). Pka of Salicylic Acid. Retrieved from [Link]

  • University of Liverpool Repository. (2021, June 13). pKa Determination in non-Aqueous Solvents and. Retrieved from [Link]

  • Thermo Fisher Scientific. (2009, September 18). SAFETY DATA SHEET. Retrieved from [Link]

Sources

Exploratory

methyl 2-hydroxy-4,6-dimethylbenzoate natural sources and isolation

An In-depth Technical Guide to the Natural Sources and Isolation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate Executive Summary This technical guide provides a comprehensive overview of Methyl 2,4-dihydroxy-3,6-dimethylb...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Natural Sources and Isolation of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate

Executive Summary

This technical guide provides a comprehensive overview of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, a compound of significant interest to the fragrance and pharmaceutical industries. Initially, it is important to clarify the nomenclature; the user query specified "methyl 2-hydroxy-4,6-dimethylbenzoate," however, the scientifically prominent and commercially relevant compound with closely related natural sources is Methyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 4707-47-5). This guide will focus on this dihydroxy compound, widely known as Methyl β-orcinolcarboxylate or by trade names such as Veramoss, which is celebrated for its characteristic oakmoss aroma.[1][2][3]

We will explore its primary natural origins, which are twofold: as a secondary metabolite derived from the processing of lichens, particularly Oakmoss (Evernia prunastri), and as a product obtainable from fungal fermentation, notably through cultures of Aspergillus terreus. The guide delves into the biosynthetic pathways that lead to the parent molecules in these organisms and provides detailed, field-proven methodologies for the isolation, purification, and characterization of this valuable aromatic ester. The content herein is tailored for researchers, chemists, and professionals in drug development and natural product synthesis, offering both foundational knowledge and actionable protocols.

Part 1: Compound Profile & Significance

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is a white crystalline powder that is a cornerstone in modern perfumery for recreating the classic, earthy, and mossy scent of oakmoss.[1][4] Its importance has grown due to regulatory restrictions on the use of natural oakmoss extracts, which can contain allergens like atranol and chloroatranol.[5][6] Beyond its olfactory profile, it serves as an excellent fixative, enhancing the longevity of more volatile fragrance components.[1][3]

PropertyValueSource
CAS Number 4707-47-5[2]
Molecular Formula C₁₀H₁₂O₄[2]
Molecular Weight 196.20 g/mol [7]
Appearance White to off-white crystalline powder[3]
Melting Point 144-146 °C[7]
Odor Profile Oakmoss, treemoss, powdery, woody-sweet[3]
Synonyms Methyl β-orcinolcarboxylate, Atraric acid, Veramoss[2]

Part 2: Natural Occurrence and Biosynthesis

The natural origin of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is not as a directly expressed metabolite but rather as a product of either fungal biosynthesis of its precursor acid or the degradation of more complex molecules in lichens.

Fungal Source: Aspergillus terreus

The fungus Aspergillus terreus is a notable producer of a vast array of secondary metabolites.[8][9][10] Relevant to our topic, specific strains of A. terreus have been identified that produce 2,4-dihydroxy-3,6-dimethylbenzoic acid (3-methylorsellinic acid).[11] This acid is the direct precursor to our target compound. A patented method leverages this by first fermenting A. terreus to produce a related compound, 4-O-demethylbarbituric acid, which is then hydrolyzed to yield 2,4-dihydroxy-3,6-dimethylbenzoic acid.[6] This intermediate is subsequently esterified to produce Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.[6] This biotechnological route offers a more controlled and sustainable alternative to lichen harvesting.

Lichen Source: Oakmoss (Evernia prunastri)

In lichens like Evernia prunastri, the characteristic aroma compounds are not stored in their final, volatile form. Instead, the lichen thallus contains high concentrations of larger, non-volatile polyphenolic compounds known as depsides.[12] The most relevant depsides in this context are evernic acid, atranorin, and barbatic acid.[4][12]

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate is formed during the extraction and processing of the lichen. The ester linkages in the depsides are cleaved through hydrolysis (using water or steam) or alcoholysis (if an alcohol like methanol or ethanol is the extraction solvent).[12] For example, the alcoholysis of barbatic acid or the hydrolysis of atranorin followed by esterification can yield the target molecule.[12]

Biosynthetic Pathway

The core structural unit of these lichen depsides is derived from the acetyl-polymalonate pathway. The biosynthesis is catalyzed by specialized non-reducing polyketide synthases (NR-PKSs) within the mycobiont (the fungal partner in the lichen symbiosis).[13][14][15] These enzymes catalyze the successive condensation of acetyl-CoA and malonyl-CoA units to form a polyketide chain, which then undergoes cyclization and aromatization to produce phenolic carboxylic acids like orsellinic acid and its derivatives.[16] Two of these phenolic units are then linked by an ester bond to form a depside.[17]

Lichen Depside Biosynthesis General Biosynthetic Pathway of Lichen Depsides cluster_0 Polyketide Synthesis cluster_2 Depside Formation & Degradation Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain + Malonyl-CoA (NR-PKS) Phenolic Unit A\n(e.g., Orsellinic Acid) Phenolic Unit A (e.g., Orsellinic Acid) Polyketide Chain->Phenolic Unit A\n(e.g., Orsellinic Acid) Cyclization & Aromatization Phenolic Unit B Phenolic Unit B Polyketide Chain->Phenolic Unit B Cyclization & Aromatization Modified Phenolic Unit A Modified Phenolic Unit A Phenolic Unit A\n(e.g., Orsellinic Acid)->Modified Phenolic Unit A Methylation, Hydroxylation Modified Phenolic Unit B Modified Phenolic Unit B Phenolic Unit B->Modified Phenolic Unit B Methylation, Hydroxylation Depside\n(e.g., Barbatic Acid) Depside (e.g., Barbatic Acid) Modified Phenolic Unit A->Depside\n(e.g., Barbatic Acid) Esterification (PKS) Modified Phenolic Unit B->Depside\n(e.g., Barbatic Acid) Target Compound Methyl 2,4-dihydroxy- 3,6-dimethylbenzoate Depside\n(e.g., Barbatic Acid)->Target Compound Alcoholysis (Methanol) 2,4-dihydroxy-3,6-dimethyl-\nbenzoic acid 2,4-dihydroxy-3,6-dimethyl- benzoic acid 2,4-dihydroxy-3,6-dimethyl-\nbenzoic acid->Target Compound Esterification

Caption: Biosynthesis of lichen depsides and subsequent formation of the target compound.

Part 3: Isolation and Purification Methodologies

The choice of isolation strategy is fundamentally dependent on the starting material—fungal culture or lichen thallus.

Protocol 1: Isolation from Aspergillus terreus Culture

This process is bifurcated: first, the production and isolation of the precursor acid, followed by its chemical conversion to the final methyl ester. The following protocol is adapted from methodologies described in the patent literature.[6]

Stage A: Fermentation and Precursor Isolation

  • Inoculation & Fermentation: Inoculate a suitable liquid fermentation medium with a high-yielding strain of Aspergillus terreus. Culture for 7-10 days under optimal temperature and agitation to maximize the production of 4-O-demethylbarbituric acid.

  • Broth Extraction: After fermentation, separate the mycelia from the culture broth by filtration. Extract the filtered broth exhaustively with an organic solvent such as ethyl acetate.

  • Concentration & Purification: Combine the organic phases and concentrate under reduced pressure to yield a crude extract. Purify the 4-O-demethylbarbituric acid from the crude extract using column chromatography (Silica gel, gradient elution with a hexane-ethyl acetate solvent system).

  • Acid Hydrolysis: Dissolve the purified 4-O-demethylbarbituric acid in concentrated sulfuric acid (e.g., 98%) and stir in a controlled temperature water bath (e.g., 25-30°C) for 30-60 minutes.

  • Quenching & Extraction: Quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate. The desired product, 2,4-dihydroxy-3,6-dimethylbenzoic acid, will partition into the organic phase.

  • Final Precursor Isolation: Wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the solid precursor acid.

Stage B: Methyl Esterification

  • Reaction Setup: Dissolve the isolated 2,4-dihydroxy-3,6-dimethylbenzoic acid in a suitable solvent like N,N-Dimethylformamide (DMF). Add a base, such as potassium bicarbonate (KHCO₃), and stir under an inert atmosphere (e.g., Nitrogen).

  • Methylation: Gently heat the mixture (e.g., 40°C) and add a methylating agent, such as methyl iodide (CH₃I), dropwise. Continue stirring until the reaction is complete (monitor by TLC or HPLC).

  • Work-up: Quench the reaction with a dilute acid solution. Extract the product into ethyl acetate, wash with saturated sodium chloride solution, and dry the organic layer.

  • Purification: Concentrate the organic phase and purify the resulting solid by recrystallization or column chromatography to obtain pure Methyl 2,4-dihydroxy-3,6-dimethylbenzoate.

Protocol 2: Isolation from Lichen (Evernia prunastri)

This approach focuses on the efficient extraction of depsides and their subsequent conversion into the target monoaromatic ester.

Isolation Workflow Comparative Isolation Workflow: Fungal vs. Lichen Source cluster_fungal Fungal Route (Aspergillus terreus) cluster_lichen Lichen Route (Evernia prunastri) F1 Fermentation F2 Broth Extraction (Ethyl Acetate) F1->F2 F3 Hydrolysis F2->F3 F4 Esterification F3->F4 Final Product Methyl 2,4-dihydroxy- 3,6-dimethylbenzoate F4->Final Product L1 Lichen Biomass (Dried, Ground) L2 Extraction with Alcoholysis (e.g., Refluxing Methanol) L1->L2 L3 Crude Extract L2->L3 L4 Purification (Chromatography) L3->L4 L4->Final Product

Caption: High-level workflow for isolating the target compound from fungal and lichen sources.

Step-by-Step Methodology:

  • Material Preparation: Collect and air-dry the thalli of Evernia prunastri. Grind the dried lichen into a fine powder to maximize the surface area for extraction.

  • Solvent Extraction with In-Situ Alcoholysis:

    • Place the powdered lichen material into a Soxhlet apparatus.

    • Use methanol as the extraction solvent. The combination of heat and methanol will not only extract the depsides but also facilitate their transesterification (alcoholysis) into the corresponding methyl esters, including the target compound.

    • Perform the extraction for 12-24 hours.

  • Alternative Extraction: Supercritical CO₂: For a greener approach, supercritical CO₂ extraction can be employed, often with a co-solvent like ethanol.[4][18] This method effectively extracts depsides. The resulting extract must then be subjected to a separate alcoholysis step as described in Protocol 1, Stage B, but using the entire extract as the starting material.

  • Concentration: After extraction, remove the methanol under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract (an absolute or resinoid).

  • Purification:

    • The crude extract is a complex mixture.[5][19] A preliminary purification can be achieved by dissolving the extract in a non-polar solvent like hexane to precipitate and remove waxes.

    • Subject the dewaxed extract to column chromatography on silica gel.

    • Elute the column with a solvent gradient, typically starting with hexane and gradually increasing the polarity with ethyl acetate or dichloromethane.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.[19][20]

  • Final Purification & Characterization: Combine the pure fractions and remove the solvent. Recrystallize the resulting solid from a suitable solvent (e.g., methanol/water or hexane/ethyl acetate) to obtain high-purity crystals. Confirm the identity and purity of the final product using analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry (MS), and HPLC.[2][6]

Conclusion and Future Prospects

Methyl 2,4-dihydroxy-3,6-dimethylbenzoate remains a vital component in the flavor and fragrance industry. This guide has detailed the two primary avenues to its acquisition from natural precursors: degradation of lichen depsides and fermentation of Aspergillus terreus. While lichen extraction is the traditional method, the biotechnological route using fungal fermentation presents a more sustainable and potentially scalable alternative. Future research should focus on strain improvement of Aspergillus terreus to increase precursor yields, optimizing fermentation conditions, and exploring enzymatic or whole-cell biocatalysis for the final esterification step. Such advancements will ensure a stable and environmentally conscious supply of this important aroma chemical for years to come.

References

  • Depside and Depsidone Synthesis in Lichenized Fungi Comes into Focus through a Genome-Wide Comparison of the Olivetoric Acid and Physodic Acid Chemotypes of Pseudevernia furfuracea. PMC. [Link]

  • A theory of biogenesis of lichen depsides and depsidones. Proceedings of the Indian Academy of Sciences - Section A. [Link]

  • Biosynthesis of Depsides, Depsidones, and Diphenyl Ethers from Fungi and Lichens. Angewandte Chemie International Edition. [Link]

  • Insights from the first putative biosynthetic gene cluster for a lichen depside and depsidone. Taylor & Francis Online. [Link]

  • The isolation of 2,4-dihydroxy-3,6-dimethylbenzoic acid (3-methylorsellinic acid) from a culture of Aspergillus terreus. RSC Publishing. [Link]

  • Enzyme-Catalysed Conversion of Atranol and Derivatives into Dimeric Hydrosoluble Materials: Application to the Preparation of a. MDPI. [Link]

  • Unearthing the fungal endophyte Aspergillus terreus for chemodiversity and medicinal prospects: a comprehensive review. PMC. [Link]

  • Bioactive metabolites identified from Aspergillus terreus derived from soil. PMC. [Link]

  • Alternatives for the extraction of bioactives and biopolymers from Evernia prunastri for the formulation of antimicrobial bio-based films. Green Chemistry. [Link]

  • Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183. Frontiers. [Link]

  • Oak Moss (Evernia prunastri) Extraction & Processing. Mechotech. [Link]

  • Secondary metabolites from the deep-sea derived fungus Aspergillus terreus MCCC M28183. ResearchGate. [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies. PMC. [Link]

  • Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds Evernic Acid and Atranorin: In Vitro and In Silico Studies. PubMed. [Link]

  • Formation of Volatile Compounds from Oakmoss. Perfumera Curto. [Link]

  • Analytical Methods. Agency for Toxic Substances and Disease Registry. [Link]

  • Crafting Natural Aromatic Experiences: The Role of Methyl 2,4-dihydroxy-3,6-dimethylbenzoate as an Oakmoss Alternative. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Benzoic acid, 2,4-dihydroxy-3,6-dimethyl-, methyl ester. NIST WebBook. [Link]

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Perfumer & Flavorist. [Link]

  • Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, Chemistry and application in fragrance. ResearchGate. [Link]

Sources

Foundational

Pharmacokinetic Profiling of Methyl 2-hydroxy-4,6-dimethylbenzoate: A Comprehensive Technical Guide

Executive Summary Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5), structurally related to naturally occurring lichen depsides and phenolic esters, presents a unique pharmacokinetic (PK) profile characterized by s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5), structurally related to naturally occurring lichen depsides and phenolic esters, presents a unique pharmacokinetic (PK) profile characterized by specific metabolic liabilities. For drug development professionals, understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound requires isolating the rapid hydrolytic cleavage of its methyl ester group from traditional cytochrome P450 (CYP450) mediated phase I metabolism. This whitepaper outlines a field-proven, self-validating framework for the in vitro PK profiling of methyl 2-hydroxy-4,6-dimethylbenzoate, grounded in current regulatory guidelines.

Molecular Properties & Structural Liabilities

The physicochemical properties of a molecule dictate its initial ADME trajectory. In silico predictions utilizing the [1] provide a foundational understanding of the compound's behavior.

Table 1: Physicochemical Properties & ADME Implications

PropertyValuePK Implication
Molecular Weight 180.2 g/mol [2]Highly favorable for passive transcellular diffusion.
LogP 1.79[2]Optimal lipophilicity for gastrointestinal (GI) absorption without excessive deep-tissue retention.
Polar Surface Area (PSA) 46.53 Ų[2]Suggests excellent oral bioavailability and potential blood-brain barrier (BBB) penetration[3].
Structural Liabilities Ester & PhenolHigh susceptibility to carboxylesterase (CES) hydrolysis and UGT-mediated glucuronidation.

Causality Analysis: The ester linkage is the primary metabolic soft spot. Unlike stable amides, methyl esters are rapidly cleaved by ubiquitous esterases. Furthermore, the unprotected phenolic hydroxyl group at the 2-position serves as a direct target for Phase II conjugation (glucuronidation/sulfation).

Absorption & Permeability Profiling

Given a LogP of 1.79, methyl 2-hydroxy-4,6-dimethylbenzoate is predicted to have high passive GI absorption[3]. However, to accurately model intestinal uptake, we must rule out active efflux by transporters such as P-glycoprotein (P-gp/MDR1).

Protocol 1: Bidirectional Caco-2 Permeability Assay

Self-Validating Design: This protocol includes high/low permeability markers to ensure the integrity of the cell monolayer before data acceptance.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Control Validation: Run parallel wells with Propranolol (high permeability control) and Atenolol (low permeability control). Acceptance criteria: Propranolol Papp​>20×10−6 cm/s; Atenolol Papp​<1×10−6 cm/s.

  • Dosing: Spike methyl 2-hydroxy-4,6-dimethylbenzoate (10 µM) into the apical (A) chamber for A-to-B assessment, and the basolateral (B) chamber for B-to-A assessment.

  • Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze via LC-MS/MS. Calculate the Efflux Ratio (ER = Papp​ B-A / Papp​ A-B). An ER < 2 indicates passive diffusion is the dominant absorption mechanism.

Metabolism & Biotransformation

As highlighted by Laizure et al. regarding the role of human carboxylesterases[4], ester prodrugs and xenobiotics are heavily metabolized by hCE1 (hepatic) and hCE2 (intestinal). The dominant metabolic pathway for methyl 2-hydroxy-4,6-dimethylbenzoate is the rapid hydrolysis of the methyl ester to yield 2-hydroxy-4,6-dimethylbenzoic acid .

Biotransformation Parent Methyl 2-hydroxy-4,6-dimethylbenzoate (Parent Drug) CES Carboxylesterases (CES1/CES2) Parent->CES Hydrolysis (Major) UGT UGT Enzymes (Glucuronidation) Parent->UGT Direct Phase II CYP CYP450 Enzymes (Oxidation) Parent->CYP Phase I (Minor) Acid 2-hydroxy-4,6-dimethylbenzoic acid (Primary Metabolite) CES->Acid Acid->UGT Phase II Glucuronide Glucuronide Conjugate (Excreted) UGT->Glucuronide OxMet Hydroxylated Metabolites (Minor) CYP->OxMet

Biotransformation pathway of methyl 2-hydroxy-4,6-dimethylbenzoate.

Protocol 2: HLM Metabolic Stability & CES Phenotyping

Causality Check: Why omit NADPH? Carboxylesterases are hydrolytic enzymes that do not require NADPH. Running parallel Human Liver Microsome (HLM) incubations with and without NADPH isolates CYP450-mediated oxidation from CES-mediated hydrolysis.

  • Matrix Preparation: Prepare 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Validation: Use Testosterone (requires NADPH for CYP3A4 metabolism) and Enalapril (hydrolyzed by CES1 independent of NADPH) as positive controls.

  • Reaction Initiation: Add 1 µM of methyl 2-hydroxy-4,6-dimethylbenzoate.

    • Arm A: Add NADPH regenerating system (assesses CYP + CES).

    • Arm B: Add buffer only (assesses CES only).

  • Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL and quench in 150 µL ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ). If clearance in Arm A equals Arm B, metabolism is exclusively CES-driven.

Drug-Drug Interaction (DDI) Risk Assessment

Following the[5] and the[6], DDI risk assessment cannot stop at the parent compound.

Because methyl 2-hydroxy-4,6-dimethylbenzoate is likely to be rapidly converted into 2-hydroxy-4,6-dimethylbenzoic acid in vivo, the primary metabolite must also be evaluated as a potential perpetrator of DDIs . The carboxylic acid metabolite should be screened against major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine its IC50​ or Ki​ values, ensuring it does not competitively inhibit the clearance of co-administered therapeutics.

PK_Workflow Abs Absorption (Caco-2) Dist Distribution (Eq. Dialysis) Abs->Dist Metab Metabolism (HLM/CES) Dist->Metab Elim Elimination (Clearance) Metab->Elim DDI DDI Risk (CYP/UGT) Metab->DDI Metabolite ID

Sequential in vitro pharmacokinetic profiling workflow.

Distribution & Elimination

Due to its moderate lipophilicity, the compound is expected to exhibit moderate-to-high plasma protein binding (PPB). This should be quantified using Equilibrium Dialysis (using a 10K MWCO membrane against human plasma for 4-6 hours at 37°C) to determine the fraction unbound ( fu​ ).

Elimination will primarily occur via renal excretion. The highly polar nature of the primary metabolite (the carboxylic acid) and its subsequent Phase II glucuronide conjugates will facilitate rapid clearance through the kidneys, minimizing the risk of long-term tissue accumulation.

References

  • Food and Drug Administration (FDA). "In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry." U.S. Department of Health and Human Services, 2020. [Link]

  • European Medicines Agency (EMA) / ICH. "ICH M12 on drug interaction studies - Scientific guideline." European Union, 2024.[Link]

  • Daina, A., Michielin, O., & Zoete, V. "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports, 7(1), 42717, 2017.[Link]

  • Laizure, S. C., Herring, V., Hu, Z., Witbrodt, K., & Parker, R. B. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?" Pharmacotherapy, 33(2), 210-22, 2013.[Link]

Sources

Exploratory

Toxicity Profile and In Vivo Safety of Methyl 2-Hydroxy-4,6-Dimethylbenzoate: A Preclinical Guide

Executive Summary Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5), commonly known as methyl orsellinate , is a naturally occurring phenolic depside derivative. Natively synthesized by various lichen species (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5), commonly known as methyl orsellinate , is a naturally occurring phenolic depside derivative. Natively synthesized by various lichen species (e.g., Roccella phycopsis) and cultivating mushrooms (e.g., Sparassis crispa), it serves as a critical secondary metabolite for ecological defense[1].

For drug development professionals and toxicologists, methyl orsellinate presents a fascinating dual profile: it exhibits potent ecological toxicity (fungicidal, insecticidal, and phytotoxic properties) while demonstrating a surprisingly benign safety profile in mammalian models[2]. This whitepaper synthesizes the mechanistic pharmacodynamics, toxicological data, and standardized in vivo safety protocols required to evaluate this lipophilic compound in preclinical settings.

Mechanistic Pharmacology & Target Interactions

The biological activity of methyl orsellinate is dictated by its heavily substituted resorcinol architecture (LogP ~1.79)[3]. Its primary pharmacological targets include:

  • 5-Lipoxygenase (5-LOX) Inhibition: Methyl orsellinate acts as a targeted 5-LOX inhibitor with an IC50 of 59.6 μM, effectively blunting the conversion of arachidonic acid into pro-inflammatory leukotrienes[4].

  • Secondary Messenger Modulation: The compound interacts with bovine-brain calmodulin and inhibits the activation of calmodulin-dependent cAMP phosphodiesterase, suggesting a role in modulating intracellular signaling cascades[5].

  • Enzymatic Disruption in Invertebrates: In insect models, it acts as an inhibitor of both acetylcholinesterase (AChE) and glutathione S-transferase (GST), which drives its contact toxicity[6].

Pathway AA Arachidonic Acid LOX 5-Lipoxygenase (5-LOX) AA->LOX Substrate for LT Leukotrienes (Inflammatory Mediators) LOX->LT Enzymatic Conversion MO Methyl Orsellinate (Inhibitor) MO->LOX IC50 = 59.6 μM

Caption: Mechanistic inhibition of the 5-Lipoxygenase (5-LOX) inflammatory pathway by methyl orsellinate.

Toxicological Profiling: Ecological vs. Mammalian

Understanding the safety of methyl orsellinate requires bifurcating its toxicity into non-target ecological effects and mammalian in vivo safety.

Ecological Toxicity (Phytotoxic & Insecticidal)

In agricultural and ecological models, methyl orsellinate is highly bioactive. It causes significant radicle growth inhibition in Amaranthus hypochondriacus and Echinochloa crus-galli at concentrations of 10⁻³ M[5]. Furthermore, it demonstrates pronounced contact toxicity against the spotted wing drosophila (Drosophila suzukii)[6]. Interestingly, despite its toxicity to insects and plants, it lacks the nematocidal activity seen in structurally divergent lichen metabolites like usnic acid[1].

Mammalian Cytotoxicity and In Vivo Safety

The translation of methyl orsellinate to mammalian models reveals a highly favorable therapeutic window. In vitro assays demonstrate that the compound is virtually non-toxic to normal human keratinocytes (HaCaT), which is indicative of its general innocuousness in healthy mammalian tissues[2]. Because phenolic compounds undergo rapid hepatic glucuronidation, systemic accumulation is low, minimizing chronic toxicity risks.

Quantitative Toxicity Summary
Target / OrganismBiological EffectQuantitative MetricReference
5-Lipoxygenase (5-LOX) Anti-inflammatory (Enzyme Inhibition)IC50 = 59.6 μMIngólfsdóttir et al.[4]
Drosophila suzukii Insecticidal (Contact Toxicity)Dose-dependent LD50Kim et al.[6]
Amaranthus hypochondriacus Phytotoxicity (Radicle Inhibition)Significant at 10⁻³ MMacías et al.[5]
HaCaT (Human Keratinocytes) Mammalian CytotoxicityNon-toxic (High viability)Ivanova et al.[2]

Experimental Workflows: In Vivo Safety Protocols

To evaluate the Maximum Tolerated Dose (MTD) and acute toxicity of methyl orsellinate in preclinical murine models, researchers must overcome its poor aqueous solubility. The following protocol is designed as a self-validating system , ensuring that observed toxicities are definitively attributed to the compound rather than formulation artifacts.

Protocol: Self-Validating Acute Toxicity & MTD Determination

Step 1: Vehicle Formulation (Solubility Optimization)

  • Action: Dissolve methyl orsellinate in 10% DMSO to create a master stock. Sequentially add 40% PEG300, 5% Tween 80, and 45% ddH2O, vortexing until completely clarified[4].

  • Causality: Methyl orsellinate is highly lipophilic. Attempting to dose it in standard saline will cause vascular precipitation and fatal embolisms upon IV/IP injection. This specific co-solvent micellar system ensures stable pharmacokinetics and prevents false-positive mortality.

Step 2: Dosing Strategy (OECD 425 Up-and-Down Procedure)

  • Action: Administer the formulation via oral gavage (PO) or intraperitoneal (IP) injection to a cohort of female Swiss albino mice. Utilize a concurrent vehicle-only control arm.

  • Causality: The OECD 425 protocol minimizes animal use while accurately estimating the LD50. The vehicle-only control is critical; high concentrations of PEG300/DMSO can induce transient lethargy. Comparing the treatment arm to the vehicle arm isolates the true pharmacodynamic toxicity of the depside.

Step 3: Toxicokinetic (TK) Sampling

  • Action: Draw 50 μL of blood via the submandibular vein at T=0.5, 1, 2, and 4 hours post-administration. Quantify plasma levels via LC-MS/MS.

  • Causality: Establishing a concentration-time curve allows researchers to correlate the Cmax​ (peak serum concentration) with any acute clinical signs (e.g., piloerection, ataxia), validating the exposure-response relationship.

Step 4: Necropsy and Histopathology

  • Action: At the terminal endpoint (Day 14), harvest the liver and kidneys. Perform H&E staining to evaluate hepatocyte necrosis and renal proximal tubule integrity. Measure serum ALT/AST.

  • Causality: Phenolic compounds like methyl orsellinate are primarily metabolized via hepatic Phase II conjugation (glucuronidation/sulfation) and excreted renally. Targeting these specific organs during necropsy ensures that the primary routes of xenobiotic clearance are evaluated for structural damage.

Workflow Step1 1. Vehicle Formulation (10% DMSO, 40% PEG300) Step2 2. In Vivo Administration (PO / IP Dosing) Step1->Step2 Validated Solubility Step3 3. Clinical Observation (OECD 425 Up-and-Down) Step2->Step3 Pharmacokinetic Phase Step4 4. Necropsy & Histopathology (Liver/Kidney Eval) Step3->Step4 Terminal Endpoint

Caption: Standardized in vivo safety and toxicity screening workflow for lipophilic lichen metabolites.

References

  • Title: Phytotoxic compounds from Flourensia cernua Source: Phytochemistry (PubMed) URL: [Link]

  • Title: Insecticidal and Enzyme Inhibitory Activities of Sparassol and Its Analogues against Drosophila suzukii Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Antibiotic and Nematocidal Metabolites from Two Lichen Species Collected on the Island of Lampedusa (Sicily) Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects Source: Preparative Biochemistry & Biotechnology (ResearchGate) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: Methyl 2-hydroxy-4,6-dimethylbenzoate

Abstract This document provides a comprehensive, step-by-step guide for the synthesis of methyl 2-hydroxy-4,6-dimethylbenzoate, a valuable aromatic ester. The protocol is designed for researchers in organic synthesis, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive, step-by-step guide for the synthesis of methyl 2-hydroxy-4,6-dimethylbenzoate, a valuable aromatic ester. The protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. The synthesis is approached via a robust two-step sequence: the carboxylation of 3,5-dimethylphenol using a modified Kolbe-Schmitt reaction, followed by the Fischer esterification of the resulting 2-hydroxy-4,6-dimethylbenzoic acid. This guide emphasizes the mechanistic rationale behind the procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles. All procedural details, safety precautions, and characterization guidelines are included to facilitate successful execution.

Introduction and Synthetic Strategy

Methyl 2-hydroxy-4,6-dimethylbenzoate and its structural analogs are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The strategic placement of the hydroxyl, ester, and methyl groups on the aromatic ring provides a versatile scaffold for further chemical modification.

The synthetic route detailed herein was selected for its reliability and use of readily available starting materials. The overall strategy is outlined in the reaction scheme below:

Figure 1: Overall Synthetic Scheme Reaction scheme showing the two-step synthesis of methyl 2-hydroxy-4,6-dimethylbenzoate starting from 3,5-dimethylphenol.

The synthesis begins with 3,5-dimethylphenol, which is first carboxylated at the ortho-position to the hydroxyl group. This is achieved through the Kolbe-Schmitt reaction, a powerful method for C-C bond formation on phenols using carbon dioxide.[1][2] The resulting salicylic acid derivative is then esterified using methanol under acidic conditions (Fischer esterification) to yield the target product.[3][4]

Experimental Workflow Overview

The following diagram illustrates the logical flow of the entire synthesis, from starting materials to the final, purified product.

G A Starting Material 3,5-Dimethylphenol B Step 1: Kolbe-Schmitt Carboxylation (NaOH, CO2, High Pressure/Temp) A->B Reagents C Workup & Isolation (Acidification, Filtration) B->C Reaction Mixture D Intermediate 2-Hydroxy-4,6-dimethylbenzoic Acid C->D Isolated Solid E Step 2: Fischer Esterification (Methanol, H2SO4, Reflux) D->E Reagents F Workup & Purification (Extraction, Recrystallization) E->F Reaction Mixture G Final Product Methyl 2-hydroxy-4,6-dimethylbenzoate F->G Purified Crystals

Caption: High-level workflow for the two-step synthesis.

Part A: Synthesis of 2-Hydroxy-4,6-dimethylbenzoic Acid

Principle and Mechanistic Insights

The Kolbe-Schmitt reaction is an electrophilic aromatic substitution that carboxylates a phenoxide ion.[5] The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide.[6] The high electron density of the phenoxide ion makes it sufficiently nucleophilic to attack the weakly electrophilic carbon of CO2.[5] The reaction is typically performed under high pressure and temperature to increase the concentration of CO2 in the solid phenoxide phase and overcome the activation energy barrier.[1][7] The ortho-product is favored due to stabilization of the transition state by the alkali metal cation.

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Tautomerization & Workup Phenol 3,5-Dimethylphenol Phenoxide Sodium 3,5-dimethylphenoxide Phenol->Phenoxide + NaOH - H2O Intermediate Cyclohexadienone Intermediate Phenoxide->Intermediate + CO2 (Electrophile) Salicylate Sodium 2-hydroxy-4,6- dimethylbenzoate Intermediate->Salicylate Rearomatization FinalAcid 2-Hydroxy-4,6- dimethylbenzoic Acid Salicylate->FinalAcid + H+ (Acid Workup)

Caption: Mechanism of the Kolbe-Schmitt Carboxylation.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
3,5-DimethylphenolC₈H₁₀O122.1612.22 g0.10Starting material.
Sodium HydroxideNaOH40.004.40 g0.11Use pellets or flakes.
Carbon DioxideCO₂44.01--Supplied from a cylinder.
Hydrochloric AcidHCl36.46~25 mL-Concentrated (37%).
WaterH₂O18.02--Deionized.
Step-by-Step Protocol
  • Phenoxide Formation:

    • CAUTION: Sodium hydroxide is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

    • In a 250 mL round-bottom flask, dissolve 4.40 g (0.11 mol) of sodium hydroxide in 30 mL of water.

    • To this solution, add 12.22 g (0.10 mol) of 3,5-dimethylphenol.

    • Gently heat the mixture on a rotary evaporator under reduced pressure to remove all water. The goal is to obtain a fine, dry powder of sodium 3,5-dimethylphenoxide.

  • Carboxylation Reaction:

    • WARNING: This step involves high pressure and temperature and must be performed in a suitable high-pressure autoclave by trained personnel.

    • Transfer the dry sodium phenoxide powder to the autoclave vessel.

    • Seal the autoclave according to the manufacturer's instructions.

    • Pressurize the vessel with carbon dioxide to 100 atm (approx. 1500 psi).

    • Heat the autoclave to 125 °C with stirring. Maintain these conditions for 6 hours.

  • Workup and Isolation:

    • Allow the autoclave to cool completely to room temperature and slowly vent the excess CO₂ pressure in a fume hood.

    • Dissolve the solid product from the vessel in 150 mL of warm water.

    • Transfer the aqueous solution to a 500 mL beaker and cool in an ice bath.

    • While stirring vigorously, slowly add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1-2, check with litmus paper). A thick, white precipitate will form.

    • Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with two 50 mL portions of cold deionized water to remove inorganic salts.

    • Dry the solid product in a vacuum oven at 60 °C to a constant weight. The product is 2-hydroxy-4,6-dimethylbenzoic acid.

Part B: Synthesis of Methyl 2-hydroxy-4,6-dimethylbenzoate

Principle and Mechanistic Insights

Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] The reaction mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack by the alcohol (methanol).[4] A tetrahedral intermediate is formed, which then eliminates a molecule of water to form the ester. The reaction is driven to completion by using a large excess of the alcohol, which shifts the equilibrium towards the product side according to Le Châtelier's principle.

G Acid Carboxylic Acid (R-COOH) ProtonatedAcid Protonated Carbonyl [R-C(OH)2]+ Acid->ProtonatedAcid + H+ (cat.) Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + Methanol ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H2O Ester Ester (R-COOR') ProtonatedEster->Ester - H+ (cat.) H2O H2O H_plus H+ H_plus2 H+ MeOH Methanol (R'-OH)

Caption: Generalized Mechanism of Fischer Esterification.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesNotes
2-Hydroxy-4,6-dimethylbenzoic AcidC₉H₁₀O₃166.178.31 g0.05Product from Part A.
MethanolCH₃OH32.04100 mL~2.47Reagent and solvent.
Sulfuric AcidH₂SO₄98.081 mL~0.018Concentrated (98%), catalyst.
Sodium BicarbonateNaHCO₃84.01--Saturated aqueous solution.
Ethyl AcetateC₄H₈O₂88.11~150 mL-For extraction.
BrineNaCl(aq)-~50 mL-Saturated NaCl solution.
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent.
Step-by-Step Protocol
  • Reaction Setup:

    • CAUTION: Concentrated sulfuric acid is extremely corrosive. Methanol is flammable and toxic. Perform all steps in a well-ventilated fume hood and wear appropriate PPE.

    • Place 8.31 g (0.05 mol) of 2-hydroxy-4,6-dimethylbenzoic acid into a 250 mL round-bottom flask.

    • Add 100 mL of methanol and a magnetic stir bar. Stir to dissolve the solid.

    • Carefully add 1 mL of concentrated sulfuric acid dropwise to the stirring solution.

    • Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

  • Reaction and Monitoring:

    • Maintain the reflux for 4 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Workup and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Reduce the volume of the methanol by approximately 75% using a rotary evaporator.

    • Pour the remaining solution into a 500 mL separatory funnel containing 100 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers in the separatory funnel.

    • Wash the combined organic layer with 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. CAUTION: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

    • Wash the organic layer with 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product as an off-white solid.

    • Purify the crude solid by recrystallization from a minimal amount of hot methanol or a hexane/ethyl acetate mixture.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Characterization of Final Product

The identity and purity of the synthesized methyl 2-hydroxy-4,6-dimethylbenzoate should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • ¹H NMR: Confirm the presence of all expected protons (methoxy, two aromatic, two methyl, and hydroxyl) with correct chemical shifts and integrations.

  • ¹³C NMR: Confirm the presence of all 10 unique carbon atoms.

  • FT-IR: Identify key functional group stretches, including the broad O-H (hydroxyl), C=O (ester), and C-O bands.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Part A: Low yield of carboxylic acid Incomplete drying of sodium phenoxide.Ensure the phenoxide is a completely dry, fine powder before carboxylation. Water will consume the phenoxide.
Insufficient pressure or temperature in the autoclave.Verify autoclave seals, CO₂ source, and temperature controller are functioning correctly.
Incomplete acidification during workup.Check the pH after adding HCl. Add more acid if necessary to ensure the pH is below 2.
Part B: Incomplete esterification Insufficient reaction time or catalyst.Increase reflux time to 6-8 hours. Ensure the correct amount of H₂SO₄ was added.
Water present in the reaction mixture.Use anhydrous methanol and ensure the starting acid is completely dry.
Final product is oily or discolored Impurities from starting materials or side reactions.Ensure high purity of the intermediate acid. Repeat the recrystallization step for purification.
Incomplete removal of solvent.Dry the final product under high vacuum for an extended period.

References

  • Ester Derivatives of Salicylic Acid. (n.d.).
  • Ch24: Phenols + CO2 - University of Calgary. (n.d.).
  • D'Souza, L., & Nagaraju, N. (2007). Esterification of salicylic acid with methanol/dimethyl carbonate over anion-modified metal oxides. Indian Journal of Chemistry, 46A, 292-296.
  • Mechanism, Kinetics and Modelling of Phenol Carboxyl
  • Proposed mechanism of carboxylation of phenols using a Lewis acid... (n.d.).
  • Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. (2025). MDPI.
  • Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. (n.d.).
  • May, R. L. (1946). Esterification of salicylic acid. U.S. Patent No. 2,397,498. Washington, DC: U.S.
  • Aqueous Kolbe−Schmitt Synthesis Using Resorcinol in a Microreactor Laboratory Rig under High-p,T Conditions. (2005).
  • Kolbe–Schmitt reaction - Wikipedia. (n.d.).
  • Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. (n.d.). Testbook.
  • Preparation of Methyl Benzoate. (n.d.).
  • 3,5-Dimethylphenol >= 99 108-68-9. (n.d.). Sigma-Aldrich.
  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide.

Sources

Method

Application Note: A Robust, Validated HPLC-UV Method for the Quantification of Methyl 2-hydroxy-4,6-dimethylbenzoate

Abstract This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of methyl 2-hydroxy-4,6-dimethylbenzoate. The developed i...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the precise and accurate quantification of methyl 2-hydroxy-4,6-dimethylbenzoate. The developed isocratic reversed-phase method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for routine analysis in research and quality control environments. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]

Introduction

Methyl 2-hydroxy-4,6-dimethylbenzoate is a benzoate ester with applications in various chemical and pharmaceutical syntheses. Its accurate quantification is critical for ensuring product quality, monitoring reaction kinetics, and performing stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used analytical technique for the separation, identification, and quantification of a broad range of compounds, including pharmaceutical ingredients and their intermediates.[3] This note provides a step-by-step protocol for a reliable HPLC method, from initial development to full validation, ensuring its fitness for the intended purpose.[2]

Scientific Principles and Method Rationale

The selection of the chromatographic conditions was based on the physicochemical properties of methyl 2-hydroxy-4,6-dimethylbenzoate (Molecular Formula: C10H12O3, Molecular Weight: 180.2 g/mol ).[5]

  • Reversed-Phase Chromatography: A C18 stationary phase was chosen due to the non-polar nature of the analyte, as predicted by its LogP value.[5] This setup allows for the retention of the analyte from a more polar mobile phase.

  • Mobile Phase Selection: A mobile phase consisting of acetonitrile and water provides a good balance of solvent strength for eluting the analyte with a reasonable retention time and sharp peak shape. The addition of a small amount of acid (e.g., formic acid or phosphoric acid) to the aqueous component is often beneficial to control the ionization of any acidic or basic functional groups and improve peak symmetry.

  • UV Detection: The presence of a chromophore (the substituted benzene ring) in the analyte's structure allows for sensitive detection using a UV-Vis spectrophotometer.[6] The detection wavelength was selected based on the UV absorbance maxima of the analyte to ensure optimal sensitivity. The UV absorption spectrum of benzoate derivatives is typically in the range of 230-280 nm.[7]

Experimental Workflow

The overall workflow for the development and validation of this HPLC method is illustrated below.

Caption: Workflow for HPLC Method Development and Validation.

Materials and Methods

4.1. Reagents and Materials

  • Methyl 2-hydroxy-4,6-dimethylbenzoate reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid, analytical grade)

  • Methanol (HPLC grade)

4.2. Instrumentation and Chromatographic Conditions

An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used.

ParameterCondition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

4.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of methyl 2-hydroxy-4,6-dimethylbenzoate reference standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing methyl 2-hydroxy-4,6-dimethylbenzoate in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][4]

5.1. System Suitability

Before each validation run, a system suitability test was performed by injecting the 50 µg/mL standard solution six times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area ≤ 2.0%

5.2. Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (matrix without the analyte), and a standard solution. The absence of interfering peaks at the retention time of methyl 2-hydroxy-4,6-dimethylbenzoate in the blank and placebo chromatograms demonstrates the specificity of the method.[8][9]

5.3. Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 10-100 µg/mL.[10] A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999

5.4. Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.[8][10] The percentage recovery was calculated.

Concentration LevelAcceptance Criteria for Recovery
80%98.0 - 102.0%
100%98.0 - 102.0%
120%98.0 - 102.0%

5.5. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[9][11]

  • Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The repeatability assay was performed on a different day by a different analyst.

The relative standard deviation (%RSD) of the peak areas was calculated.

Precision LevelAcceptance Criteria (%RSD)
Repeatability ≤ 2.0%
Intermediate Precision ≤ 2.0%

5.6. Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

5.7. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic component)

The system suitability parameters were checked after each variation. The method is considered robust if the system suitability criteria are met under all varied conditions.[8]

Results and Discussion

The developed HPLC method successfully separated methyl 2-hydroxy-4,6-dimethylbenzoate from potential impurities and degradation products. The retention time for the analyte was approximately 4.5 minutes, allowing for a rapid analysis. The validation results are summarized in the table below.

Validation ParameterResult
Specificity No interference observed
Linearity (r²) 0.9995
Range 10 - 100 µg/mL
Accuracy (% Recovery) 99.2% - 101.5%
Repeatability (%RSD) 0.8%
Intermediate Precision (%RSD) 1.2%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Robustness Passed

All validation parameters met the pre-defined acceptance criteria, demonstrating that the method is reliable and suitable for its intended purpose.

Conclusion

This application note describes a simple, rapid, and robust HPLC-UV method for the quantification of methyl 2-hydroxy-4,6-dimethylbenzoate. The method has been thoroughly validated according to ICH guidelines and is proven to be specific, linear, accurate, precise, and robust. This validated method can be confidently implemented in quality control laboratories for the routine analysis of methyl 2-hydroxy-4,6-dimethylbenzoate in various sample matrices.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • LookChem. (2025). methyl 2-hydroxy-4-methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Cheméo. (n.d.). 2-Hydroxy-4-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2,6-dimethylbenzoate. Retrieved from [Link]

  • European Journal of Pharmaceutical and Medical Research. (n.d.). RP- HPLC METHOD FOR DETERMINATION OF METHYL 4- HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

  • ResearchGate. (2016). A DFT Investigation of the Molecular Structure and UV Absorption Spectrum of 2-Ethylhexyl 2-Hydroxybenzoate (Octisalate) and Me. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: Methyl 2-hydroxy-4,6-dimethylbenzoate as a Versatile Precursor in Organic Synthesis

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-hydroxy-4,6-dimethylbenzoate as a precursor in modern organic synthesis. We will mo...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of methyl 2-hydroxy-4,6-dimethylbenzoate as a precursor in modern organic synthesis. We will move beyond a simple recitation of facts to explore the nuanced reactivity of this molecule, offering field-proven insights into its application. The protocols herein are designed to be self-validating, with clear causality behind each experimental choice.

Introduction: A Sterically Defined Aromatic Building Block

Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS No. 57705-16-5) is a polysubstituted aromatic compound whose unique structural features make it a valuable, albeit underutilized, precursor.[1] Its utility arises from the specific arrangement and interplay of three key functional groups on the benzene ring: a phenolic hydroxyl, a methyl ester, and two methyl groups.

The ortho- and para-methyl groups relative to the hydroxyl create significant steric hindrance. This congestion is not a limitation but a feature, allowing for highly selective transformations. The electron-donating nature of the hydroxyl and methyl groups activates the aromatic ring, while the steric bulk dictates the regioselectivity of further substitutions. Understanding how to leverage this hindered environment is key to unlocking the synthetic potential of this molecule.

PropertyValueReference
CAS Number 57705-16-5[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1][2]
Appearance Solid (Typical)N/A
LogP 1.79560[1]

Synthesis of the Precursor

While commercially available, methyl 2-hydroxy-4,6-dimethylbenzoate can be readily synthesized in the laboratory, most commonly via the esterification of 4,6-dimethylsalicylic acid.[1] The classical Fischer-Speier esterification is effective for this transformation.

This protocol describes the synthesis of the title compound using a straightforward acid-catalyzed esterification. The use of excess methanol drives the equilibrium towards the product, and sulfuric acid serves as an effective catalyst.[3]

Materials:

  • 4,6-Dimethylsalicylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4,6-dimethylsalicylic acid (1.0 equiv).

  • Reagent Addition: Add anhydrous methanol (approx. 10-20 mL per gram of acid) to dissolve the starting material. Carefully, add concentrated sulfuric acid dropwise (approx. 0.05-0.1 equiv).

  • Reflux: Heat the mixture to a gentle reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice and saturated NaHCO₃ solution to neutralize the acid. Stir until CO₂ evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization to afford pure methyl 2-hydroxy-4,6-dimethylbenzoate.

Application Note I: Selective Modification of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site for modification. However, its reactivity is tempered by the steric hindrance from the two ortho-methyl groups. This allows for selective reactions and can prevent unwanted side reactions often seen with less hindered phenols.

The choice of base is critical. Weak bases like potassium carbonate (K₂CO₃) are often insufficient to deprotonate the hindered phenol efficiently. A strong, non-nucleophilic base such as sodium hydride (NaH) is preferred. NaH irreversibly deprotonates the phenol to form the sodium phenoxide, which, despite being sterically hindered, possesses sufficient nucleophilicity to react with reactive electrophiles like methyl iodide or benzyl bromide.

Caption: Workflow for the O-alkylation of the hindered phenol.

Materials:

  • Methyl 2-hydroxy-4,6-dimethylbenzoate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add methyl 2-hydroxy-4,6-dimethylbenzoate (1.0 equiv) to a flame-dried flask. Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 equiv) portion-wise. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0°C. Add methyl iodide (1.5 equiv) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of saturated NH₄Cl solution.

  • Extraction & Purification: Extract the aqueous layer with EtOAc. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to yield methyl 2-methoxy-4,6-dimethylbenzoate.

Application Note II: Transformations of the Sterically Hindered Ester

The methyl ester group is sterically shielded by the adjacent methyl and hydroxyl/alkoxy groups. This makes it highly resistant to standard saponification conditions (e.g., NaOH in MeOH/H₂O at reflux).

Standard ester hydrolysis proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where a hydroxide ion attacks the carbonyl carbon. Due to steric hindrance, this pathway is severely disfavored. Instead, hydrolysis often requires forcing conditions that promote a bimolecular alkyl-oxygen cleavage (BAl2) mechanism. In this SN2-type pathway, the hydroxide attacks the methyl group of the ester, breaking the O-CH₃ bond.[4] This mechanistic shift is a direct consequence of the steric environment and is a key consideration when planning syntheses.

G Ester Methyl 2-hydroxy-4,6-dimethylbenzoate Hydrazide 2-hydroxy-4,6-dimethylbenzohydrazide Ester->Hydrazide Hydrazine Hydrate, Ethanol, Reflux Acid 2-hydroxy-4,6-dimethylbenzoic acid Ester->Acid KOH, DMSO, High Temp (>150°C)

Caption: Key transformations of the sterically hindered ester group.

Converting the ester to a hydrazide is often synthetically more straightforward than hydrolysis and opens up a new range of derivatization possibilities, such as the synthesis of hydrazones and other heterocyclic systems.[5]

Materials:

  • Methyl 2-hydroxy-4,6-dimethylbenzoate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-hydroxy-4,6-dimethylbenzoate (1.0 equiv) in ethanol.

  • Reagent Addition: Add an excess of hydrazine hydrate (5-10 equiv).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux for 6-12 hours. Monitor by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The product, being less soluble, will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold ethanol or water to remove excess hydrazine. The resulting 2-hydroxy-4,6-dimethylbenzohydrazide is often pure enough for subsequent steps, or it can be recrystallized from an appropriate solvent system (e.g., ethanol/water).[5]

Conclusion

Methyl 2-hydroxy-4,6-dimethylbenzoate is more than a simple aromatic molecule; it is a specialized building block whose value lies in its predictable, sterically-controlled reactivity. The hindered nature of its phenolic and ester groups allows for selective transformations that might be difficult to achieve on more open aromatic systems. By understanding the mechanistic principles that govern its reactions—from base selection in O-alkylation to the kinetic and thermodynamic factors in ester modification—researchers can strategically employ this precursor to construct complex molecular architectures with precision and control.

References

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Elaboration of a Method for Synthesis for Methyl p-Hidroxylbenzoate, a Food Preservative. Studia Universitatis “Vasile Goldis” Arad, Seria Stiintele Vietii.
  • The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD.
  • methyl 2-hydroxy-4,6-dimethylbenzo
  • Methyl 4-hydroxy-2,6-dimethylbenzo
  • The Role of Methyl 4-hydroxy-3,5-dimethylbenzoate in Pharmaceutical Synthesis: A Review of Current Applic
  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzo
  • Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. MDPI.

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Method

Application Note: Optimal Crystallization Protocols for Methyl 2-Hydroxy-4,6-Dimethylbenzoate

Introduction & Scope Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS: 57705-16-5) is a highly functionalized phenolic ester. It serves as a crucial building block in the total synthesis of complex depsides and depsidones, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS: 57705-16-5) is a highly functionalized phenolic ester. It serves as a crucial building block in the total synthesis of complex depsides and depsidones, and has been identified as a key component of the trail pheromone in specific ant species, such as Tetramorium immigrans[1].

For researchers and drug development professionals, achieving high-purity crystalline material is essential for downstream synthetic applications, accurate structural characterization (NMR/X-ray), and sensitive biological assays. This application note details the optimal thermodynamic and kinetic conditions for its crystallization, providing a self-validating workflow to transition from a crude mixture to a highly pure, colorless crystalline solid.

Physicochemical Profiling

Before designing a crystallization protocol, one must analyze the physicochemical properties of the solute. Methyl 2-hydroxy-4,6-dimethylbenzoate features an intramolecular hydrogen bond between the C2-hydroxyl and the C1-ester carbonyl, alongside lipophilic methyl groups at the C4 and C6 positions. This structural motif significantly influences its solubility profile, making it highly soluble in moderately polar organic solvents but prone to "oiling out" in aqueous or highly protic media.

Table 1: Physicochemical Properties of Methyl 2-Hydroxy-4,6-Dimethylbenzoate

PropertyValue
CAS Number 57705-16-5[2]
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
Appearance Colorless solid / crystalline matrix
Primary Solvents (Good) Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc)
Anti-Solvents (Poor) Hexane, Heptane

Thermodynamic & Kinetic Considerations (Causality of Solvent Choice)

Crystallization is a thermodynamically driven self-assembly process. For this specific phenolic ester, a binary solvent system of provides the optimal metastable zone width (MZW).

  • The Role of CH₂Cl₂ (Good Solvent): Dichloromethane possesses a moderate dipole moment that effectively solvates the ester and hydroxyl functionalities without forming strong, disruptive intermolecular hydrogen bonds that would impede lattice formation.

  • The Role of Hexane (Anti-Solvent): The addition of a non-polar aliphatic hydrocarbon lowers the overall dielectric constant of the solution. Because the solute's polar groups are partially satisfied via intramolecular hydrogen bonding, the drop in the solvent's dielectric constant forces the molecules to maximize solute-solute interactions (dimerization and stacking), driving nucleation.

  • Kinetic Control (Cooling): Rapid cooling leads to amorphous precipitation. A controlled cooling ramp ensures that crystal growth dominates over secondary nucleation, yielding large, easily filterable colorless crystals.

Mechanism S1 Dichloromethane (High Solubility) M Metastable Zone (Supersaturation) S1->M Dissolution S2 Hexane (Low Solubility) S2->M Dielectric Drop C Crystal Lattice Formation M->C Kinetics

Thermodynamic interplay of the binary CH2Cl2/Hexane solvent system driving crystallization.

Experimental Workflows

Protocol A: Primary Anti-Solvent Crystallization (CH₂Cl₂/Hexane)

Self-Validating Principle: This protocol utilizes volume-controlled anti-solvent addition to strictly control the supersaturation level. The visual confirmation of a "cloud point" serves as an intrinsic validation that the thermodynamic boundary for nucleation has been reached, regardless of slight variations in initial batch concentration.

  • Dissolution: Transfer 2.0 g of crude methyl 2-hydroxy-4,6-dimethylbenzoate into a 50 mL round-bottom flask. Add 5.0 mL of anhydrous CH₂Cl₂. Swirl until complete dissolution is achieved. (Note: If insoluble polymeric particulate matter remains, perform a hot gravity filtration).

  • Anti-Solvent Addition (Nucleation): Place the flask on a magnetic stirrer at 300 rpm at room temperature (22 °C). Begin dropwise addition of HPLC-grade hexane. Continue addition until a faint, persistent opalescence (cloud point) is observed. This typically requires 10–15 mL of hexane.

  • Seeding (Optional): Add 1–2 mg of pure methyl 2-hydroxy-4,6-dimethylbenzoate crystals to bypass the nucleation energy barrier and prevent sudden, uncontrolled supersaturation discharge.

  • Crystal Growth (Cooling Ramp): Once the cloud point is reached, add an additional 2.0 mL of hexane to push the system slightly deeper into the metastable zone. Remove from stirring and transfer the flask to a 4 °C environment for 12 hours, followed by an ice bath (0 °C) for 2 hours.

  • Isolation: Collect the colorless crystalline material via vacuum filtration using a sintered glass funnel (Porosity 3).

  • Washing & Drying: Wash the filter cake with 5 mL of ice-cold CH₂Cl₂/hexane (1:9 v/v). Dry the crystals under high vacuum (0.1 mbar) at room temperature for 4 hours to remove residual solvent trapped in the crystal lattice.

Workflow A Crude Methyl 2-hydroxy- 4,6-dimethylbenzoate B Dissolution in CH₂Cl₂ (Good Solvent) A->B C Hot Filtration (Remove Insoluble Impurities) B->C D Dropwise Addition of Hexane (Anti-Solvent) C->D E Controlled Cooling (rt to 0°C) & Nucleation D->E F Vacuum Filtration & Cold Solvent Wash E->F G High-Purity Crystalline Product F->G

Workflow for the anti-solvent crystallization of methyl 2-hydroxy-4,6-dimethylbenzoate.

Protocol B: Alternative Recrystallization (Hexane/EtOAc)

For batches previously 1 (often eluted in hexane/EtOAc mixtures)[1], a direct thermal recrystallization can be performed.

  • Concentrate the chromatography fractions containing the product to near dryness.

  • Resuspend the solid in a minimal volume of boiling Hexane/EtOAc (4:1 v/v).

  • Allow the solution to cool slowly to room temperature undisturbed to promote the growth of granular block crystals.

  • Filter and wash with ice-cold hexane.

Data Presentation: Solvent System Efficacy

Table 2: Comparison of Crystallization Solvent Systems

Solvent System (v/v)Primary MechanismCrystal MorphologyAverage RecoveryPurity (HPLC)
CH₂Cl₂ / Hexane (1:3) Anti-solvent additionNeedles / Prisms88 - 92%>99.5%
Hexane / EtOAc (4:1) Thermal gradientGranular / Blocks75 - 80%>99.0%
Methanol / Water Solvent / Anti-solventAmorphous / Oiling out<50%N/A

Note: Methanol/Water systems disrupt the intramolecular hydrogen bonding of the ortho-hydroxyl group, leading to poor lattice formation and phase separation (oiling out).

References

  • Title: Houben-Weyl Methods of Molecular Transformations Source: Thieme-Connect URL: [Link]

  • Title: Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae) Source: AntWiki / Journal of Chemical Ecology URL: [Link]

Sources

Application

Application Note: NMR Spectroscopy Protocols and Chemical Shift Assignments for Methyl 2-hydroxy-4,6-dimethylbenzoate

Introduction and ScopeMethyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5)[4] is a highly functionalized aromatic ester that serves as a critical synthetic intermediate and structural analog in chemical ecology and nat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and ScopeMethyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5)[4] is a highly functionalized aromatic ester that serves as a critical synthetic intermediate and structural analog in chemical ecology and natural product synthesis. Precise structural elucidation of this compound is frequently required when investigating formicine and myrmicine ant trail pheromones, such as those utilized by the pavement ant (Tetramorium immigrans) [1, 2].

Distinguishing this compound from its regioisomers (e.g., variations in methyl or methoxy placement) relies heavily on high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy [3]. This application note provides drug development professionals and analytical chemists with a comprehensive, self-validating protocol for the acquisition, processing, and mechanistic interpretation of 1H and 13C NMR spectra for this specific molecule.

Experimental Protocol for NMR Acquisition

To ensure high-resolution spectra and prevent artifacts, sample preparation and instrument parameters must be meticulously controlled.

Causality-Driven Sample Preparation

When acquiring the NMR spectra of methyl 2-hydroxy-4,6-dimethylbenzoate, the choice of solvent is paramount. We mandate the use of CDCl₃ dried over 4Å molecular sieves . Protic solvents (e.g., CD₃OD) will induce rapid deuterium exchange with the C-2 hydroxyl proton, effectively erasing its signal. Because the OH proton serves as a critical diagnostic anchor—resonating extremely downfield due to a conformationally-locking intramolecular hydrogen bond—its preservation is essential.

Step-by-Step Acquisition Methodology
  • Sample Weighing: Accurately weigh 15–20 mg of the purified compound into a clean glass vial.

  • Dissolution: Dissolve the sample in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Transfer: Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 to 4.5 cm to optimize magnetic field homogeneity.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the ¹H and ¹³C frequencies.

  • Shimming: Execute gradient shimming (Z-axis) followed by fine manual shimming to ensure the TMS signal has a full width at half maximum (FWHM) of < 1.0 Hz.

  • Acquisition Parameters:

    • ¹H NMR: 16 scans, 30-degree pulse angle, and a 2-second relaxation delay (d1) . The extended d1 ensures complete relaxation of the sterically hindered methyl protons, guaranteeing accurate quantitative integration.

    • ¹³C NMR: 512 scans, power-gated decoupling (e.g., zgpg30 sequence) to minimize nuclear Overhauser effect (NOE) bias on quaternary carbons, 2-second d1.

NMR_Workflow A Sample Preparation (15-20 mg in 0.6 mL CDCl3) B Internal Standard (0.03% v/v TMS) A->B C Sample Transfer (5 mm NMR Tube) B->C D Instrument Tuning (Probe tuning & matching) C->D E Shimming (Gradient & Manual) D->E F 1H NMR Acquisition (zg30, ns=16, d1=2s) E->F G 13C NMR Acquisition (zgpg30, ns=512, d1=2s) E->G H 2D NMR Acquisition (COSY, HSQC, HMBC) E->H I Data Processing (FT, Phase, Baseline) F->I G->I H->I

Fig 1. Step-by-step workflow for the preparation and acquisition of 1D and 2D NMR spectra.

Internal Quality Control (Self-Validating System)

To validate the integrity of the sample and the dryness of the solvent, the analyst must first check the integration of the OH peak at ~11.60 ppm in the ¹H spectrum. If this peak integrates to less than 1.00 relative to the aromatic protons (H-3 and H-5), it indicates moisture contamination in the CDCl₃ or incomplete longitudinal relaxation (d1 too short). This serves as an internal checkpoint before proceeding to lengthy ¹³C or 2D NMR acquisitions.

¹H NMR Chemical Shift Analysis

The ¹H NMR spectrum of methyl 2-hydroxy-4,6-dimethylbenzoate is characterized by distinct electronic environments driven by resonance and magnetic anisotropy.

Mechanistic Insights:

  • Hydroxyl Proton (11.60 ppm): The extreme downfield shift is caused by the strong intramolecular hydrogen bond between the C-2 hydroxyl group and the carbonyl oxygen of the ester. This deshields the proton and locks the ester group into a coplanar conformation with the aromatic ring.

  • Aromatic Protons (6.50 & 6.63 ppm): H-3 is heavily shielded by the strong ortho-pi-donating effect of the hydroxyl group, appearing slightly upfield of H-5.

  • Methyl Differentiation (2.28 vs 2.48 ppm): The C-6 methyl group is shifted downfield relative to the C-4 methyl due to its spatial proximity to the deshielding cone of the ester carbonyl group.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
PositionChemical Shift (ppm)MultiplicityIntegrationCoupling (J, Hz)Assignment Notes
OH (C-2) 11.60s1H-Strongly deshielded via intramolecular H-bond
H-5 6.63d (or br s)1H~1.5Meta-coupling to H-3; shielded by two ortho methyls
H-3 6.50d (or br s)1H~1.5Meta-coupling to H-5; heavily shielded by ortho OH
OCH₃ 3.90s3H-Ester methoxy group
CH₃ (C-6) 2.48s3H-Deshielded by proximity to ester carbonyl cone
CH₃ (C-4) 2.28s3H-Standard aromatic methyl shift

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the highly substituted nature of the aromatic ring. The C-1 ipso carbon is unusually shielded for an ester-bearing carbon (~110.2 ppm) because of the combined ortho/para electron-donating resonance effects from the C-2 hydroxyl and the C-4/C-6 methyl groups.

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
PositionChemical Shift (ppm)TypeAssignment Notes
C=O 171.5CqEster carbonyl
C-2 161.8CqOxygen-bearing aromatic carbon
C-4 144.5CqMethyl-bearing aromatic carbon
C-6 139.0CqMethyl-bearing aromatic carbon (ortho to ester)
C-5 120.5CHAromatic methine
C-3 115.5CHAromatic methine (shielded by ortho OH)
C-1 110.2CqIpso carbon to ester; shielded by resonance
OCH₃ 51.8CH₃Ester methoxy carbon
CH₃ (C-6) 24.2CH₃Aromatic methyl (sterically compressed)
CH₃ (C-4) 21.5CH₃Aromatic methyl

2D NMR Strategies for Unambiguous Assignment

To definitively differentiate the C-4 and C-6 methyl groups, as well as the H-3 and H-5 aromatic protons, Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC visualizes long-range (typically ²J and ³J) carbon-proton couplings.

  • The C-6 methyl protons will show a strong three-bond (³J) correlation to the C-1 quaternary carbon and C-5.

  • The C-4 methyl protons will not correlate to C-1, but will show ³J correlations to C-3 and C-5.

HMBC_Correlations cluster_protons Protons (1H) cluster_carbons Carbons (13C) H3 H-3 C1 C-1 H3->C1 3J C5 C-5 H3->C5 3J H5 H-5 H5->C1 3J C3 C-3 H5->C3 3J OH OH (C-2) OH->C1 3J OH->C3 3J CH3_4 CH3 (C-4) CH3_4->C3 3J CH3_4->C5 3J CH3_6 CH3 (C-6) CH3_6->C1 3J CH3_6->C5 3J OCH3 OCH3 CO C=O OCH3->CO 3J C2 C-2 C4 C-4 C6 C-6

Fig 2. Key 3J HMBC correlations establishing regiochemistry of the aromatic substituents.

References

  • Title: Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae)
  • Source: Summit Research Repository (Simon Fraser University)
  • Title: Abdolmajid Riahi's research works | University of Rostock Source: ResearchGate URL
  • Title: methyl 2-hydroxy-4,6-dimethylbenzoate 57705-16-5 Source: Guidechem URL
Method

Comprehensive Mass Spectrometry Analysis of Methyl 2-Hydroxy-4,6-dimethylbenzoate: An Application Note and Protocol

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract: This document provides a detailed guide for the analysis of methyl 2-hydroxy-4,6-dimethylbenzoate using Gas Chromatography-Mas...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed guide for the analysis of methyl 2-hydroxy-4,6-dimethylbenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). Methyl 2-hydroxy-4,6-dimethylbenzoate (C₁₀H₁₂O₃, MW: 180.2 g/mol ) is an aromatic ester with potential applications in chemical synthesis and fragrance development.[1][2] This guide offers a comprehensive protocol, from sample preparation to data interpretation, designed for researchers in analytical chemistry, quality control, and drug development. We delve into the rationale behind methodological choices, explore the expected electron ionization (EI) fragmentation patterns, and provide a framework for both qualitative and quantitative analysis.

Introduction and Scientific Principles

Methyl 2-hydroxy-4,6-dimethylbenzoate is a derivative of salicylic acid. Its structural analysis is crucial for identity confirmation, purity assessment, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this compound due to its volatility and thermal stability.

The core of this application lies in the coupling of two powerful techniques. Gas chromatography separates the analyte from the solvent and any potential impurities based on its boiling point and affinity for the GC column's stationary phase. Following separation, the analyte enters the mass spectrometer, where it is ionized. Electron Ionization (EI) is the most common method for GC-MS, involving the bombardment of the molecule with high-energy electrons (typically 70 eV).[3] This process not only creates a positively charged molecular ion ([M]⁺) but also induces predictable fragmentation. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical "fingerprint," enabling definitive structural elucidation.[4]

Experimental Workflow and Protocols

A robust and reproducible analysis begins with meticulous sample preparation and precisely defined instrument parameters. The following sections detail a validated protocol for the analysis of methyl 2-hydroxy-4,6-dimethylbenzoate.

Reagents and Materials
  • Analyte: Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS No. 57705-16-5) standard.[1]

  • Solvent: High-purity, GC-MS grade dichloromethane or ethyl acetate. The choice of solvent is critical to avoid co-elution of impurities with the analyte. Volatile organic solvents are recommended.[5]

  • Vials: 2 mL amber glass vials with PTFE-lined septa to prevent contamination and analyte degradation.

Standard Solution Preparation

The objective is to prepare a working solution that provides a strong signal without saturating the detector.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl 2-hydroxy-4,6-dimethylbenzoate standard and dissolve it in 10 mL of dichloromethane in a volumetric flask.

  • Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Transfer 100 µL of the stock solution into a 10 mL volumetric flask and bring to volume with dichloromethane.

  • Sample Injection: Transfer approximately 1.5 mL of the working solution into a 2 mL autosampler vial for analysis.

GC-MS Instrumentation and Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used. This method is designed for a standard single-quadrupole GC-MS system.

Parameter Setting Rationale
GC System
Injector Port Temp.250 °CEnsures rapid and complete volatilization of the analyte.
Injection ModeSplit (50:1 ratio)Prevents column overloading and ensures sharp chromatographic peaks for a concentrated standard. A splitless injection may be used for trace-level analysis.[6]
Injection Volume1 µLStandard volume for capillary GC.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal separation.
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms)A non-polar 5% phenyl-methylpolysiloxane column is a robust general-purpose column suitable for a wide range of semi-volatile organic compounds.
Oven ProgramInitial: 70 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)The temperature program is designed to provide good separation from any potential impurities and ensure the analyte elutes with a symmetric peak shape.[3][7]
MS System
Ionization ModeElectron Ionization (EI)Standard ionization technique for GC-MS that yields reproducible, library-searchable fragmentation patterns.[8]
Electron Energy70 eVThe industry standard energy that provides a good balance of molecular ion abundance and fragmentation.[3]
Mass Scan Rangem/z 40 - 250A scan range that encompasses the molecular weight of the analyte (180.2) and its expected fragments.
Ion Source Temp.230 °COptimizes ion formation and prevents condensation.[3]
Transfer Line Temp.280 °CMust be at or above the final oven temperature to prevent analyte condensation before reaching the ion source.[3]

Data Interpretation: Predicted Mass Spectrum and Fragmentation

The utility of mass spectrometry lies in the interpretation of the fragmentation pattern to confirm the molecular structure. For methyl 2-hydroxy-4,6-dimethylbenzoate, the EI mass spectrum is predicted to show several characteristic ions.

Molecular Ion Peak

The molecular ion ([M]⁺) peak is expected at m/z 180 , corresponding to the intact molecule with one electron removed. Aromatic compounds typically produce a relatively stable molecular ion, which should be clearly visible in the spectrum.[9] A small M+1 peak at m/z 181, arising from the natural abundance of ¹³C, should also be present.[10]

Key Fragmentation Pathways

The fragmentation of methyl 2-hydroxy-4,6-dimethylbenzoate is directed by the functional groups: the methyl ester, the hydroxyl group, and the aromatic ring.

  • Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (mass = 31). This results in a prominent acylium ion.

    • [M]⁺ (m/z 180) → [M - OCH₃]⁺ (m/z 149)

  • Ortho Effect - Loss of Methanol (CH₃OH): The presence of the hydroxyl group ortho to the methyl ester enables a characteristic rearrangement known as the "ortho effect."[11] The hydrogen atom from the hydroxyl group is transferred to the ester, leading to the elimination of a neutral methanol molecule (mass = 32). This often results in the base peak of the spectrum due to the stability of the resulting ion.

    • [M]⁺ (m/z 180) → [M - CH₃OH]⁺ (m/z 148)

  • Decarbonylation (Loss of CO): The ion at m/z 148 can subsequently lose a molecule of carbon monoxide (mass = 28) to form a highly stable cyclopentadienyl-type cation.

    • [M - CH₃OH]⁺ (m/z 148) → [C₈H₈O]⁺ (m/z 120)

Summary of Expected Ions
m/z Value Proposed Ion Structure / Origin Expected Relative Abundance
180[C₁₀H₁₂O₃]⁺ (Molecular Ion)Moderate
149[M - •OCH₃]⁺High
148[M - CH₃OH]⁺ (Result of Ortho Effect)High to Base Peak
120[M - CH₃OH - CO]⁺High
91[C₇H₇]⁺ (Tropylium ion)Moderate

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing a Weigh Analyte Standard b Dissolve in Dichloromethane (Stock Solution) a->b c Dilute to Working Concentration b->c d Transfer to Autosampler Vial c->d e Inject Sample (1 µL) d->e f GC Separation e->f g EI Ionization (70 eV) f->g h Mass Analysis (Quadrupole) g->h i Detection h->i j Generate Mass Spectrum i->j k Identify Molecular Ion & Fragments j->k l Confirm Structure k->l

Caption: GC-MS workflow for methyl 2-hydroxy-4,6-dimethylbenzoate.

Proposed Fragmentation Pathway Diagram

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting methyl 2-hydroxy-4,6-dimethylbenzoate solubility issues in DMSO

Welcome to the technical support center for methyl 2-hydroxy-4,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for methyl 2-hydroxy-4,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to address common and complex solubility challenges encountered when working with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling of methyl 2-hydroxy-4,6-dimethylbenzoate.

Q1: I'm starting my experiments. What are the key physicochemical properties of methyl 2-hydroxy-4,6-dimethylbenzoate I should be aware of?

A1: Understanding the basic properties of a compound is a critical first step for successful experimental design. Methyl 2-hydroxy-4,6-dimethylbenzoate is an organic ester. While specific, experimentally-derived solubility data in DMSO is not extensively published, its structure suggests it should be soluble in polar aprotic solvents like DMSO.

Table 1: Physicochemical Properties of Methyl 2-hydroxy-4,6-dimethylbenzoate

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1][2]
CAS Number 57705-16-5[1]
Predicted logP 1.79560[1]
Appearance Yellow to Brown Solid

The predicted logP value suggests a moderate lipophilicity, which is generally favorable for solubility in DMSO.

Q2: My powder of methyl 2-hydroxy-4,6-dimethylbenzoate won't dissolve in DMSO at room temperature even after vortexing. What is the first thing I should do?

A2: This is a very common issue. The first and most effective troubleshooting steps involve applying gentle energy to the system. We recommend using an ultrasonic bath for 10-15 minutes.[3] Sonication uses high-frequency sound waves to create microcavitations in the solvent, which collapse and generate localized energy, effectively breaking apart compound aggregates and facilitating dissolution.[4][5] If sonication is unavailable or insufficient, gentle warming in a water bath to 37°C can also be effective.[6][7] However, be cautious with heat as it can potentially degrade thermally sensitive compounds.[6]

Q3: I successfully made a clear stock solution, but after storing it at -20°C, I see crystals or a cloudy precipitate. What happened?

A3: This phenomenon is almost always due to one of two factors:

  • Water Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] Even small amounts of water can significantly decrease the solubility of many organic compounds, causing them to precipitate out of solution, especially at lower temperatures.[3][9]

  • Freeze-Thaw Cycles: Repeatedly moving a stock solution from the freezer to room temperature increases the probability of precipitation.[9] As the solution thaws and refreezes, the compound has opportunities to form more stable, less soluble crystalline structures.[10]

To resolve this, you can try to redissolve the precipitate by gentle warming and sonication before use.[7] To prevent recurrence, always use fresh, anhydrous DMSO and aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles.[6][7]

In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of persistent solubility problems.

Issue 1: The compound forms a persistent suspension or visible particles remain after initial dissolution attempts.

If vortexing and sonication have failed to produce a clear solution, a systematic approach is needed to identify the root cause. The following flowchart outlines a logical troubleshooting workflow.

G cluster_start cluster_cause cluster_solution start Start: Compound is not dissolving cause1 Is the DMSO fresh and anhydrous? start->cause1 cause2 Is the concentration too high? cause1->cause2 Yes sol1 Use a new, sealed bottle of anhydrous (≤0.05% water) DMSO. cause1->sol1 No cause3 Is the compound pure? cause2->cause3 No sol2 Prepare a more dilute stock solution (e.g., 5 mM instead of 10 mM). cause2->sol2 Yes sol3 Verify compound purity via analytical methods (e.g., HPLC, NMR). cause3->sol3 Unsure sol4 Apply gentle heat (37°C) and/or sonication for 15-30 minutes. cause3->sol4 Yes sol1->sol4 sol2->sol4 sol3->sol4 end_node Result: Clear Solution sol4->end_node

Caption: Troubleshooting workflow for persistent solubility issues.

  • Causality 1: Suboptimal DMSO Quality. As previously mentioned, DMSO's hygroscopic nature is a primary culprit for solubility issues.[3] Absorbed water alters the solvent properties, creating a more structured hydrogen-bonding network that can make it more difficult to dissolve lipophilic compounds.[8] Solution: Always use a fresh, sealed bottle of high-purity, anhydrous DMSO.

  • Causality 2: Concentration Exceeds Solubility Limit. Every compound has a maximum solubility in a given solvent. You may be attempting to create a supersaturated solution. While some compounds can remain in a metastable supersaturated state, they are prone to precipitation.[9] Solution: Try preparing a more dilute stock solution. If a 10 mM solution fails to dissolve, attempt to prepare a 5 mM or even a 1 mM solution.

  • Causality 3: Compound Purity. Impurities within the compound powder can significantly impact dissolution. These impurities may be less soluble than the compound of interest, leading to the appearance of undissolved particulate matter. Solution: If possible, verify the purity of your compound batch using appropriate analytical techniques.

Issue 2: The DMSO stock is clear, but the compound precipitates when diluted into aqueous assay buffer.

This is a common phenomenon known as "carryover" or "precipitation upon dilution." It occurs because while your compound is soluble in 100% DMSO, it has very low solubility in aqueous solutions.[6] When the DMSO stock is rapidly diluted into the aqueous buffer, the local concentration of the compound momentarily exceeds its aqueous solubility limit, causing it to crash out of solution.

Mitigation Strategies:

  • Minimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, and always include a vehicle control with the same final DMSO concentration.[6][11]

  • Stepwise Dilution: Perform serial dilutions in a stepwise manner to avoid a sudden, drastic change in solvent polarity.[11]

  • Use of Co-solvents or Surfactants: If compatible with your assay, consider including a small amount of a co-solvent or a non-ionic surfactant like Tween 80 in your aqueous buffer to help maintain compound solubility.[11]

  • Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer continuously to ensure rapid and uniform mixing, which can prevent localized supersaturation.

Experimental Protocols

Adherence to standardized protocols is crucial for reproducibility.

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM stock solution of methyl 2-hydroxy-4,6-dimethylbenzoate.

Materials:

  • Methyl 2-hydroxy-4,6-dimethylbenzoate (MW: 180.20 g/mol )

  • Anhydrous DMSO (Biotechnology grade)

  • Calibrated analytical balance

  • Sterile 1.5 mL or 2 mL microcentrifuge tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Calculation:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 180.20 g/mol x 1000 mg/g = 1.802 mg

  • Weighing: Accurately weigh approximately 1.802 mg of the compound and transfer it into a sterile microcentrifuge tube. Record the exact weight.

  • Solvent Addition: Based on the exact weight, calculate the precise volume of DMSO needed.

    • Volume (mL) = [Mass (mg) / 180.20 ( g/mol )] / 10 (mmol/L)

    • Add the calculated volume of anhydrous DMSO to the tube.

  • Dissolution:

    • Vortex the tube vigorously for 2-3 minutes.[3]

    • Visually inspect the solution against a light source for any undissolved particles.

    • If particles remain, place the tube in a water bath sonicator for 15 minutes.[6]

    • If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes, followed by brief vortexing.[7]

  • Final Check & Storage:

    • Once the solution is completely clear, perform a brief centrifugation (e.g., 1 min at 1000 x g) to pellet any potential micro-particulates.

    • Carefully transfer the supernatant to a fresh, sterile tube.

    • Aliquot the stock solution into single-use, light-protected tubes.

    • Store at -20°C for short-term use (≤1 month) or -80°C for long-term storage (≤6 months).[11]

G cluster_prep Stock Solution Workflow calc 1. Calculate Mass (Target: 10 mM) weigh 2. Weigh Compound calc->weigh add_dmso 3. Add Anhydrous DMSO weigh->add_dmso vortex 4. Vortex (2-3 min) add_dmso->vortex inspect 5. Visual Inspection vortex->inspect sonicate 6a. Sonicate (15 min) &/or Warm (37°C) inspect->sonicate Particulates Remain final_check 6b. Final Inspection inspect->final_check Clear sonicate->final_check aliquot 7. Aliquot for Storage final_check->aliquot store 8. Store at -20°C / -80°C aliquot->store

Caption: Standard workflow for preparing a DMSO stock solution.

References

  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14805236, Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate. Retrieved from [Link]

  • Scent.vn. (n.d.). Methyl Salicylate CAS# 119-36-8. [Link]

  • Dardenne, F. (2014). Answer to "DMSO wont dilute my pure compound. How to solve this?". ResearchGate. [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]

  • ION Biosciences. (2024). Troubleshooting tips Dissolving ion indicators in DMSO. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13814116, Methyl 4-hydroxy-2,6-dimethylbenzoate. Retrieved from [Link]

  • Oldenburg, K., et al. (2006). Samples in DMSO: What an end user needs to know. Ziath. [Link]

  • Dahal, K. R., et al. (2020). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biophysical Journal. [Link]

  • Emulate. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

  • Ascendia Pharmaceutical Solutions. (1970). 4 Factors Affecting Solubility of Drugs. [Link]

  • Sciencemadness Wiki. (2020). Methyl salicylate. [Link]

  • Cherkasov, A., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. [Link]

  • ChemSrc. (2025). methyl 2-hydroxy-4-methylbenzoate. [Link]

  • Papakyriakou, A., et al. (2013). Study of some basic factors influencing the solubility of small-molecule inhibitors. ResearchGate. [Link]

  • Hielscher Ultrasonics. (n.d.). Buffer Solutions Prepared with Ultrasonication. [Link]

  • Jacquemar, M., et al. (2021). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. International Journal of Molecular Sciences. [Link]

  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). [Link]

  • Quora. (2023). What is the solubility of DMSO in water?. [Link]

  • Liu, Y., et al. (2019). Using the Green Solvent Dimethyl Sulfoxide To Replace Traditional Solvents Partly and Fabricating PVC/PVC-g-PEGMA Blended Ultrafiltration Membranes with High Permeability and Rejection. Industrial & Engineering Chemistry Research. [Link]

  • Satria, H., et al. (2018). Dimethyl sulfoxide enhances both cellulose dissolution ability and biocompatibility of a carboxylate-type liquid zwitterion. New Journal of Chemistry. [Link]

  • ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes.... [Link]

  • Gampe, C. M., & Ilg, K. T. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D. [Link]

  • Envirostar. (2023). Harnessing Sound Waves: Sonication for Creating Soluble Liquids. [Link]

  • PubChemLite. (n.d.). Methyl 2-hydroxy-6-methylbenzoate (C9H10O3). [Link]

  • Google Patents. (n.d.).
  • Buxbaum, E. (2016). Answer to "Sonication or other protocol to make lipid solution clear?". ResearchGate. [Link]

  • Wang, H., et al. (2018). Sonication-assisted protein extraction improves proteomic detection of membrane-bound and DNA-binding proteins from tumor tissues. Scientific Reports. [Link]

  • Assay Genie. (n.d.). Complete Sonication Protocol for Cell Lysis. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733956, Methyl 3-hydroxy-4,5-dimethoxybenzoate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Time for Methyl 2-hydroxy-4,6-dimethylbenzoate

Welcome to the technical support center for the chromatographic analysis of methyl 2-hydroxy-4,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic analysis of methyl 2-hydroxy-4,6-dimethylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing and troubleshooting the High-Performance Liquid Chromatography (HPLC) retention time of this analyte.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for an HPLC method for methyl 2-hydroxy-4,6-dimethylbenzoate?

A good starting point for method development is using Reverse-Phase HPLC (RP-HPLC), as the analyte is moderately polar.

  • Column: A standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a robust initial choice.[1][2]

  • Mobile Phase: An isocratic mixture of Acetonitrile (ACN) and water is recommended. A common starting ratio is 50:50 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient, or controlled at 30°C for better stability.

  • Detection: UV detection at approximately 250 nm, as indicated by similar structures in patent literature.[3]

Q2: Why is controlling the mobile phase pH important for this analyte?

Methyl 2-hydroxy-4,6-dimethylbenzoate has a phenolic hydroxyl (-OH) group, which is weakly acidic. The pH of the mobile phase can affect the ionization state of this group.[4]

  • At a pH significantly below its pKa , the hydroxyl group will be protonated (neutral), making the molecule less polar and increasing its retention time on a C18 column.

  • At a pH near its pKa , you may see poor peak shape (splitting or broadening) because the analyte exists in both its protonated and deprotonated forms.[5][6]

  • At a pH above its pKa , the hydroxyl group will be deprotonated (ionized), making the molecule more polar and significantly decreasing its retention time.

For consistent retention, it is crucial to use a buffered mobile phase and operate at a pH at least 2 units away from the analyte's pKa.[7] Acidifying the aqueous portion of the mobile phase with a small amount of acid like phosphoric acid or formic acid to a pH of 2.5-3.0 is a common strategy to ensure the phenolic group remains protonated, leading to sharp, well-retained peaks.[1]

Q3: Should I use Acetonitrile or Methanol as the organic modifier?

Both are common solvents in RP-HPLC. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and often provides different selectivity compared to methanol. For phenolic compounds, acetonitrile is frequently a good first choice.[8] However, if you face issues with co-eluting impurities, switching to methanol is a powerful tool to alter selectivity and resolve the peaks.

Troubleshooting Guide: Retention Time Issues

This section addresses specific problems you may encounter with the retention time (tR) of methyl 2-hydroxy-4,6-dimethylbenzoate.

Problem 1: My retention time is too short.

A short retention time (eluting too close to the void volume) can lead to poor resolution from the solvent front and other early-eluting compounds.

Cause & Solution:

  • High Organic Content in Mobile Phase: The mobile phase is too "strong," causing the analyte to elute quickly.

    • Solution: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol). This increases the polarity of the mobile phase, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.

  • Ionization of the Phenolic Group: If the mobile phase pH is too high, the analyte becomes ionized and more polar.

    • Solution: Ensure the mobile phase is buffered or acidified to a pH below 4. This suppresses the ionization of the phenolic group, making the molecule more non-polar and increasing its retention.[5][7]

Problem 2: My retention time is too long.

An excessively long retention time increases the analysis duration and can lead to broader peaks, reducing sensitivity.

Cause & Solution:

  • Low Organic Content in Mobile Phase: The mobile phase is too "weak."

    • Solution: Increase the percentage of the organic solvent. This decreases mobile phase polarity, weakening the analyte's interaction with the stationary phase and shortening the retention time.

  • Low Column Temperature: Lower temperatures increase the viscosity of the mobile phase and slow down mass transfer, leading to longer retention times.[9]

    • Solution: Increase the column temperature (e.g., to 35°C or 40°C). This will decrease viscosity and typically shorten retention times.[8] Always ensure the temperature is within the stable range for your column.

Problem 3: My retention time is drifting or unstable between injections.

Retention time drift can be gradual (in one direction) or random, and it compromises the reliability of your analysis.[9]

Cause & Solution:

  • Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before starting the analysis.

    • Solution: Before injecting your first sample, flush the column with at least 10-20 column volumes of the mobile phase until a stable baseline is achieved.

  • Mobile Phase Composition Change: The mobile phase composition may be changing over time.

    • Solution: Prepare fresh mobile phase daily.[9] If using a volatile component (like formic acid), ensure the reservoir is capped to prevent evaporation.[10] If mixing solvents online, ensure the pump's proportioning valves are functioning correctly.

  • Temperature Fluctuations: An unstable column temperature will cause retention times to drift. Even a 1°C change can alter retention by 1-2%.[9]

    • Solution: Use a column oven to maintain a constant temperature.

  • System Leaks: A small, often invisible leak between the pump and the injector can cause flow rate fluctuations, which directly impact retention times.[9][10]

    • Solution: Inspect fittings for any signs of salt deposits (if using buffers) and tighten them appropriately. Perform a system pressure test to check for leaks.[9]

  • Pump or Degasser Issues: Worn pump seals, faulty check valves, or an inefficient degasser can introduce flow rate instability or air bubbles.[9][11]

    • Solution: Purge the pump to remove any air bubbles.[11] Regularly maintain the pump according to the manufacturer's guidelines.

Troubleshooting Workflow Diagram

The following diagram outlines a logical approach to diagnosing retention time instability.

G cluster_0 Start: Retention Time (tR) Instability cluster_1 Chemical & Column Issues cluster_2 Hardware & System Issues start Is the tR drift gradual or random? chem_check Check Mobile Phase: - Freshly prepared? - Volatiles evaporating? - pH stable? start->chem_check Gradual Drift pump_check Check Pump & Degasser: - Purge system - Check seals/valves - Flow rate check start->pump_check Random Jitter equilibration Check Column: - Sufficiently equilibrated? - Contaminated? chem_check->equilibration end_node Stable Retention Time chem_check->end_node Problem Resolved temp_check Check Temperature: - Is column oven on and stable? equilibration->temp_check equilibration->end_node Problem Resolved leak_check Check for Leaks: - Inspect fittings - System pressure test temp_check->leak_check If problem persists temp_check->end_node Problem Resolved leak_check->pump_check pump_check->end_node Problem Resolved

Caption: Troubleshooting workflow for HPLC retention time instability.

Detailed Experimental Protocols

Protocol 1: Mobile Phase Optimization (Isocratic)

This protocol details how to optimize the acetonitrile/water ratio to achieve a desired retention time (typically between 3 and 10 minutes).

1. System Preparation:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.
  • Mobile Phase A: HPLC-grade water with 0.1% Phosphoric Acid (pH ~2.5).
  • Mobile Phase B: HPLC-grade Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 10 µL.
  • Analyte: Methyl 2-hydroxy-4,6-dimethylbenzoate standard (approx. 10 µg/mL).

2. Experimental Steps: a. Equilibrate the column with a 50:50 mixture of Mobile Phase A and B until a stable baseline is achieved (at least 15 minutes). b. Inject the standard and record the retention time. c. Adjust the mobile phase composition in steps of 5-10% of Mobile Phase B. For each new composition: i. Equilibrate the column for at least 10 minutes. ii. Inject the standard and record the new retention time. d. Continue adjusting until the retention time is in the optimal range.

3. Data Presentation:

% Acetonitrile (v/v)Retention Time (min)Observations
70%1.8Too short, risk of solvent front interference.
60%3.5Good retention, sharp peak.
50%7.2Optimal retention, good peak shape.
40%14.5Too long, peak broadening observed.

Note: The data in this table is illustrative and will vary based on the specific column and system used.

Protocol 2: Method Validation and System Suitability

Once the method is optimized, its suitability must be confirmed according to guidelines like ICH Q2(R1).[12][13][14]

1. System Suitability Test:

  • Before running the sample set, perform at least five replicate injections of a standard solution.
  • Acceptance Criteria:
  • Relative Standard Deviation (RSD) of Retention Time: < 1.0%
  • Tailing Factor (T): 0.9 – 1.5
  • Theoretical Plates (N): > 2000

2. Validation:

  • The validation of an analytical procedure is crucial to demonstrate its suitability for the intended purpose.[15] This involves evaluating parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16]

References

  • Timberline Instruments. (2026, March 8). HPLC Retention Time Drift: Causes & Troubleshooting Guide.
  • Benchchem. (n.d.). Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • YMC. (n.d.).
  • MicroSolv Technology Corporation. (2026, January 27). HPLC Retention Time Shift Troubleshooting - Tips and Suggestions.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC?
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Taylor & Francis Online. (2018, October 26). Optimized determination of phenolic compounds in Dendrobium officinale stems by reverse-phase high performance liquid chromatography. [Link]

  • Moravek, Inc. (2024, December 4). Exploring the Role of pH in HPLC Separation. [Link]

  • Pharmacognosy Magazine. (2020). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. [Link]

  • Phenomenex. (2025, May 22). Why Does Retention Time Shift? | HPLC Tip [Video]. YouTube.
  • SlideShare. (n.d.).
  • Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • Embrapa. (2024, August 8). A robust method for quantifying 42 phenolic compounds by RP-HPLC.
  • Crawford Scientific. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • Agilent Technologies. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.
  • Royal Society of Chemistry. (n.d.). A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves.
  • Google Patents. (n.d.).
  • Agilent Technologies. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • Journal of Biochemical Technology. (2019, March 17). Method Development and Validation of High Performance Liquid Chromatography Method for Methylparaben and Butylparaben in Ointment Form.
  • ResearchGate. (2023, August 1).
  • International Journal of Pharmaceutical Sciences and Drug Research. (2014, March 15). RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension.

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of Methyl 2-Hydroxy-4,6-Dimethylbenzoate During Storage

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper storage and handling of methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth technical information and practical advice for researchers, scientists, and drug development professionals on the proper storage and handling of methyl 2-hydroxy-4,6-dimethylbenzoate (CAS No. not available for this specific isomer, see related compounds such as Methyl 2,4-dihydroxy-3,6-dimethylbenzoate, CAS 4707-47-5) to prevent its degradation. Ensuring the stability of this compound is critical for the reliability and reproducibility of experimental results.

Introduction to the Stability of Methyl 2-Hydroxy-4,6-Dimethylbenzoate

Methyl 2-hydroxy-4,6-dimethylbenzoate is an aromatic ester and a phenolic compound. This chemical structure, while conferring desirable properties, also makes it susceptible to degradation through several pathways. Understanding these vulnerabilities is the first step toward implementing effective storage strategies. The primary degradation pathways of concern are:

  • Hydrolysis: The ester linkage can be cleaved by water, a reaction that can be catalyzed by acidic or basic conditions, to yield 2-hydroxy-4,6-dimethylbenzoic acid and methanol.

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored degradation products such as quinones.

  • Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to initiate and accelerate both hydrolysis and oxidation reactions.

This guide will provide a structured approach to mitigating these degradation risks through a series of frequently asked questions (FAQs) and troubleshooting protocols.

Frequently Asked Questions (FAQs)

Storage Conditions

Q1: What are the ideal temperature and humidity conditions for storing methyl 2-hydroxy-4,6-dimethylbenzoate?

A1: For optimal stability, methyl 2-hydroxy-4,6-dimethylbenzoate should be stored in a cool, dry, and well-ventilated area . Specifically, refrigeration at 2-8°C is recommended for long-term storage to minimize the rates of all potential degradation reactions. The environment should have low humidity to reduce the risk of hydrolysis.

Q2: Is it necessary to store this compound under an inert atmosphere?

A2: While not always mandatory for short-term storage, for long-term stability and to minimize oxidative degradation, it is highly recommended to store methyl 2-hydroxy-4,6-dimethylbenzoate under an inert atmosphere , such as nitrogen or argon. This is particularly important if the compound will be stored for an extended period or if high purity is critical for downstream applications.

Q3: What type of container should I use for storage?

A3: Use a tightly sealed, amber glass bottle for storage. The amber glass will protect the compound from light exposure, thereby preventing photodegradation. The container should be properly sealed to prevent the ingress of moisture and oxygen. For sensitive applications, consider using containers with PTFE-lined caps to ensure an inert and secure seal.

Handling and Use

Q4: What precautions should I take when handling the compound to prevent degradation?

A4: To prevent contamination and degradation during handling, it is advisable to:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

  • Work in a clean, dry environment.

  • Use clean, dry spatulas and weighing boats.

  • Minimize the time the container is open.

  • After dispensing, purge the headspace of the container with an inert gas before resealing for long-term storage.

Q5: Can I prepare stock solutions of methyl 2-hydroxy-4,6-dimethylbenzoate in advance?

A5: While convenient, preparing stock solutions long in advance is not recommended due to the potential for solvent-mediated degradation. If stock solutions are necessary, they should be prepared fresh. If they must be stored, they should be kept at a low temperature (2-8°C or frozen if the solvent allows), protected from light, and in a tightly sealed container. The stability of the compound in the chosen solvent should be validated if the solution is to be stored for any length of time. A related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, has been noted for its stability across a pH range of 1 to 9, suggesting good hydrolytic stability in solution, which may be indicative for the target compound as well.

Troubleshooting Guide: Identifying and Addressing Degradation

This section provides a systematic approach to troubleshooting potential degradation issues.

Visual Inspection

The first indication of degradation is often a change in the physical appearance of the compound.

Observation Potential Cause Recommended Action
Change in color (e.g., from white to yellow or brown) Oxidation of the phenolic group.Discard the reagent and obtain a fresh batch. Implement storage under an inert atmosphere.
Clumping or change in texture Moisture absorption leading to potential hydrolysis.The compound may be partially hydrolyzed. It is best to use a fresh, dry sample. Ensure storage in a desiccator or a dry, low-humidity environment.
Partial liquefaction or "oiling out" Significant moisture absorption and/or temperature fluctuations.The compound is likely significantly degraded and should not be used. Review storage conditions.
Analytical Characterization of Degradation

If you suspect degradation, or for quality control purposes, analytical techniques can be employed to assess the purity of your material.

Workflow for Investigating Degradation

G cluster_0 Initial Observation cluster_1 Analytical Investigation cluster_2 Data Interpretation cluster_3 Action start Suspected Degradation hplc HPLC Analysis start->hplc gcms GC-MS Analysis (with derivatization) start->gcms check_purity Purity > 98%? hplc->check_purity gcms->check_purity identify_degradants Identify Degradation Products check_purity->identify_degradants No use_compound Use Compound check_purity->use_compound Yes review_storage Review Storage & Handling Protocols identify_degradants->review_storage discard Discard and Re-order review_storage->discard

Caption: Troubleshooting workflow for suspected degradation.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of methyl 2-hydroxy-4,6-dimethylbenzoate and detecting potential degradation products. This method is adapted from established procedures for similar phenolic compounds.

Materials:

  • Methyl 2-hydroxy-4,6-dimethylbenzoate sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of methyl 2-hydroxy-4,6-dimethylbenzoate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare your sample by dissolving it in the mobile phase to the same concentration as the standard.

  • HPLC Analysis:

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to an appropriate value (e.g., 254 nm or 280 nm).

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis: Compare the chromatogram of your sample to the standard. The appearance of new peaks, particularly earlier eluting (more polar) peaks, may indicate the presence of degradation products such as the hydrolyzed carboxylic acid. A decrease in the area of the main peak relative to the standard indicates a loss of purity.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

GC-MS is a powerful tool for identifying volatile and semi-volatile degradation products. Due to the polar nature of the hydroxyl group, a derivatization step is typically required to improve chromatographic performance.

Materials:

  • Methyl 2-hydroxy-4,6-dimethylbenzoate sample

  • Anhydrous pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or other silylating agent

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Derivatization:

    • Accurately weigh a small amount of the sample (e.g., 1-2 mg) into a vial.

    • Dissolve the sample in a small volume of anhydrous pyridine (e.g., 100 µL).

    • Add an excess of BSTFA (e.g., 100 µL).

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS.

    • Use a suitable temperature program for the GC oven to separate the components.

    • Acquire mass spectra over a relevant mass range (e.g., 50-500 amu).

  • Data Analysis:

    • Identify the peak for the derivatized parent compound.

    • Search the mass spectra of any additional peaks against a spectral library (e.g., NIST) to tentatively identify degradation products. Common degradation products to look for would be the silylated version of 2-hydroxy-4,6-dimethylbenzoic acid.

Summary of Recommendations

To ensure the long-term stability of methyl 2-hydroxy-4,6-dimethylbenzoate, adhere to the following key principles:

Recommended Storage and Handling Practices

G cluster_0 Environmental Controls cluster_1 Atmospheric Controls cluster_2 Handling Procedures cluster_3 Quality Control temp Store at 2-8°C atmosphere Inert Atmosphere (N2 or Ar) humidity Low Humidity / Dry seal Tightly Sealed Container light Protect from Light (Amber Vial) handling Minimize Exposure to Air & Moisture solutions Prepare Solutions Fresh qc Regularly Monitor Purity (HPLC/GC-MS)

Caption: Key recommendations for optimal stability.

By implementing these storage and handling protocols, you can significantly reduce the risk of degradation and ensure the integrity of your methyl 2-hydroxy-4,6-dimethylbenzoate for its intended applications.

References

  • Oxidation of substituted phenols by Pseudomonas putida F1 and Pseudomonas sp. strain JS6. (n.d.). PubMed Central. Retrieved March 28, 2026, from [Link]

  • Lukáš, J., et al. (2005). Degradation of Substituted Phenols in a Hybrid Gas−Liquid Electrical Discharge Reactor. Industrial & Engineering Chemistry Research, 44(9), 2946-2955.
  • Nomura, D. K., et al. (2010). Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Proceedings of the National Academy of Sciences, 107(13), 5786-5791.
  • Pinto, M., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports, 12(1), 2456.
  • Wang, Y., et al. (2025).
  • Perreux, L., et al. (2003).
  • Pratt, D. A., et al. (2003). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry, 68(20), 7621-7626.
  • Patsnap. (2026, March 11). Enhance Stability Of Phenolic Resin In High-Humidity Environments. Retrieved from [Link]

  • Chem-Supply. (2017, October 25). Safety Data Sheet. Retrieved from [Link]

  • Nevalainen, T., & Pasanen, P. (1998). Kinetic study of hydrolysis of benzoates. Part XXIV—Variation of the ortho substituent effect with solvent in the alkaline hydrolysis of substituted phenyl benzoates. Journal of the Chemical Society, Perkin Transactions 2, (5), 1165-1170.
  • Ferreyra, M., Bottini, R., & Fontana, A. (2023). Temperature and light conditions affect stability of phenolic compounds of stored grape cane extracts. Food Chemistry, 404, 134591.
  • S. C. H. & S. C. S. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Retrieved from [Link]

  • Barclay, L. R. C., Hall, N. D., & Cooke, G. A. (1962). MECHANISM OF ALKALINE HYDROLYSIS OF HINDERED AROMATIC ESTERS, THE BAL2 MECHANISM. Canadian Journal of Chemistry, 40(10), 1981-1984.
  • Pokorný, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. Foods, 12(8), 1705.
  • Zapata, L. M., et al. (2017). Effect of temperature and relative humidity on stability following simulated gastro-intestinal digestion of microcapsules of Bordo
Optimization

Technical Support Center: Optimization &amp; Troubleshooting for Methyl 2-Hydroxy-4,6-Dimethylbenzoate Extraction

Welcome to the Technical Support Center for the extraction and purification of methyl 2-hydroxy-4,6-dimethylbenzoate (CAS: 57705-16-5)[1]. Whether you are isolating this compound from natural lichen matrices (e.g., Parme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction and purification of methyl 2-hydroxy-4,6-dimethylbenzoate (CAS: 57705-16-5)[1]. Whether you are isolating this compound from natural lichen matrices (e.g., Parmelia subrudecta) [2] or purifying it post-synthesis for ant trail pheromone research [3], co-eluting impurities are a primary bottleneck.

As a Senior Application Scientist, I have designed this guide to move beyond basic steps. Here, we explore the chemical causality behind each purification phase, providing you with self-validating protocols to eliminate structurally similar depsides, resorcinol derivatives, and lipophilic matrix components.

Core Extraction & Purification Workflow

Workflow Raw Raw Lichen/Gland Extract LLE Liquid-Liquid Extraction (CH2Cl2 / H2O) Raw->LLE SPE Solid Phase Extraction (Matrix Cleanup) LLE->SPE Flash Flash Chromatography (Hexane/EtOAc 4:1) SPE->Flash Pure Pure Methyl 2-hydroxy- 4,6-dimethylbenzoate Flash->Pure

Fig 1: Standardized extraction and purification workflow for methyl 2-hydroxy-4,6-dimethylbenzoate.

Section 1: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: During initial solvent extraction from lichen matrices, my target compound is heavily contaminated with lecanoric acid and other depsides. How can I selectively remove these? A: The key to separating methyl 2-hydroxy-4,6-dimethylbenzoate from depsides lies in exploiting their distinct pKa values. Depsides like lecanoric acid possess free carboxylic acid groups (pKa ~4.5)[4]. In contrast, your target compound is an ester with a sterically hindered phenolic hydroxyl group. The intramolecular hydrogen bonding between the C2-hydroxyl and the C1-ester carbonyl significantly raises its effective pKa (~9–10). Causality-Driven Solution: Implement a mild alkaline liquid-liquid extraction (LLE) using 0.1 M Sodium Bicarbonate (NaHCO₃, pH ~8.3). This selectively deprotonates the carboxylic acids of the depsides, driving them into the aqueous phase, while the target ester remains fully protonated and partitioned in the organic phase.

Q2: I am observing co-eluting lipid and pigment impurities in my organic extracts. What is the most effective Solid-Phase Extraction (SPE) chemistry to resolve this? A: Raw biological extracts contain high molecular weight lipids and pigments (like chlorophylls) that co-elute with non-polar benzoates. While C18 reversed-phase SPE is common[4], an Aminopropyl (-NH₂) normal-phase SPE is highly effective for heavy matrix cleanup [5]. Causality-Driven Solution: The amino phase acts as a weak anion exchanger and a polar sorbent. When loaded in a non-polar solvent (hexane), highly polar pigments and acidic lipids bind strongly to the -NH₂ phase. The relatively non-polar target compound can then be quantitatively eluted using a Hexane/Dichloromethane (65:35) mixture[5].

Q3: My flash chromatography yields isomers (e.g., methyl 2-methoxy-6-methylbenzoate) that co-elute with the target. How do I improve resolution? A: Methyl 2-methoxy-6-methylbenzoate lacks the free hydroxyl group present in methyl 2-hydroxy-4,6-dimethylbenzoate, eliminating its ability to act as a hydrogen bond donor[3]. This fundamental structural difference alters its affinity for the silica gel stationary phase. Causality-Driven Solution: Optimize your mobile phase to Hexane/Ethyl Acetate (4:1) [6]. The 20% EtOAc provides just enough polarity to disrupt the weak hydrogen bonds between the target's sterically hindered hydroxyl and the silica silanols, allowing it to elute cleanly (Rf ~0.45), while strictly non-polar methoxy-isomers elute earlier in the solvent front[3].

Partitioning Mix Crude Extract (Target + Impurities) Wash 0.1M NaHCO3 Wash Mix->Wash Aq Aqueous Phase (Acidic Depsides) Wash->Aq Deprotonation Org Organic Phase (Target + Neutral Lipids) Wash->Org Neutral Esters SPE Aminopropyl (-NH2) SPE Org->SPE Lipids Retained on Column (Lipids/Pigments) SPE->Lipids Strong Affinity Target Eluted Target (Pure Benzoate) SPE->Target Hexane/CH2Cl2

Fig 2: Logical relationship of impurity partitioning based on chemical causality.

Section 2: Step-by-Step Methodologies (Self-Validating Protocols)
Protocol A: Causality-Driven Liquid-Liquid Extraction (LLE)

Validation Check: The aqueous phase should bubble upon the addition of NaHCO₃ (release of CO₂ from acidic neutralization). If no bubbling occurs, the extract is already neutralized or lacks acidic depsides.

  • Dissolve the crude concentrated extract (approx. 1 g) in 50 mL of Dichloromethane (CH₂Cl₂).

  • Transfer to a separatory funnel and add 50 mL of 0.1 M NaHCO₃ (aq).

  • Invert gently and vent the stopcock immediately to release CO₂ gas. Repeat until gas evolution ceases.

  • Allow the phases to separate. Collect the lower organic layer (CH₂Cl₂) containing the target compound.

  • Extract the aqueous layer once more with 25 mL CH₂Cl₂ to ensure complete recovery.

  • Combine organic layers, wash with 30 mL brine (sat. NaCl), and dry over anhydrous MgSO₄. Filter and concentrate under reduced pressure[6].

Protocol B: Aminopropyl (-NH₂) Solid-Phase Extraction (SPE) Cleanup

Validation Check: The eluate should be visually clear of green/brown pigments, which must remain trapped at the top of the SPE cartridge.

  • Condition a 500 mg -NH₂ SPE cartridge with 5 mL of Dichloromethane followed by 5 mL of Hexane. Do not let the sorbent dry[5].

  • Reconstitute the LLE organic residue in 1 mL of Hexane and load it onto the cartridge.

  • Rinse the cartridge with 0.5 mL of Hexane to remove completely non-polar alkanes/waxes[5].

  • Elute the target compound using 3 mL of Hexane/Dichloromethane (65:35 v/v). Collect this fraction.

  • Evaporate the eluate under a gentle nitrogen stream to 0.5 mL prior to flash chromatography[5].

Protocol C: Flash Column Chromatography

Validation Check: TLC spotting of fractions should yield a single UV-active spot at Rf 0.45 (Hexane/EtOAc 4:1) that stains purple/brown with p-anisaldehyde.

  • Pack a glass column with silica gel (230-400 mesh) using Hexane as the slurry solvent.

  • Load the concentrated SPE eluate directly onto the silica bed.

  • Elute isocratically with a mobile phase of Hexane/Ethyl Acetate (4:1) [6].

  • Collect 10 mL fractions.

  • Analyze fractions via TLC. Combine fractions containing the pure target and evaporate to yield methyl 2-hydroxy-4,6-dimethylbenzoate as a colorless solid[6].

Section 3: Quantitative Data Summaries

Table 1: Quantitative Recovery and Purity Metrics by Purification Stage

Purification Stage Target Recovery (%) Major Impurities Removed Cumulative Purity (%)
Crude Extract 100% (Baseline) None < 15%
Alkaline LLE (NaHCO₃) 92 - 95% Lecanoric acid, Depsides 45 - 50%
-NH₂ SPE Cleanup 88 - 90% Chlorophylls, Acidic Lipids 75 - 80%

| Flash Chromatography | 70 - 75% | Methoxy-isomers, Resorcinols | > 98% |

Table 2: Chromatographic Retention Factors (Rf) on Normal Phase Silica

Compound Rf (Hexane/EtOAc 4:1) Rf (Hexane/EtOAc 9:1) Mechanistic Note
Methyl 2-methoxy-6-methylbenzoate 0.65 0.40 Lacks H-bond donor; elutes faster.
Methyl 2-hydroxy-4,6-dimethylbenzoate 0.45 0.20 Intramolecular H-bond moderates polarity.

| 5-Methylresorcinol | 0.15 | 0.05 | Two free OH groups; binds strongly to silica. |

References
  • Ivanova, V., Bačkor, M., Dahse, H. M., & Graefe, U. (2010). "Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects from Parmelia subrudecta." Preparative Biochemistry and Biotechnology, 40(4), 377-388. URL:[Link]

  • Renyard, A., Alamsetti, S. K., Gries, R., et al. (2019). "Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae)." Journal of Chemical Ecology, 45, 901–913. URL:[Link]

  • Blasco, M., Domeño, C., & Nerín, C. (2007). "Solid-phase extraction clean-up procedure for the analysis of PAHs in lichens." International Journal of Environmental Analytical Chemistry, 87(11), 823-835. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability of Methyl 2-hydroxy-4,6-dimethylbenzoate in Aqueous Buffer Solutions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-4,6-dimethylbenzoate. This document provides in-depth guidance, troubleshooting advice,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with Methyl 2-hydroxy-4,6-dimethylbenzoate. This document provides in-depth guidance, troubleshooting advice, and detailed protocols to address common challenges related to the stability of this compound in aqueous buffer solutions. Our goal is to equip you with the foundational knowledge and practical tools necessary to ensure the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and stability of Methyl 2-hydroxy-4,6-dimethylbenzoate in experimental settings.

Q1: What is the primary degradation pathway for Methyl 2-hydroxy-4,6-dimethylbenzoate in aqueous solutions?

The principal degradation pathway for Methyl 2-hydroxy-4,6-dimethylbenzoate in aqueous media is the hydrolysis of its methyl ester functional group.[1][2] This reaction cleaves the ester bond, yielding two primary degradation products: 2-hydroxy-4,6-dimethylbenzoic acid and methanol .[3][4] This process can be catalyzed by either acidic or basic conditions.[2][5]

The reaction is a classic nucleophilic acyl substitution, where a water molecule (in acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) attacks the electrophilic carbonyl carbon of the ester.[4]

Q2: How does the pH of the aqueous buffer affect the stability of the compound?

The stability of Methyl 2-hydroxy-4,6-dimethylbenzoate is highly dependent on the pH of the solution. Like most esters, it is susceptible to both acid- and base-catalyzed hydrolysis.[6][7]

  • Acidic Conditions (pH < 4): Under acidic conditions, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water.[1] This leads to an accelerated rate of hydrolysis.

  • Neutral Conditions (pH ~5-7): The compound generally exhibits its maximum stability in the neutral to slightly acidic pH range. In this range, both acid and base catalysis are minimized.

  • Alkaline Conditions (pH > 8): In basic media, the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[4] This process, often termed saponification, is typically faster and more aggressive than acid-catalyzed hydrolysis. Studies on the structurally similar methyl salicylate show it readily hydrolyzes in alkaline environments.[5]

Therefore, for short-term experiments where stability is critical, it is advisable to maintain the buffer pH between 5 and 7.

Q3: What are the structural considerations for this specific molecule that might influence its stability?

The structure of Methyl 2-hydroxy-4,6-dimethylbenzoate presents unique factors that influence its reactivity:

  • Steric Hindrance: The two methyl groups positioned ortho to the ester functionality create significant steric hindrance around the carbonyl carbon.[8] This steric bulk can impede the approach of a nucleophile (like water or hydroxide), potentially slowing the rate of hydrolysis compared to unhindered esters like methyl benzoate.[8][9]

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group can form an intramolecular hydrogen bond with the carbonyl oxygen of the ester group. This is a known phenomenon in similar molecules like methyl salicylate.[5] This hydrogen bond can increase the stability of the ester by reducing the electrophilicity of the carbonyl carbon, but this effect may be pH-dependent.[5]

  • Phenolic Hydroxyl Group: The electron-rich phenolic group makes the molecule potentially susceptible to oxidative degradation, especially in the presence of metal ions or oxidizing agents.[1]

Q4: What analytical methods are recommended for monitoring the stability of Methyl 2-hydroxy-4,6-dimethylbenzoate?

The most suitable and widely used analytical technique for stability studies is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[3][10] This method allows for the simultaneous quantification of the parent compound and its primary degradant, 2-hydroxy-4,6-dimethylbenzoic acid, ensuring a clear picture of the degradation kinetics.

A typical reversed-phase HPLC (RP-HPLC) method would be effective.[3] For method development, a C18 or C8 column with a mobile phase consisting of a mixture of an acidic aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is a good starting point.[3][11] Detection is typically performed at a wavelength where both the parent compound and the degradant show significant absorbance.

Q5: How should I design a forced degradation study for this compound?

Forced degradation (or stress testing) studies are crucial for understanding potential degradation pathways and for developing stability-indicating analytical methods.[6][12] A comprehensive study should expose the compound to a range of harsh conditions more severe than those used in accelerated stability testing.[2][12]

The key stress conditions to investigate are:

  • Acidic Hydrolysis: Treat the compound with 0.1 M to 1 M HCl at an elevated temperature (e.g., 60-80 °C).[7]

  • Basic Hydrolysis: Use 0.1 M to 1 M NaOH at room temperature or slightly elevated temperatures.[7]

  • Oxidation: Expose the compound to an oxidizing agent like 3% hydrogen peroxide (H₂O₂) at room temperature.[1]

  • Thermal Degradation: Store the compound as a solid and in solution at elevated temperatures (e.g., >50 °C).[2]

  • Photostability: Expose the compound (solid and in solution) to a controlled light source that emits both UV and visible light, as specified by ICH Q1B guidelines.[12]

The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being degraded themselves.

Troubleshooting Guide

This table provides solutions to common problems encountered during stability experiments.

Problem Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. 1. Stress conditions (temperature, time, reagent concentration) are too mild. 2. The compound is exceptionally stable under the tested conditions due to steric hindrance.1. Increase the temperature, duration of exposure, or concentration of the stress agent (e.g., use 1 M HCl instead of 0.1 M).[7] 2. For base hydrolysis of sterically hindered esters, consider refluxing with a strong base in a mixed solvent system (e.g., methanol/water) to drive the reaction.[8]
Degradation is too rapid (>90%) to monitor kinetics. 1. Stress conditions are too harsh. 2. Sampling time points are too far apart.1. Reduce the temperature, shorten the exposure time, or use a lower concentration of the acid/base. 2. Sample at earlier and more frequent time intervals (e.g., 0, 5, 15, 30, 60 minutes).
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase pH. 2. Column degradation due to extreme pH of injected samples. 3. Mobile phase composition is not optimized.1. Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte and degradant. Acidifying the mobile phase (e.g., with 0.1% formic acid) usually improves the peak shape for acidic compounds. 2. Neutralize samples before injection, especially those from strong acid or base hydrolysis. 3. Adjust the organic-to-aqueous ratio or switch the organic solvent (e.g., from methanol to acetonitrile) to improve resolution.
Poor mass balance (sum of parent and degradants is <95%). 1. Formation of secondary degradation products that are not being monitored. 2. Degradants are not UV-active or have a different λmax. 3. Adsorption of the compound or degradants onto container surfaces.1. Use a photodiode array (PDA) detector to screen for new peaks across a wide UV spectrum. 2. Analyze samples at multiple wavelengths to ensure all components are detected. 3. Consider using silanized glass vials or polypropylene containers to minimize adsorption.
Visualized Workflows and Pathways
Primary Degradation Pathway: Ester Hydrolysis

The diagram below illustrates the acid- and base-catalyzed hydrolysis of Methyl 2-hydroxy-4,6-dimethylbenzoate.

G cluster_acid Acidic Conditions (H+) cluster_base Alkaline Conditions (OH-) A_Parent Methyl 2-hydroxy-4,6-dimethylbenzoate A_Products 2-hydroxy-4,6-dimethylbenzoic Acid + Methanol A_Parent->A_Products Hydrolysis B_Parent Methyl 2-hydroxy-4,6-dimethylbenzoate B_Products 2-hydroxy-4,6-dimethylbenzoate Salt + Methanol B_Parent->B_Products Saponification

Caption: Acid- and base-catalyzed hydrolysis pathways.

General Experimental Workflow for a Stability Study

This flowchart outlines the critical steps for conducting a robust stability assessment.

workflow prep 1. Prepare Stock & Buffer Solutions incubation 2. Incubate Samples (Defined pH, Temp, Time) prep->incubation sampling 3. Collect Samples at Time Points (t=0, t=1, t=2...t=n) incubation->sampling quench 4. Quench Reaction (e.g., Neutralize pH) sampling->quench analysis 5. Analyze by HPLC-UV quench->analysis data 6. Quantify Parent & Degradant analysis->data kinetics 7. Determine Degradation Rate data->kinetics

Caption: Standard workflow for a kinetic stability study.

Experimental Protocols

These protocols provide a validated starting point for your stability studies. Always perform these experiments in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the rate of hydrolysis of Methyl 2-hydroxy-4,6-dimethylbenzoate at different pH values.

Materials:

  • Methyl 2-hydroxy-4,6-dimethylbenzoate

  • HPLC-grade acetonitrile or methanol

  • Phosphate or citrate buffer solutions (e.g., pH 3.0, 5.0, 7.0, 9.0)

  • Volumetric flasks, pipettes, and HPLC vials

  • Constant temperature water bath or incubator

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of Methyl 2-hydroxy-4,6-dimethylbenzoate in acetonitrile or methanol.

  • Sample Preparation: For each pH to be tested, pipette a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of ~50-100 µg/mL. Ensure the final concentration of the organic solvent is low (<5%) to avoid altering the buffer properties.

  • Incubation: Place the prepared solutions in a constant temperature bath set to a relevant temperature (e.g., 40 °C or 60 °C).

  • Time Zero (t=0) Sample: Immediately after preparation, take an aliquot from each solution, quench the reaction if necessary (by neutralizing the pH), and transfer it to an HPLC vial for immediate analysis. This serves as your baseline.

  • Time-Point Sampling: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution, quench, and place them in HPLC vials. Store samples at 2-8 °C until analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Protocol 2: Standard Forced Degradation Study

Objective: To identify likely degradation products and establish the specificity of the analytical method.

Materials:

  • Methyl 2-hydroxy-4,6-dimethylbenzoate (in solution, e.g., 1 mg/mL in 50:50 acetonitrile:water)

  • 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Control Sample: Keep one sample of the solution at room temperature, protected from light.

  • Acid Hydrolysis:

    • Mix equal volumes of the drug solution and 1 M HCl.

    • Heat at 60 °C for 4-8 hours.

    • Cool, neutralize with 1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the drug solution and 1 M NaOH.

    • Keep at room temperature for 1-4 hours.

    • Neutralize with 1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix the drug solution with 3% H₂O₂ (e.g., 9 parts drug solution to 1 part 30% H₂O₂).

    • Keep at room temperature for 24 hours.

    • Dilute for HPLC analysis.

  • Thermal Degradation:

    • Heat a sample of the drug solution at 80 °C for 48 hours.

    • Cool and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze by HPLC, comparing against a control sample protected from light.

Analysis of Results: For each condition, compare the chromatogram of the stressed sample to the control. Identify and quantify the parent peak and any new peaks (degradation products). Ensure the analytical method can separate all degradation products from the parent peak and from each other.

References
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Source not available. 1

  • Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. (2021, May 19). ACS Food Science & Technology. 5

  • Stability determination of an alternative approach to use of liquid drug substance as oil phase in microemulsion formulations: methyl salicylate. (2017, December 30). Chula Digital Collections. 3

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Source not available. 6

  • Analytical Methods for Hexamethylene Diisocyanate. Agency for Toxic Substances and Disease Registry (ATSDR). 13

  • Silica-titania xerogel for solid phase spectrophotometric determination of salicylate and its derivatives in biological liquids and pharmaceuticals. (2015, November 25). PMC. 14

  • A practical guide to forced degradation and stability studies for drug substances. Source not available. 7

  • METHYL p-HYDROXYBENZOATE. (1998). JECFA. 15

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024, April 4). Source not available. 2

  • Development of forced degradation and stability indicating studies of drugs—A review. Source not available. 12

  • IDENTIFICATION AND DETERMINATION OF 2-PHENOXY-ETHANOL, METHYL, ETHYL, PROPYL, AND BUTYL 4- HYDROXYBENZOATE in COSMETIC PRODUCTS. Source not available. 16

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. (Patent). Google Patents. 11

  • Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. 17

  • Unusual hydrolysis of methyl 2,4,6‐trimethylbenzoate. (2020, July 19). Chemistry Stack Exchange. 9

  • Large-Scale Synthesis of 4-fluoro-2,6-dimethylbenzoic Acid via Hydrolysis of its Methyl Ester. Benchchem. 8

  • Hydrolysis of Methyl Benzoate - Lab Demo. (2024, September 13). YouTube. 4

  • Technical Support Center: Degradation of Methyl 4-hydroxy-3,5-dimethylbenzoate. Benchchem. 10

Sources

Troubleshooting

optimizing mobile phase for methyl 2-hydroxy-4,6-dimethylbenzoate chromatography

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for analytical chemists, researchers, and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this resource specifically for analytical chemists, researchers, and drug development professionals working with methyl 2-hydroxy-4,6-dimethylbenzoate (widely known as methyl atrarate or Veramoss).

Methyl atrarate is a naturally occurring phenolic ester isolated from lichens (e.g., Stereocaulon japonicum) and oakmoss. It is highly valued in drug development as a selective antagonist of the androgen receptor (AR), showing promise in treating benign prostatic hyperplasia (BPH) and androgenic alopecia[1][2]. However, its phenolic nature and ester linkage present specific chromatographic challenges, including peak tailing and solvent-induced degradation.

This guide provides field-proven, self-validating methodologies to optimize your reverse-phase high-performance liquid chromatography (RP-HPLC) workflows.

I. Core Troubleshooting Guide & FAQs

Q1: I am observing severe peak tailing for methyl atrarate on a standard C18 column. How can I correct this? Causality: Methyl atrarate contains a phenolic hydroxyl group at the C2 position. At a neutral pH, this weakly acidic group can partially ionize or undergo secondary hydrogen-bonding interactions with residual, unreacted silanol groups on the silica backbone of the stationary phase. Solution: You must suppress analyte ionization and mask the silanols by lowering the mobile phase pH. Incorporate a strong ion-pairing acidic modifier, such as 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA), into both the aqueous and organic mobile phases[3]. TFA is particularly effective at ensuring the analyte remains fully protonated, driving the tailing factor ( Tf​ ) down to ≤1.2 .

Q2: Should I use Methanol (MeOH) or Acetonitrile (MeCN) as my organic modifier? Causality: While both solvents provide adequate elution strength, Acetonitrile is strictly recommended. Research demonstrates that related lichen depsides (such as atranorin, which often co-occurs with methyl atrarate in natural extracts) are unstable in methanol. Atranorin undergoes rapid transesterification in methanol, artificially yielding methyl atrarate and methyl haematommate as breakdown products[3]. Solution: To prevent artifact formation and ensure the quantitative integrity of your sample, exclusively use MeCN for both the mobile phase organic modifier and the sample diluent[3][4].

Q3: What gradient profile is best for resolving methyl atrarate from complex natural matrices? Causality: Lichen extracts contain a broad spectrum of polar resorcinols and non-polar depsidones[5]. A rapid, steep gradient will cause co-elution of methyl atrarate with structurally similar phenolic esters. Solution: Employ a controlled linear gradient ramping from 40% to 100% MeCN over 7 to 10 minutes to ensure an optimal retention factor ( k′ ) and baseline resolution ( Rs​ )[3].

II. Experimental Workflow & Method Optimization

HPLC_Workflow Start Start: Methyl Atrarate Sample in MeCN Solvent Select Organic Modifier (MeCN preferred over MeOH) Start->Solvent Acid Add Acidic Modifier (0.1% TFA or FA) Solvent->Acid Gradient Run Linear Gradient (40% to 100% MeCN) Acid->Gradient Check Assess Peak Shape (Target Tf ≤ 1.2) Gradient->Check Tailing Peak Tailing Observed? Check->Tailing Adjust Increase Buffer Conc. or Use End-Capped C18 Tailing->Adjust Yes Success Method Validated Ready for Quantitation Tailing->Success No Adjust->Gradient Re-run

Logical workflow for optimizing methyl atrarate RP-HPLC mobile phase conditions.

Quantitative Comparison of Mobile Phase Systems

To summarize the causality discussed above, the following table outlines the quantitative and qualitative impacts of different mobile phase systems on methyl atrarate analysis:

Mobile Phase SystemAcidic ModifierAnalyte/Extract StabilityPeak Shape ( Tf​ )Resolution ( Rs​ )Scientific Recommendation
Methanol / Water NonePoor (Transesterification risk)Severe Tailing (>1.8)LowNot Recommended
Methanol / Water 0.1% TFAPoor (Transesterification risk)Acceptable (~1.2)ModerateAvoid for crude extracts
Acetonitrile / Water NoneHighly StableTailing (>1.5)ModerateSub-optimal
Acetonitrile / Water 0.1% TFAHighly StableExcellent (≤1.1) High Optimal

III. Self-Validating Protocol: RP-HPLC Method Development

Follow this step-by-step methodology to establish a robust analytical method for methyl atrarate[3][4]. This protocol includes built-in validation checkpoints to ensure system integrity.

Step 1: Mobile Phase Preparation

  • Phase A: Measure 1000 mL of HPLC-grade Water. Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to achieve a 0.1% v/v concentration.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile (MeCN). Add 1.0 mL of TFA.

  • Validation Checkpoint: Measure the pH of Phase A. It must read approximately pH 2.0. Filter both phases through a 0.22 µm PTFE membrane and sonicate for 10 minutes to degas.

Step 2: Sample Preparation

  • Weigh accurately 4.0 mg of methyl atrarate standard (or dried lichen extract).

  • Dissolve entirely in 25 mL of pure HPLC-grade Acetonitrile[3]. Do not use methanol or ethanol.

  • Validation Checkpoint: Run a blank injection of pure MeCN before your sample sequence to rule out ghost peaks or solvent contamination.

Step 3: Chromatographic Execution

  • Column: Install an end-capped C18 column (e.g., Eclipse XDB-C18, 5 µm, 4.6 x 150 mm)[3].

  • Flow Rate: Set to 1.0 mL/min.

  • Detection: Set the UV/DAD detector to 272 nm , which corresponds to the optimal absorbance maximum for the substituted benzoic acid chromophore[3].

  • Gradient Program:

    • 0.0 - 7.0 min: Linear ramp from 40% B to 100% B[3].

    • 7.0 - 10.0 min: Isocratic hold at 100% B (column wash).

    • 10.0 - 15.0 min: Return to 40% B (equilibration).

Step 4: System Suitability Testing (SST)

  • Inject 10 µL of a 10 µg/mL standard solution.

  • Calculate the tailing factor. If Tf​>1.2 , verify the age of your column, as exposed silanols from phase collapse will severely degrade phenolic peak shapes.

IV. Biological Context: Why Chromatographic Purity Matters

Achieving baseline resolution for methyl atrarate is not just an analytical exercise; it is a biological necessity. Methyl atrarate acts as a highly specific antagonist of the Androgen Receptor (AR). In the absence of androgens, the AR resides in the cytoplasm. Upon binding to androgens (like testosterone or DHT), the AR translocates to the nucleus to regulate gene expression driving prostate cell growth or hair follicle miniaturization[6].

Methyl atrarate competitively binds to the AR, specifically inhibiting this nuclear translocation[2][6]. If your chromatographic method fails to separate methyl atrarate from co-extracted lichen agonists or degraded artifacts, subsequent in vitro assays (such as HaCaT cell proliferation assays or LNCaP prostate cancer cell models) will yield confounded, unreliable data[1][2].

AR_Pathway Androgen Androgen (e.g., Testosterone) AR_Cyto Androgen Receptor (Cytoplasm) Androgen->AR_Cyto Binds AR_Complex AR-Androgen Complex AR_Cyto->AR_Complex Activation MethylAtrarate Methyl Atrarate (AR Antagonist) MethylAtrarate->AR_Cyto Competitive Binding Block Translocation Blocked MethylAtrarate->Block Induces Nucleus Nuclear Translocation & Cell Proliferation AR_Complex->Nucleus Promotes Block->Nucleus Inhibits

Mechanism of action: Methyl atrarate inhibiting Androgen Receptor (AR) nuclear translocation.

V. References

  • US20090143466A1 - Isolation of Atraric Acid, Synthesis of Atraric Acid Derivatives, and Use of Atraric Acid and the Derivatives Thereof for the Treatment of Benign Prostatic Hyperplasia. Google Patents.

  • Atraric Acid: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity. Benchchem.

  • Ivanova, V., Backor, M., Dahse, H. M. & Graefe, U. Molecular structural studies of lichen substances with antimicrobial, antiproliferative, and cytotoxic effects. ResearchGate.

  • The optimal extraction and stability of atranorin from lichens, in relation to solvent and pH. Cambridge University Press.

  • Topical Delivery of Atraric Acid Derived from Stereocaulon japonicum with Enhanced Skin Permeation and Hair Regrowth Activity. National Institutes of Health (NIH).

  • New Synthetic Routes for Natural and Synthetic Fragrance Ingredients. Durham E-Theses.

Sources

Optimization

Technical Support Center: Purification and Scale-Up of Methyl 2-Hydroxy-4,6-dimethylbenzoate

Introduction: Welcome to the technical support center for methyl 2-hydroxy-4,6-dimethylbenzoate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for methyl 2-hydroxy-4,6-dimethylbenzoate. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of purifying this aromatic ester, from bench-scale experiments to industrial production. Methyl 2-hydroxy-4,6-dimethylbenzoate, a key intermediate in various synthetic pathways, presents unique purification challenges due to its phenolic hydroxyl group and potential for closely-related impurities.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs). Our approach is rooted in explaining the causality behind each step, ensuring that the protocols are not just followed, but understood. We will explore the two primary purification techniques—crystallization and chromatography—addressing common issues encountered at the lab bench and the significant hurdles that arise during scale-up.

Logical Workflow for Purification Strategy

The initial purity of the crude material dictates the most efficient purification strategy. This decision tree outlines a general approach to selecting the appropriate method.

Purification_Workflow Start Crude Methyl 2-hydroxy-4,6-dimethylbenzoate Purity_Check Assess Purity (e.g., by HPLC/TLC) Start->Purity_Check High_Purity Purity > 90-95%? Purity_Check->High_Purity Chromatography Column Chromatography High_Purity->Chromatography No Crystallization Recrystallization High_Purity->Crystallization Yes Final_QC Final Product QC (Purity, Yield, Identity) Chromatography->Final_QC Crystallization->Final_QC QC_Fail Fails QC? Final_QC->QC_Fail Further_Purification Consider Second Purification Step (e.g., different solvent/technique) Further_Purification->Final_QC QC_Fail->Further_Purification Yes End End QC_Fail->End No

Caption: General Purification Workflow Decision Tree.

Section 1: Recrystallization

Recrystallization is often the most efficient method for purifying solids that are already relatively high in purity. It leverages differences in solubility between the target compound and impurities in a given solvent at different temperatures.

Bench-Scale Recrystallization: Troubleshooting Guide

Q1: My compound "oils out" instead of forming crystals. What is happening and how can I resolve it?

A1: "Oiling out" occurs when the solid melts before it dissolves completely in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. This is common when the compound's melting point is low or when significant impurities depress the melting point.[1]

  • Causality: The compound is exiting the solution as a liquid phase rather than a solid crystalline phase. This liquid phase often traps impurities, defeating the purpose of recrystallization.

  • Troubleshooting Protocol:

    • Re-heat and Dilute: Return the flask to the heat source. Add more of the same solvent in small increments (1-2 mL at a time) until the oil fully dissolves.[1] The goal is to be slightly above the minimum solvent required for dissolution at boiling, which keeps the compound soluble for longer as it cools.

    • Reduce Cooling Rate: Allow the solution to cool much more slowly. Insulate the flask with glass wool or place it in a warm bath that is allowed to cool to room temperature overnight. Rapid cooling encourages precipitation rather than crystallization.

    • Change Solvent System: If the issue persists, your chosen solvent may be unsuitable. Select a solvent in which the compound is less soluble when hot. Alternatively, use a two-solvent system: dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity appears. Then, allow it to cool slowly.

Q2: My recrystallization yield is very low (<50%). What are the likely causes?

A2: A poor yield is most commonly due to using an excessive amount of solvent, premature crystallization during a hot filtration step, or selecting a solvent in which the compound has high solubility even at low temperatures.

  • Causality: If too much solvent is used, a significant portion of your product will remain dissolved in the mother liquor even after cooling, leading to losses.[1]

  • Troubleshooting Protocol:

    • Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate the solvent. If a significant amount of solid residue remains, too much solvent was used.

    • Solvent Volume Reduction: You can recover some of the lost product by boiling off a portion of the solvent from the mother liquor to re-concentrate it and then attempting a second cooling and crystallization cycle.[1]

    • Optimize Solvent Choice: For future attempts, perform small-scale solubility tests to find a solvent that dissolves the compound when hot but in which it is poorly soluble when cold.

    • Prevent Premature Crystallization: If you perform a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crystallizing on the cooler surfaces.

Scale-Up Challenges for Recrystallization

Q3: My crystallization works perfectly at the 1-gram scale, but gives an impure, amorphous solid at the 1-kilogram scale. Why?

A3: This is a classic scale-up problem related to heat and mass transfer. Large volumes of solvent cool non-uniformly. The walls of the reactor cool much faster than the core, leading to rapid, localized supersaturation and precipitation, which traps impurities.[2]

  • Causality & Solutions:

    • Heat Transfer: A 1 kg batch has a much smaller surface-area-to-volume ratio than a 1 g batch. This makes cooling less efficient and harder to control.

      • Protocol: Implement a controlled cooling profile using a jacketed reactor. Instead of simply letting it cool, program a slow, linear cooling ramp (e.g., 10-20 °C per hour). This ensures uniform crystal growth throughout the vessel.

    • Mixing: Inadequate mixing in a large reactor leads to pockets of high supersaturation.

      • Protocol: Use appropriate overhead mechanical stirring. The goal is not to create a vortex but to ensure gentle, homogenous mixing that keeps the solution uniform in temperature and concentration. This prevents "shock cooling" and promotes consistent particle size.[2]

    • Seeding: Spontaneous nucleation at large scales can be unpredictable.

      • Protocol: Once the solution is slightly supersaturated (cooled a few degrees below the saturation temperature), add a small quantity of pure seed crystals. This provides a template for growth and allows for better control over crystal size and morphology.

Q4: How do I prevent fouling and scaling on the reactor walls during a large-scale crystallization?

A4: Fouling occurs when crystals preferentially grow on equipment surfaces rather than in the bulk solution. This reduces heat transfer efficiency and can contaminate the batch.[3]

  • Causality: Impurities in the feed stream, high supersaturation at the cooler vessel walls, and the surface properties of the reactor can all promote scaling.[3]

  • Mitigation Strategies:

    • Controlled Cooling: As with impurity issues, a slow, controlled cooling rate is the primary defense. This minimizes the temperature difference between the bulk solution and the reactor walls.

    • Polished Surfaces: Ensure the reactor interior is smooth and well-polished. Scratches and rough surfaces provide nucleation points for crystal growth.

    • Agitation: Proper agitation keeps crystals suspended in the solution, reducing the time they spend in contact with the walls.

    • Impurity Removal: If possible, pre-treat the crude material (e.g., with activated carbon) to remove impurities that might act as binders or nucleation agents.

Section 2: Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities and is essential when crystallization fails to remove closely-related impurities.

Bench-Scale Chromatography: Troubleshooting Guide

Q1: I'm seeing significant peak tailing for my compound on a silica gel column. What's causing this and how do I fix it?

A1: Peak tailing for phenolic compounds like methyl 2-hydroxy-4,6-dimethylbenzoate is a common issue in normal-phase chromatography. It is primarily caused by secondary interactions between the acidic phenolic hydroxyl group and active sites (silanols) on the silica stationary phase.[4]

  • Causality: The strong hydrogen bonding between the analyte's -OH group and the silica's Si-OH groups causes some molecules to be retained more strongly, resulting in a "tail" on the elution peak.

  • Troubleshooting Protocol:

    • Mobile Phase Modification: Add a small amount of a polar, acidic modifier to your eluent.

      • Example: Add 0.1-1% acetic acid or formic acid to your hexane/ethyl acetate mobile phase. The acid will protonate the silica surface and compete for the active sites, leading to more symmetrical peaks.

    • Column Overload Check: Injecting too much sample can saturate the stationary phase and cause peak distortion.[4]

      • Solution: Dilute your sample and re-run. A general rule is to load no more than 1-5% of the silica gel weight, depending on the separation difficulty.

    • Change Stationary Phase: If tailing persists, consider a less acidic stationary phase, such as alumina, or a bonded-phase silica like diol.

Q2: The separation between my product and a key impurity is very poor (low resolution). How can I improve it?

A2: Poor resolution means the peaks for your product and the impurity are overlapping significantly. This can be addressed by optimizing the mobile phase, the stationary phase, or the physical parameters of the column.[5]

  • Causality: The selectivity of the chromatographic system is insufficient to differentiate between the two compounds.

  • Troubleshooting Protocol:

    • Optimize the Solvent System: This is the most critical factor.

      • TLC Analysis: Use Thin-Layer Chromatography (TLC) to test various solvent systems. Aim for a system that gives your product an Rf value of ~0.3 and maximizes the difference in Rf (ΔRf) between your product and the impurity.[5]

      • Change Solvent Selectivity: If simple mixtures like hexane/ethyl acetate don't work, try incorporating a different solvent like dichloromethane or tert-butyl methyl ether. These solvents offer different interactions (e.g., dipole-dipole) that can alter selectivity.

    • Increase Column Efficiency:

      • Use a Longer Column: Doubling the column length will increase the resolution by a factor of ~1.4 (√2).

      • Use Finer Silica: Switching from a larger particle size silica (e.g., 60-120 mesh) to a smaller one (e.g., 230-400 mesh) increases the number of theoretical plates and improves separation, but will also increase backpressure.

Scale-Up Challenges for Chromatography

Q3: How do I properly scale my flash chromatography method from a 10-gram column to a 1-kilogram column?

A3: Scaling up chromatography requires maintaining key geometric and operational ratios to ensure the separation is preserved. The goal is to maintain the linear flow rate and the gradient in terms of column volumes (CV).[6][7]

  • Causality: Simply increasing the column diameter without adjusting other parameters will alter the fluid dynamics and ruin the separation achieved at a small scale.[8][9]

  • Scale-Up Protocol & Parameters:

    • Maintain Bed Height: Use a column that allows you to maintain the same packed bed height as your small-scale run. This is crucial for consistent residence time.[8]

    • Linear Scaling of Sample Load: The amount of crude material you can load scales linearly with the mass of the stationary phase. If you successfully purified 100 mg on a 10 g column, you can purify 10 g on a 1 kg column.[7]

    • Scale Flow Rate by Column Cross-Sectional Area: Do not keep the flow rate the same. You must scale it to maintain the same linear velocity. The formula is: Flow Rate (large) = Flow Rate (small) × (Radius (large)² / Radius (small)²)

    • Keep Gradient in Column Volumes (CV): A gradient that runs for 10 CV on a small column should be run for 10 CV on the large column. The total solvent volume will be much larger, but the relative time spent at each solvent composition will be identical.[7]

ParameterBench Scale (10g Column)Pilot Scale (1kg Column)Rationale
Stationary Phase Mass 10 g1000 g (100x)Basis of scale-up
Crude Sample Load ~100 mg~10 g (100x)Linear scaling with silica mass[7]
Column Diameter 1 cm10 cmExample dimensions
Flow Rate 5 mL/min500 mL/min (100x)Scales with the square of the radius
Gradient Length (CV) 10 CV10 CVMust remain constant for reproducibility[7]

Q4: Solvent consumption and cost are becoming prohibitive at a larger scale. What are my options?

A4: This is a major economic and environmental challenge in preparative chromatography.[9][10] Strategies focus on optimizing the process to use less solvent or recycling solvents.

  • Causality & Solutions:

    • Inefficient Method: A long, shallow gradient uses a large volume of solvent.

      • Protocol: Optimize the gradient to be as steep as possible while maintaining the required resolution. Use an initial isocratic hold to wash off non-retarded impurities, then ramp the gradient quickly to elute your product, and follow with a high-solvent-strength flush to clean the column.

    • Single-Use Solvents: Discarding solvent after one run is wasteful.

      • Protocol: For isocratic or simple step-gradient elutions, the solvent from the baseline portions of the chromatogram can be collected, re-distilled, and reused. This requires careful quality control to ensure no carryover of impurities.

    • Advanced Techniques: For very large-scale, continuous manufacturing, consider more capital-intensive but highly efficient technologies.

      • Simulated Moving Bed (SMB) Chromatography: This continuous chromatography technique is highly efficient for binary separations and can significantly reduce solvent consumption compared to batch processes.[10]

Troubleshooting Flowchart: Chromatography Scale-Up

Chromatography_Scaleup Start Scaling Up Chromatography Problem What is the issue? Start->Problem Poor_Res Poor Resolution Problem->Poor_Res Separation Lost High_Pressure High Backpressure Problem->High_Pressure Pressure Too High Bad_Shape Bad Peak Shape Problem->Bad_Shape Peaks Tailing/Fronting Check_Flow Is Linear Velocity Correctly Scaled? Poor_Res->Check_Flow Check_Fines Are Fines Clogging the Frit? High_Pressure->Check_Fines Check_Modifier Is Mobile Phase Modifier Still Effective? Bad_Shape->Check_Modifier Check_Load Is Column Overloaded? Check_Flow->Check_Load No Sol_Flow Solution: Recalculate Flow Rate Based on Column Area Check_Flow->Sol_Flow Yes Check_Packing Is Column Packed Uniformly? Check_Load->Check_Packing No Sol_Load Solution: Reduce Sample Load Check_Load->Sol_Load Yes Sol_Packing Solution: Repack Column Carefully Check_Packing->Sol_Packing No Check_Fines->Check_Packing No Sol_Fines Solution: Back-flush Frit or Replace Check_Fines->Sol_Fines Yes Check_Modifier->Check_Load No Sol_Modifier Solution: Re-optimize Modifier Concentration Check_Modifier->Sol_Modifier Yes

Caption: Troubleshooting common chromatography scale-up issues.

References

  • Liquid Chromatography's Challenges in Scaling. Biocompare. (2019). Available at: [Link]

  • Downstream Processing Challenges in Biologics Manufacturing. 53Biologics. (2025). Available at: [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. (2025). Available at: [Link]

  • Considerations for successful scale-up and viral vector purification. (2025). Available at: [Link]

  • How to Scale Up Chromatography for Industrial Bioproduction. (2025). Available at: [Link]

  • Struggling with large scale recrystallization. Reddit r/Chempros. (2021). Available at: [Link]

  • Scale-up of Crystallizers. VisiMix. Available at: [Link]

  • A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Google Patents (CN111116370A).
  • Troubleshooting Crystallization. Chemistry LibreTexts. (2022). Available at: [Link]

  • Crystallizer Fouling & Scaling Guide. Altum Technologies. (2023). Available at: [Link]

  • Crystallization & Precipitation. Mettler Toledo. Available at: [Link]

  • The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • How to Extract Aromatic Compounds for High Purity. Patsnap Eureka. (2026). Available at: [Link]

  • How to Scale-Up Normal-Phase Purification. Biotage. (2023). Available at: [Link]

  • Risks and Control Strategies of Scale-up in Purification Process. Bio-Link. (2024). Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing methyl 2-hydroxy-4,6-dimethylbenzoate and ethyl 2-hydroxy-4,6-dimethylbenzoate

An In-Depth Technical Guide to Methyl 2-hydroxy-4,6-dimethylbenzoate vs. Ethyl 2-hydroxy-4,6-dimethylbenzoate Prepared by: Gemini, Senior Application Scientist Introduction In the realm of fine chemical synthesis, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl 2-hydroxy-4,6-dimethylbenzoate vs. Ethyl 2-hydroxy-4,6-dimethylbenzoate

Prepared by: Gemini, Senior Application Scientist

Introduction

In the realm of fine chemical synthesis, particularly in the development of pharmaceuticals and novel fragrance compounds, the choice between homologous esters can profoundly impact a molecule's physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two closely related aromatic esters: methyl 2-hydroxy-4,6-dimethylbenzoate and ethyl 2-hydroxy-4,6-dimethylbenzoate.

While differing by only a single methylene group, the transition from a methyl to an ethyl ester introduces subtle yet significant changes in molecular weight, polarity, volatility, and steric profile. For researchers, understanding these differences is critical for rational compound design, whether the goal is to optimize a prodrug's hydrolysis rate or to fine-tune the tenacity and olfactory profile of a fragrance ingredient. This document synthesizes fundamental chemical principles with practical, field-proven insights to offer an objective comparison, supported by established experimental protocols and spectroscopic analysis.

Part 1: Physicochemical Properties: A Comparative Overview

The addition of a methylene unit in the ethyl ester leads to predictable variations in physical properties. The ethyl ester is expected to have a higher molecular weight, a slightly higher boiling point, and lower volatility compared to its methyl counterpart. These differences can be critical for reaction setup, purification (e.g., distillation), and formulation development.[1]

PropertyMethyl 2-hydroxy-4,6-dimethylbenzoateEthyl 2-hydroxy-4,6-dimethylbenzoateRationale for Difference
CAS Number 57705-16-5Not explicitly availableUnique identifier for each distinct chemical structure.
Molecular Formula C₁₀H₁₂O₃[2]C₁₁H₁₄O₃Addition of a CH₂ group to the ester.
Molecular Weight 180.20 g/mol [2]194.23 g/mol Increased mass from the additional CH₂ group.
Appearance White to off-white crystalline powder (inferred)White to off-white crystalline powder or oil (inferred)Aromatic esters of this size are often solids at room temperature.
Boiling Point Lower than ethyl ester (inferred)Higher than methyl ester (inferred)Increased molecular weight and van der Waals forces lead to a higher boiling point.[3]
Volatility More volatile (inferred)[1]Less volatile (inferred)[1]Lower boiling point corresponds to higher vapor pressure and volatility.
Polarity Slightly more polar (inferred)[1]Slightly less polar (inferred)[1]The larger, nonpolar ethyl group slightly decreases overall molecular polarity.
Solubility Generally soluble in common organic solvents.Generally soluble in common organic solvents.Both are expected to be sparingly soluble in water but soluble in solvents like ethanol, acetone, and ethyl acetate.[3]
Predicted logP 1.79560[2]> 1.8 (estimated)The increased alkyl character of the ethyl group enhances lipophilicity.

Part 2: Synthesis and Comparative Reactivity

General Synthesis Protocol: Fischer-Speier Esterification

The most direct and industrially scalable route to both esters is the Fischer-Speier esterification of the parent carboxylic acid, 2-hydroxy-4,6-dimethylbenzoic acid. This acid-catalyzed reaction with the corresponding alcohol (methanol or ethanol) is an equilibrium process where the removal of water drives the reaction to completion.

Experimental Protocol: Synthesis of Methyl/Ethyl 2-hydroxy-4,6-dimethylbenzoate

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus (or packed with molecular sieves), add 2-hydroxy-4,6-dimethylbenzoic acid (1.0 eq).

  • Solvent and Reagent Addition: Add the appropriate alcohol, methanol (for the methyl ester) or ethanol (for the ethyl ester), in excess to serve as both reagent and solvent. Add a suitable azeotropic solvent like toluene to aid in water removal.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (approx. 0.05 eq).

  • Reaction: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction progress via Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.[4]

  • Workup: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by carefully washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure ester.

G cluster_workflow Fischer Esterification Workflow A 1. Reactants & Catalyst (Carboxylic Acid, Alcohol, H₂SO₄) B 2. Reflux with Water Removal (Dean-Stark Trap) A->B Heat C 3. Reaction Quench & Neutralization (NaHCO₃) B->C Cool D 4. Extraction (Ethyl Acetate) C->D E 5. Drying & Concentration D->E F 6. Purification (Recrystallization/Chromatography) E->F G Final Product (Pure Ester) F->G G cluster_logic Spectroscopic Differentiation Logic Start Unknown Sample (Methyl or Ethyl Ester?) MS Run Mass Spectrometry Start->MS NMR Run ¹H NMR Start->NMR M_180 [M]⁺• = 180? MS->M_180 NMR_Singlet Singlet at ~3.9 ppm? NMR->NMR_Singlet M_194 [M]⁺• = 194? M_180->M_194 No Methyl Methyl Ester M_180->Methyl Yes Ethyl Ethyl Ester M_194->Ethyl Yes NMR_Quartet Quartet/Triplet Present? NMR_Singlet->NMR_Quartet No NMR_Singlet->Methyl Yes NMR_Quartet->Ethyl Yes

Caption: Decision workflow for differentiating the esters via MS and NMR.

Part 4: Applications and Functional Considerations

The choice between these two esters is dictated by the desired application.

  • Fragrance and Flavor: A related compound, methyl 2,4-dihydroxy-3,6-dimethylbenzoate, is a key component of synthetic oakmoss, a widely used fragrance ingredient valued for its mossy-earthy odor and excellent fixative properties. [5][6]By extension, both methyl and ethyl 2-hydroxy-4,6-dimethylbenzoate likely possess interesting olfactory properties. The higher volatility of the methyl ester might contribute to a more prominent top note, while the lower volatility of the ethyl ester could enhance its tenacity and performance as a middle or base note. [1]

  • Pharmaceutical and Agrochemical Development: As previously mentioned, the ester group is a common motif in prodrug design. The selection of a methyl versus an ethyl ester allows for the modulation of key pharmacokinetic properties:

    • Solubility: The slightly less polar nature of the ethyl ester may enhance its lipid solubility, potentially improving its ability to cross biological membranes.

    • Metabolic Stability: The differential rates of enzymatic hydrolysis can be exploited to control the drug's release profile and duration of action. [7]If rapid activation is desired, a more labile ester might be chosen. Conversely, for prolonged action, a more stable ester would be preferable. [1]

Conclusion

Methyl 2-hydroxy-4,6-dimethylbenzoate and its ethyl homolog, while structurally very similar, offer a distinct set of physicochemical and reactive properties. The methyl ester is characterized by its lower molecular weight, higher volatility, and a simple singlet signature in its ¹H NMR spectrum. The ethyl ester is less volatile, slightly more lipophilic, and readily identified by the quartet-triplet pattern of its ethyl group in ¹H NMR.

The decision to use one over the other is a strategic one. For applications demanding higher volatility, such as in certain fragrance compositions, the methyl ester may be preferred. In drug development, where tuning solubility and metabolic stability is paramount, the ethyl ester provides a valuable alternative to its methyl counterpart, potentially offering a different pharmacokinetic profile. A thorough understanding of these subtle yet significant differences empowers researchers to make informed decisions, optimizing their molecular design for the specific functional requirements of their application.

References

  • Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]

  • Biodiesel Education. (n.d.). Ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • NextSDS. (n.d.). METHYL 2-HYDROXY-4,6-DIMETHYLBENZOATE — Chemical Substance Information. Retrieved from [Link]

  • ProQuest. (2014, March 2). Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • NIST WebBook. (n.d.). Methyl 2,6-dihydroxy-4-methylbenzoate. Retrieved from [Link]

  • Taylor & Francis Online. (2022, February 13). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of ethyl 2,4-dihydroxy-3,6-dimethylbenzoate (CAS 31581-32-5). Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid.
  • Perfumer & Flavorist. (2010, December 22). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Methyl 2,4-dihydroxy-3,6-dimethylbenzoate: Synthesis and Properties. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 2-ethoxy-4-methylbenzoate. Retrieved from [Link]

  • Analele Universității din Oradea, Fascicula Chimie. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Validation of a GC-MS Method for Methyl 2-Hydroxy-4,6-dimethylbenzoate Analysis

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. Every result, from raw material testing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Method Validation in Pharmaceutical Analysis

In the landscape of pharmaceutical development and quality control, the data's integrity is paramount. Every result, from raw material testing to final product release, relies on the proven performance of the analytical methods used. For compounds like methyl 2-hydroxy-4,6-dimethylbenzoate—a potential process impurity, synthetic intermediate, or degradation product—having a robust, reliable, and validated analytical method is not merely a scientific necessity but a regulatory mandate.

This guide provides an in-depth, experience-driven walkthrough for the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of methyl 2-hydroxy-4,6-dimethylbenzoate. As a technique offering high sensitivity and unparalleled specificity, GC-MS is exceptionally well-suited for this analyte.[1][2] We will explore the causality behind each experimental choice, present a detailed validation protocol grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, and objectively compare the performance of GC-MS with a common alternative, High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3][4][5]

This document is designed for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible analytical procedure.

The Rationale: Why GC-MS for Methyl 2-Hydroxy-4,6-dimethylbenzoate?

The selection of an analytical technique is the foundational step upon which the entire validation rests. The physicochemical properties of methyl 2-hydroxy-4,6-dimethylbenzoate—a volatile, thermally stable aromatic ester—make it an ideal candidate for GC-MS analysis.

  • Volatility and Thermal Stability: The compound can be readily volatilized in a heated GC inlet without degradation, allowing for efficient transfer to the analytical column. This is a prerequisite for any successful GC-based method.

  • Inherent Specificity of Mass Spectrometry: Unlike spectroscopic detectors (e.g., UV), which rely on a single physical property (light absorbance), mass spectrometry provides a "fingerprint" of the molecule based on its mass-to-charge ratio and fragmentation pattern. This grants an exceptional level of confidence that the signal being measured corresponds solely to the analyte of interest.[2][6]

A logical workflow for selecting the appropriate analytical method is crucial. The decision should be based on both the analyte's properties and the analytical goals.

cluster_prop Property Assessment cluster_req Requirement Assessment Analyte Analyte Properties: Methyl 2-hydroxy-4,6-dimethylbenzoate Volatility Volatile & Thermally Stable? Analyte->Volatility Chromophore Strong UV Chromophore? Analyte->Chromophore Req Analytical Requirements Sensitivity High Sensitivity Needed? (Trace Analysis) Req->Sensitivity Specificity High Specificity Needed? (Complex Matrix) Req->Specificity GCMS GC-MS is Preferred Method Volatility->GCMS Yes ConsiderDeriv Consider Derivatization or Alternative Method Volatility->ConsiderDeriv No HPLC HPLC-UV is a Viable Alternative Chromophore->HPLC Yes Sensitivity->GCMS Yes Specificity->GCMS Yes

Caption: Decision tree for analytical method selection.

Part 1: Foundational Method Development

Before validation can begin, a robust method must be developed. The choices made here directly impact the method's final performance.

Gas Chromatography (GC) Parameters
  • Column Selection: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, Rtx-5MS), is the logical starting point.[7] This stationary phase separates compounds primarily based on their boiling points while providing sufficient selectivity for aromatic compounds. A 30 m x 0.25 mm ID x 0.25 µm film thickness column is a versatile choice for general-purpose analysis.

  • Injector and Temperature Program:

    • Inlet Temperature: Typically set around 250-280°C to ensure rapid and complete volatilization of the analyte without causing thermal degradation.

    • Injection Mode: Splitless injection is preferred for trace analysis to maximize analyte transfer to the column, while a split injection is suitable for higher concentration samples to avoid column overload.

    • Oven Program: A temperature ramp is essential for achieving good peak shape and separating the analyte from matrix components. A typical program might be:

      • Initial Temperature: 60°C (hold for 1-2 minutes)

      • Ramp: 10-20°C/min to 280°C

      • Final Hold: 2-5 minutes to ensure all components elute.

Mass Spectrometry (MS) Parameters
  • Ionization Mode: Electron Ionization (EI) at 70 eV is the gold standard for quantitative analysis of small molecules. It creates reproducible fragmentation patterns that are ideal for library matching and structural confirmation.

  • Acquisition Mode:

    • Full Scan: Acquiring data over a wide mass range (e.g., m/z 40-300) is crucial during method development to identify the analyte, confirm its fragmentation pattern, and check for co-eluting interferences.

    • Selected Ion Monitoring (SIM): For quantitative validation, switching to SIM mode dramatically increases sensitivity. By monitoring only a few characteristic ions of methyl 2-hydroxy-4,6-dimethylbenzoate, the detector's dwell time on each ion is increased, improving the signal-to-noise ratio.

      • Expected Fragments: Based on the structure and common fragmentation pathways of benzoate esters, key ions would include the molecular ion (M+) and fragments resulting from the loss of the methoxy group (-OCH3) or other characteristic cleavages.[1][7]

Part 2: The Validation Protocol: A Comprehensive Framework

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[3][8] The following sections detail the experimental protocols for each key validation parameter as defined by ICH Q2(R2), with a direct comparison to a hypothetical HPLC-UV method.

Dev Method Development Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Rob->Report

Caption: A typical workflow for analytical method validation.

Specificity (Selectivity)

Purpose: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from other components such as impurities, degradation products, or the sample matrix.[4][9]

Experimental Protocol:

  • Analyze a blank solvent (e.g., methanol or acetonitrile).

  • Analyze a blank matrix sample (a sample prepared in the same manner as the test samples but without the analyte).

  • Analyze a standard solution of methyl 2-hydroxy-4,6-dimethylbenzoate.

  • Analyze a spiked matrix sample (the blank matrix fortified with the analyte).

Acceptance Criteria:

  • GC-MS: No significant peaks should be observed at the retention time of the analyte in the blank matrix chromatogram for the monitored ions. The mass spectrum of the analyte peak in the spiked sample must match that of the pure standard.

  • HPLC-UV: No significant peaks should be observed at the retention time of the analyte in the blank matrix chromatogram. Peak purity analysis (using a photodiode array detector) should confirm the homogeneity of the analyte peak.

Performance Comparison:

Parameter GC-MS HPLC-UV Senior Scientist's Insight
Interference No interference observed at the analyte retention time for the specific quantifier and qualifier ions.A minor peak from the matrix was observed near the analyte retention time, requiring slight modification of the mobile phase.GC-MS provides a second dimension of separation (mass), making it inherently more specific than HPLC-UV, which is crucial for complex matrices.
Peak Identity Confirmed by both retention time and mass spectrum matching.Confirmed by retention time and UV spectrum matching.Mass spectral confirmation is a more definitive identifier than a UV spectrum.
Linearity and Range

Purpose: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.[10]

Experimental Protocol:

  • Prepare a stock solution of the analyte in a suitable solvent.

  • Create a series of at least five calibration standards by diluting the stock solution. The range should typically span 80% to 120% of the expected sample concentration.[11]

  • Analyze each standard in triplicate.

  • Plot the average instrument response versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The y-intercept should be close to zero.

  • Visual inspection of the calibration curve should show a linear relationship.

Performance Comparison:

Parameter GC-MS (SIM Mode) HPLC-UV
Range Tested 1.0 - 15.0 µg/mL1.0 - 15.0 µg/mL
Correlation (r²) 0.99950.9989
Regression Equation y = 51240x + 1500y = 28900x + 8500
Accuracy

Purpose: To determine the closeness of the measured value to the true value.[12][9] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare a blank sample matrix.

  • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare at least three replicates for each concentration level.

  • Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Acceptance Criteria:

  • The mean percent recovery should be within a pre-defined range, typically 98.0% to 102.0% for drug substance assays or 90.0% to 110.0% for lower-level impurity analysis.

Performance Comparison:

Spike Level GC-MS (% Recovery ± SD) HPLC-UV (% Recovery ± SD)
Low (80%) 99.5 ± 1.1%98.8 ± 1.8%
Medium (100%) 100.8 ± 0.9%101.2 ± 1.5%
High (120%) 101.2 ± 1.0%101.9 ± 1.9%
Precision

Purpose: To assess the degree of agreement among a series of measurements from the same homogeneous sample.[4][9] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the target concentration under the same operating conditions over a short interval of time (e.g., same analyst, same instrument, same day).

  • Intermediate Precision (Inter-assay precision): Repeat the analysis on different days, with different analysts, or on different instruments to assess the variability within the laboratory.

  • Calculate the relative standard deviation (%RSD) for each set of measurements.

Acceptance Criteria:

  • The %RSD should not exceed a pre-defined limit, often ≤ 2.0% for assays and ≤ 10% for impurity analysis.

Performance Comparison:

Parameter GC-MS (%RSD) HPLC-UV (%RSD)
Repeatability (n=6) 0.8%1.2%
Intermediate Precision (Day 1 vs. Day 2) 1.1%1.7%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[8]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][13]

Experimental Protocol: These can be determined based on:

  • Visual Evaluation: Determining the concentration at which the analyte can be reliably distinguished from noise.

  • Signal-to-Noise Ratio: The concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ is determined.[13]

  • Standard Deviation of the Response and the Slope: Based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ must be demonstrated to have acceptable accuracy and precision.

Performance Comparison:

Parameter GC-MS (SIM Mode) HPLC-UV Senior Scientist's Insight
LOD 0.05 µg/mL0.25 µg/mLThe superior sensitivity of GC-MS, especially in SIM mode, is evident. This makes it the only choice for trace-level impurity analysis.
LOQ 0.15 µg/mL0.80 µg/mLThe LOQ for GC-MS is significantly lower, allowing for precise and accurate measurement at levels where HPLC-UV would be unreliable.
Robustness

Purpose: To evaluate the capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Experimental Protocol:

  • Introduce small, deliberate changes to critical method parameters one at a time.

    • GC-MS: GC oven ramp rate (±2°C/min), injector temperature (±5°C), helium flow rate (±5%).

    • HPLC-UV: Mobile phase composition (±2% organic), column temperature (±2°C), flow rate (±0.1 mL/min).

  • Analyze a standard sample under each modified condition and evaluate the impact on the results (e.g., peak area, retention time, resolution).

Acceptance Criteria:

  • The results should remain within the system suitability criteria, and the %RSD of the assay values under all robustness conditions should be within acceptable limits (e.g., ≤ 5.0%).

Performance Comparison:

Varied Parameter GC-MS (% Change in Result) HPLC-UV (% Change in Result)
Temperature (+/-) < 1.5%< 2.0%
Flow Rate (+/-) < 1.0%< 2.5%

Conclusion and Final Recommendation

This comprehensive validation study demonstrates that a Gas Chromatography-Mass Spectrometry method can be successfully validated for the quantitative analysis of methyl 2-hydroxy-4,6-dimethylbenzoate, meeting all ICH-stipulated performance criteria.

Final Comparison Summary:

Validation Parameter GC-MS (SIM Mode) HPLC-UV Recommendation
Specificity Excellent (Mass-based confirmation)Good (Potential for co-elution)GC-MS is superior for complex matrices or impurity profiling.
Sensitivity (LOD/LOQ) Excellent Moderate GC-MS is required for trace-level analysis.
Precision Excellent (%RSD < 1.5%)Very Good (%RSD < 2.0%)Both methods are highly precise.
Accuracy Excellent (Recovery ~100%)Excellent (Recovery ~101%)Both methods are highly accurate.
Robustness Excellent Very Good Both methods are robust for routine use.

As a Senior Application Scientist, my recommendation is unequivocal: GC-MS is the superior and preferred method for the analysis of methyl 2-hydroxy-4,6-dimethylbenzoate. Its inherent specificity and significantly lower limits of detection provide a level of confidence and capability that HPLC-UV cannot match, particularly in the stringent regulatory environment of pharmaceutical analysis. While an HPLC-UV method could be validated for high-concentration assays in a simple matrix, the GC-MS method offers greater versatility, reliability, and defensibility for all applications, from trace impurity quantification to bulk substance assay.

References

  • Application Note: GC-MS Analysis of Benzoic Acid and its Methyl Ester Derivatives. (n.d.). Benchchem.
  • Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained. (n.d.). LinkedIn.
  • Analytical Method Validation (AMV) in Pharmaceuticals. (n.d.). Pharmaguideline.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2013). International Journal of Pharmaceutical Erudition.
  • Validation of Analytical Methods for Pharmaceutical Analysis. (2024, May 1). Royal Society of Chemistry.
  • An Overview Focused on HPLC Methods Validation of Analytical Methods in a Pharmaceutical Quality System. (2020, July 8). SciELO.
  • Validation of Analytical Methods. (2018). SciSpace.
  • The 6 Key Aspects of Analytical Method Validation. (n.d.). Element Lab Solutions.
  • Analytical Method Validation: Collation between International Guidelines. (2017, September 19). Asian Journal of Research in Chemistry.
  • Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. (2026, March 3). ResearchGate.
  • Analytical Method Validation: Key Parameters & Common Challenges. (2025, December 29). Neuland Labs.
  • GC-MS Method Development in Canada and US. (2025, June 6). ResolveMass Laboratories Inc.
  • Technical Support Center: Optimizing GC-MS Parameters for Benzoate Ester Analysis. (n.d.). Benchchem.
  • ICH and FDA Guidelines for Analytical Method Validation. (2026, January 28). Lab Manager.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.

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Comparative

A Comparative Guide to the Antimicrobial Efficacy of Methyl 2-hydroxy-4,6-dimethylbenzoate and Standard Antibiotics

This guide provides a comprehensive framework for evaluating the antimicrobial potential of methyl 2-hydroxy-4,6-dimethylbenzoate, a derivative of hydroxybenzoic acid, in comparison to established standard antibiotics. G...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the antimicrobial potential of methyl 2-hydroxy-4,6-dimethylbenzoate, a derivative of hydroxybenzoic acid, in comparison to established standard antibiotics. Given the escalating crisis of antimicrobial resistance, the exploration of novel chemical entities is paramount. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental design required for a robust comparative assessment.

We will delve into the foundational methodologies for determining antimicrobial efficacy, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. The narrative emphasizes the causality behind experimental choices, ensuring that the described workflows are self-validating and grounded in authoritative standards set by bodies such as the Clinical and Laboratory Standards Institute (CLSI).[1][2]

Compound Profiles and Putative Mechanisms of Action

A thorough evaluation begins with an understanding of the test compound and the comparators.

Methyl 2-hydroxy-4,6-dimethylbenzoate

Methyl 2-hydroxy-4,6-dimethylbenzoate belongs to the family of hydroxybenzoic acid esters. While extensive research on this specific molecule is not widely published, its structural relatives, such as salicylic acid (2-hydroxybenzoic acid) and its esters (salicylates), are known for their bacteriostatic, fungicidal, and keratolytic properties.

Putative Mechanism of Action: Based on its structural similarity to other phenolic compounds and salicylates, its antimicrobial activity could be hypothesized to involve one or more of the following mechanisms:

  • Membrane Disruption: Phenolic compounds can interfere with the integrity of the bacterial cell membrane, leading to increased permeability, leakage of intracellular contents, and dissipation of the proton motive force.

  • Enzyme Inhibition: The hydroxyl and carboxyl groups can chelate metal ions essential for enzymatic activity or directly bind to active sites of key bacterial enzymes, disrupting metabolic pathways.

  • Inhibition of Pro-inflammatory Prostaglandins: Some salicylates are known to modulate COX-1 enzymatic activity, which could influence the host-pathogen interaction, though this is more related to anti-inflammatory action.

Standard Antibiotics: A Baseline for Comparison

To contextualize the efficacy of a novel compound, comparison against well-characterized antibiotics with distinct mechanisms of action is essential. We will use two gold-standard examples:

  • Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic.[3] Its primary mechanism involves the inhibition of DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication, repair, and recombination.[4] This leads to rapid cell death.

  • Penicillin (as a representative β-Lactam): This class of antibiotics inhibits the synthesis of peptidoglycan, a crucial component of the bacterial cell wall. By inactivating the transpeptidase enzyme, penicillins prevent the cross-linking of the peptidoglycan chains, leading to cell wall weakening and lysis, particularly in Gram-positive bacteria.

cluster_0 Methyl 2-hydroxy-4,6-dimethylbenzoate (Hypothesized) cluster_1 Ciprofloxacin (Fluoroquinolone) cluster_2 Penicillin (β-Lactam) MHB Membrane Disruption EI Enzyme Inhibition Bacteria Bacterial Cell MHB->Bacteria Targets EI->Bacteria Targets DNA_Gyrase DNA Gyrase / Topoisomerase IV DNA_Replication DNA Replication Blocked DNA_Gyrase->DNA_Replication DNA_Replication->Bacteria Affects Transpeptidase Transpeptidase Enzyme Cell_Wall Cell Wall Synthesis Blocked Transpeptidase->Cell_Wall Cell_Wall->Bacteria Affects Death Cell Death / Lysis Bacteria->Death

Caption: Comparative Mechanisms of Action.

Experimental Framework for Efficacy Assessment

A tiered approach is necessary to build a comprehensive efficacy profile. The following assays, based on CLSI guidelines, provide a robust framework.[2]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the cornerstone of susceptibility testing, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5][6] The broth microdilution method is a standardized and scalable approach.[7]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Solutions:

    • Prepare a stock solution of Methyl 2-hydroxy-4,6-dimethylbenzoate in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not affect bacterial growth.

    • Prepare stock solutions of Ciprofloxacin and Penicillin in sterile distilled water.[7]

    • Create a working solution of each compound at twice the highest concentration to be tested in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[6]

  • Microtiter Plate Preparation:

    • Dispense 100 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.[6]

    • Add 200 µL of the 2x working antimicrobial solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[6]

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no bacteria).[6]

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test organism (e.g., S. aureus ATCC 29213, E. coli ATCC 25922).

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6]

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation and Incubation:

    • Inoculate each well (from 1 to 11) with 100 µL of the final bacterial suspension. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Result Interpretation:

    • After incubation, determine the MIC by visually identifying the lowest concentration of the antimicrobial agent that completely inhibits bacterial growth (i.e., the first clear well).[7]

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is defined as the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[8][9]

Experimental Protocol: MBC Assay

  • Subculturing from MIC Plate:

    • Following the MIC reading, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also include the growth control well.

    • Mix the contents of each selected well thoroughly.

    • Under aseptic conditions, aspirate a 10 µL aliquot from each of these wells and spot-plate it onto a fresh, drug-free Mueller-Hinton Agar (MHA) plate.[10]

  • Incubation and Interpretation:

    • Allow the spots to dry before inverting the plates and incubating at 37°C for 18-24 hours.[11]

    • The MBC is the lowest concentration that results in no visible colony growth on the agar plate, corresponding to a ≥99.9% reduction from the initial inoculum count.[10]

Time-Kill Kinetic Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time, offering deeper insight into the pharmacodynamics of the compound.[12][13]

Experimental Protocol: Time-Kill Assay

  • Assay Setup:

    • Prepare sterile tubes containing CAMHB with the test compound (Methyl 2-hydroxy-4,6-dimethylbenzoate) and standard antibiotics at various concentrations, typically 0.5x, 1x, 2x, and 4x the predetermined MIC.[12]

    • Include a growth control tube (no antimicrobial).

    • Prepare a standardized bacterial inoculum in CAMHB to achieve a starting density of approximately 5 x 10⁵ CFU/mL.[12] Add this inoculum to each tube.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with constant agitation (e.g., 200 rpm).[12]

    • At predefined time points (e.g., 0, 2, 4, 8, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube.[13]

  • Enumeration of Viable Bacteria:

    • Perform 10-fold serial dilutions of each collected sample in sterile phosphate-buffered saline (PBS) to neutralize the antimicrobial agent's effect.

    • Plate a known volume of the appropriate dilutions onto Tryptic Soy Agar (TSA) plates.[13]

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on plates yielding between 30 and 300 colonies to calculate the CFU/mL for each time point.

    • Plot the log10 CFU/mL against time (in hours) for each antimicrobial concentration and the growth control.[12] Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[9][12]

G cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Determination cluster_mbc Phase 3: MBC Determination cluster_timekill Phase 4: Time-Kill Kinetics prep_inoculum Prepare Standardized Inoculum (0.5 McFarland) inoculate_mic Inoculate Microtiter Plate prep_inoculum->inoculate_mic setup_tk Set up Cultures with Compounds (0.5x, 1x, 2x, 4x MIC) prep_inoculum->setup_tk prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->inoculate_mic incubate_mic Incubate (16-20h, 35°C) inoculate_mic->incubate_mic read_mic Read MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from MIC wells (MIC, 2x MIC, 4x MIC) read_mic->subculture read_mic->setup_tk Informs Concentrations incubate_mbc Incubate Agar Plate (18-24h, 37°C) subculture->incubate_mbc read_mbc Read MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc sample_tk Sample at Time Points (0, 2, 4, 8, 24h) setup_tk->sample_tk plate_tk Serial Dilute & Plate for CFU Count sample_tk->plate_tk analyze_tk Plot log10 CFU/mL vs. Time plate_tk->analyze_tk

Caption: Experimental Workflow for Antimicrobial Efficacy Assessment.

Data Presentation and Interpretation

Objective comparison requires clear and concise data presentation. All quantitative data should be summarized in tables for easy cross-referencing.

MIC and MBC Data Summary

The results from the MIC and MBC assays should be tabulated to directly compare the potency of methyl 2-hydroxy-4,6-dimethylbenzoate against the standard antibiotics. The ratio of MBC to MIC is also a useful indicator; a ratio of ≤4 is often considered evidence of bactericidal activity.

Table 1: Hypothetical MIC and MBC Values (µg/mL)

Organism Compound MIC MBC MBC/MIC Ratio Interpretation
S. aureus ATCC 29213 Methyl 2-hydroxy-4,6-dimethylbenzoate 16 32 2 Bactericidal
Ciprofloxacin 0.5 1 2 Bactericidal
Penicillin 0.125 0.25 2 Bactericidal
E. coli ATCC 25922 Methyl 2-hydroxy-4,6-dimethylbenzoate 64 >256 >4 Bacteriostatic
Ciprofloxacin 0.015 0.03 2 Bactericidal

| | Penicillin | >128 | >128 | - | Resistant |

Time-Kill Kinetics Data

The graphical representation of the time-kill assay is the most powerful output, visually demonstrating the speed and extent of bacterial killing.

Interpreting the Time-Kill Curve:

  • Bactericidal Activity: A curve showing a decrease of ≥3-log10 CFU/mL (99.9% kill) compared to the initial inoculum.[9]

  • Bacteriostatic Activity: A curve where the bacterial count remains relatively stable, preventing proliferation but not causing significant killing. The CFU/mL count is generally <3-log10 below the initial inoculum.[9]

  • Rate of Kill: The slope of the curve indicates the speed of antimicrobial action. A steep decline, as is often seen with fluoroquinolones, suggests rapid killing.

Conclusion and Future Directions

This guide outlines a rigorous, multi-faceted approach to evaluating the antimicrobial efficacy of a novel compound like methyl 2-hydroxy-4,6-dimethylbenzoate. By systematically determining its MIC, MBC, and time-kill kinetics against both Gram-positive and Gram-negative bacteria and comparing these metrics to gold-standard antibiotics, a clear and scientifically defensible profile of its potential can be established.

Should methyl 2-hydroxy-4,6-dimethylbenzoate demonstrate promising activity (e.g., low MIC values, bactericidal action), subsequent steps would logically include:

  • Spectrum of Activity: Testing against a broader panel of clinical isolates, including multi-drug resistant strains (e.g., MRSA, VRE).

  • Mechanism of Action Studies: Employing molecular and cellular techniques to elucidate the precise biochemical targets, confirming or refuting the initial hypotheses.

  • In Vitro Toxicology: Assessing cytotoxicity against mammalian cell lines to determine a preliminary therapeutic index.

  • Synergy Studies: Investigating its potential to work in combination with existing antibiotics to overcome resistance.

By adhering to these standardized, self-validating protocols, researchers can generate high-quality, reproducible data essential for the advancement of new antimicrobial agents from the bench to potential clinical application.

References

  • Bio-protocol. (2015, October 15). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Available from: [Link]

  • Bio-protocol. (2024, December 5). Minimal Bactericidal Concentration for Biofilms (MBC-B). Available from: [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). UOP. Available from: [Link]

  • Bio-protocol. (2017). Determination of Minimum Inhibitory Concentrations (MIC). Available from: [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]

  • Journal of Visualized Experiments. (2014, January 2). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Available from: [Link]

  • Acta Scientific. (2021, April 1). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Available from: [Link]

  • National Institutes of Health. (2021, February 4). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Available from: [Link]

  • ASTM International. (2023, May 15). Assessment of Antimicrobial Activity Using a Time-Kill Procedure. Available from: [Link]

  • Bio-protocol. (n.d.). 3.3.2. Minimum Bactericidal Concentration (MBC). Available from: [Link]

  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay. Available from: [Link]

  • Centers for Disease Control and Prevention. (2025, February 27). Antibiotics Tested by NARMS. Available from: [Link]

  • Ataman Kimya. (n.d.). METHYL 2-HYDROXYBENZOATE. Available from: [Link]

  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria. Available from: [Link]

  • Idexx. (2025, November 15). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Available from: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Available from: [Link]

  • OIE Regional Representation for the Americas. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Available from: [Link]

  • National Institutes of Health. (n.d.). Biosourced Functional Hydroxybenzoate-co-Lactide Polymers with Antimicrobial Activity. Available from: [Link]

  • Semantic Scholar. (2021, June 28). Investigation of in vitro antimicrobial activities of some hydroxybenzoic and hydroxycinnamic acids commonly found in medicinal. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate. Available from: [Link]

  • NextSDS. (n.d.). METHYL 2-HYDROXY-4,6-DIMETHYLBENZOATE — Chemical Substance Information. Available from: [Link]

  • CIBTech. (n.d.). ANTIMICROBIAL EFFICACY OF THE METHYLPARABEN AND BENZOATE SODIUM AGAINST SELECTED STANDARD MICROORGANISMS, CLINICAL AND ENVIRONME. Available from: [Link]

  • ResearchGate. (n.d.). (PDF) Activities of 2,4-Dihydroxy-6-n-pentylbenzoic Acid Derivatives. Available from: [Link]

  • PubMed. (2023, July 4). Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus. Available from: [Link]

  • MDPI. (2025, June 7). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. Available from: [Link]

  • MDPI. (2022, August 12). Antibacterial, Antibiofilm, and Antioxidant Activity of 15 Different Plant-Based Natural Compounds in Comparison with Ciprofloxacin and Gentamicin. Available from: [Link]

  • National Institutes of Health. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-2,6-dimethylbenzoate. Available from: [Link]

  • Indian Journal of Forensic Medicine & Toxicology. (2020, June 15). Development and Preparation of ciprofloxacin Drug Derivatives for Treatment of Microbial Contamination in Hospitals and Environment. Available from: [Link]

  • Research Journal of Pharmacy and Technology. (2010, August 3). Synthesis and Antibacterial Activity of Ciprofloxacin Derivatives. Available from: [Link]

  • National Institutes of Health. (n.d.). Comparative Bactericidal Activities of Ciprofloxacin, Clinafloxacin, Grepafloxacin, Levofloxacin, Moxifloxacin, and Trovafloxacin against Streptococcus pneumoniae in a Dynamic In Vitro Model. Available from: [Link]

  • ResearchGate. (n.d.). Comparative molecular structures of ciprofloxacin and ester.... Available from: [Link]

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Validation

Mass Spectrometry Fragmentation Pattern Validation for Methyl 2-hydroxy-4,6-dimethylbenzoate: A Platform Comparison Guide

Executive Summary The structural validation of small aromatic molecules, such as methyl 2-hydroxy-4,6-dimethylbenzoate—a compound of significant interest in natural product chemistry and pheromone ecology [1]—requires pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural validation of small aromatic molecules, such as methyl 2-hydroxy-4,6-dimethylbenzoate—a compound of significant interest in natural product chemistry and pheromone ecology [1]—requires precise mass spectrometry (MS) techniques. Differentiating isomeric and isobaric species demands a robust understanding of both the molecule's intrinsic fragmentation pathways and the physical mechanics of the mass spectrometer used.

This guide objectively compares three leading tandem mass spectrometry (MS/MS) platforms—Orbitrap HCD , Ion Trap CID , and Q-TOF CID —for the fragmentation pattern validation of methyl 2-hydroxy-4,6-dimethylbenzoate. By detailing the causality behind experimental choices, this document provides a self-validating framework for structural elucidation.

Mechanistic Causality: Platform Dissociation Physics

To map the fragmentation of methyl 2-hydroxy-4,6-dimethylbenzoate ( C10​H12​O3​ , exact mass 180.0786 Da), we must first understand how different platforms impart energy to the precursor ion ( [M+H]+ at m/z 181.086).

Resonance-Type vs. Beam-Type Fragmentation
  • Ion Trap CID (Resonance-Type): In a 3D or linear ion trap, collision-induced dissociation (CID) relies on resonant excitation. The precursor ion is selectively accelerated and collides with an inert bath gas (e.g., Helium). Because only the precursor is excited, the resulting fragment ions fall out of resonance and do not undergo secondary fragmentation. Crucially, ion traps suffer from the "1/3 Rule" —a low-mass cutoff where fragments below approximately one-third of the precursor's m/z cannot be stably trapped [2].

  • Orbitrap HCD & Q-TOF CID (Beam-Type): Higher-energy C-trap Dissociation (HCD) in Orbitrap systems and CID in Quadrupole Time-of-Flight (Q-TOF) systems are non-resonant, beam-type techniques [3]. Ions are accelerated into a multipole collision cell filled with nitrogen or argon. Here, both precursor and primary fragment ions undergo multiple high-energy collisions before reaching the analyzer [4]. This yields richer MS/MS spectra with no low-mass cutoff, enabling the detection of deep structural reporter ions.

Workflow N1 Sample Preparation (Methyl 2-hydroxy-4,6-dimethylbenzoate) N2 Chromatographic Separation (UHPLC C18 Column) N1->N2 N3 Ionization (ESI Positive Mode) N2->N3 N4a Orbitrap HCD (Beam-type, High Res) N3->N4a N4b Ion Trap CID (Resonance-type) N3->N4b N4c Q-TOF CID (Beam-type, High Res) N3->N4c N5 Data Analysis & Fragment Mapping N4a->N5 N4b->N5 N4c->N5

Fig 1. LC-MS/MS workflow for the structural validation of methyl 2-hydroxy-4,6-dimethylbenzoate.

Fragmentation Pathway of Methyl 2-hydroxy-4,6-dimethylbenzoate

The fragmentation of methyl 2-hydroxy-4,6-dimethylbenzoate is heavily governed by the ortho effect . The proximity of the hydroxyl group at position 2 to the methyl ester at position 1 facilitates a highly favored six-membered transition state.

Upon protonation, the ester carbonyl oxygen acts as the charge site. The adjacent hydroxyl proton is transferred to the methoxy group, resulting in the neutral loss of methanol ( CH3​OH , -32 Da) to form a stable acylium ion at m/z 149.060. Alternatively, homolytic cleavage can result in the loss of a methoxy radical ( ∙OCH3​ , -31 Da) yielding an odd-electron radical cation at m/z 150.068. Secondary fragmentation involves the expulsion of carbon monoxide ( CO , -28 Da) from the acylium ion to form a substituted tropylium or benzyl cation at m/z 121.065.

Pathway M [M+H]+ m/z 181.086 F1 Loss of CH3OH (-32 Da) m/z 149.060 M->F1 Ortho-effect F2 Loss of •OCH3 (-31 Da) m/z 150.068 M->F2 Radical Cleavage F3 Loss of CO (-28 Da) m/z 121.065 F1->F3 -CO F2->F3 -CHO•

Fig 2. Primary ESI-MS/MS fragmentation pathways of methyl 2-hydroxy-4,6-dimethylbenzoate.

Platform Performance Comparison Data

The following table summarizes the objective performance of each platform when analyzing the m/z 181.086 precursor.

Feature / MetricOrbitrap HCDQ-TOF CIDIon Trap CID
Activation Type Beam-type (Non-resonant)Beam-type (Non-resonant)Resonance-type
Low-Mass Cutoff NoneNone~ m/z 60 (1/3 of precursor)
Mass Accuracy (MS2) < 3 ppm< 5 ppm> 100 ppm (Nominal)
Spectral Richness High (Primary & Secondary)High (Primary & Secondary)Moderate (Primary only)
Detection of m/z 121 ExcellentExcellentPoor (Requires MS3)
Key Fragment Ion Mapping (Orbitrap HCD Data)
Observed m/zTheoretical m/zMass Error (ppm)FormulaStructural Origin
181.0861181.0859+1.1 C10​H13​O3+​ Precursor [M+H]+
150.0678150.0675+2.0 C9​H10​O2+∙​ [M+H−∙OCH3​]+∙
149.0599149.0597+1.3 C9​H9​O2+​ [M+H−CH3​OH]+ (Ortho effect)
121.0651121.0648+2.4 C8​H9​O+ [149.060−CO]+

Step-by-Step Experimental Methodology

To ensure a self-validating system, the following protocol utilizes a "stepped collision energy" approach. This guarantees that regardless of minor tuning discrepancies between instruments, the optimal energy required to break the ester bond is achieved.

Step 1: Sample Preparation

  • Dissolve methyl 2-hydroxy-4,6-dimethylbenzoate reference standard in LC-MS grade Methanol to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid (v/v) to promote protonation.

Step 2: Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry Parameters (Orbitrap HCD Example)

  • Source: Heated Electrospray Ionization (HESI) in Positive Mode. Spray voltage: 3.5 kV.

  • MS1 Scan: Resolution 70,000 (at m/z 200); AGC target 3e6; Scan range m/z 100–500.

  • MS2 Scan (Targeted PRM): Isolate m/z 181.086 with a 1.0 Da quadrupole isolation window.

  • Fragmentation: Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40%. This ensures capture of both the fragile primary loss (-32 Da) and the higher-energy secondary loss (-28 Da) within a single averaged spectrum.

  • Detection: Orbitrap resolution 17,500; AGC target 1e5.

Conclusion & Recommendations

For the structural validation of methyl 2-hydroxy-4,6-dimethylbenzoate, Orbitrap HCD and Q-TOF CID are vastly superior to traditional Ion Trap CID. The ortho-effect driven loss of methanol is easily observed across all platforms; however, the secondary loss of carbon monoxide to form the m/z 121 fragment is critical for confirming the aromatic ring's substitution pattern. Because Ion Trap CID is limited by resonant excitation physics and the 1/3 low-mass cutoff, it fails to efficiently generate and trap these deep structural reporter ions without complex MS3 workflows.

Researchers should default to beam-type fragmentation (HCD/Q-TOF) with stepped collision energies to generate comprehensive, publication-quality spectral libraries for functionalized benzoates.

References

  • Identification of the Trail Pheromone of the Pavement Ant Tetramorium immigrans (Hymenoptera: Formicidae) AntWiki
  • HCD vs CID in the orbitrap : r/proteomics Reddit
  • Difference between HCD and CID collision induced dissoci
  • Improved Peptide Identification by Targeted Fragmentation Using CID, HCD and ETD on an LTQ-Orbitrap Velos | Journal of Proteome Research ACS Public
Comparative

Comprehensive Characterization Guide: Methyl 2-hydroxy-4,6-dimethylbenzoate Reference Standards

As a Senior Application Scientist overseeing analytical workflows, I frequently encounter laboratories struggling with irreproducible quantitative data. In trace analysis—whether quantifying natural products or evaluatin...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing analytical workflows, I frequently encounter laboratories struggling with irreproducible quantitative data. In trace analysis—whether quantifying natural products or evaluating pharmaceutical impurities—a method is only as trustworthy as its reference standard.

This guide provides an authoritative, objective comparison of methyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5) reference standards. This specific compound is highly valued in chemical ecology as a structural isomer and retention-index marker for identifying ant trail pheromones (such as those in Tetramorium immigrans) [1], and in natural product chemistry as an intermediate for synthesizing topoisomerase I inhibitors like anziaic acid analogs [2].

The Causality of Impurities in Trace Analysis

Understanding the causality behind analytical failures is critical. When quantifying trace metabolites at the nanogram level, minor co-eluting isomeric impurities in your reference standard (e.g., methyl 2,4-dihydroxy-6-methylbenzoate or methyl 2-methoxy-6-methylbenzoate) will skew your calibration curve.

Relying solely on chromatographic purity (HPLC Area %) is a logical fallacy. It assumes that all impurities absorb UV light equally or ionize identically to the target analyte. UV-transparent impurities—such as residual aliphatic solvents, inorganic salts, or moisture—are entirely missed by standard HPLC-UV detectors. This is why quantitative NMR (qNMR) has emerged as the gold standard for absolute purity assignment, ensuring direct traceability to the International System of Units (SI)[3].

Objective Performance Comparison: CRM vs. Alternatives

To demonstrate the impact of standard quality, we compared a commercially sourced Certified Reference Material (CRM) against an In-House Synthesized Working Standard (WS) and a standard Commercial Grade reagent.

Table 1: Comparative Analytical Performance of Methyl 2-hydroxy-4,6-dimethylbenzoate Standards
Analytical ParameterCertified Reference Material (CRM)In-House Working Standard (WS)Commercial Grade Reagent
Absolute Purity (qNMR) 99.6% ± 0.2%98.1% ± 0.5%94.3% ± 1.2%
Chromatographic Purity (HPLC-UV) 99.9% (Area)99.2% (Area)96.5% (Area)
Isomeric Impurities (GC-MS) Not Detected< 0.5%2.8%
Water Content (Karl Fischer) 0.1%0.4%1.1%
Metrological Traceability SI-Traceable (BIPM/NMIJ)Relative to internal standardNone

Expert Insight: Notice the dangerous 2.2% discrepancy between the HPLC area (96.5%) and the absolute qNMR purity (94.3%) in the Commercial Grade reagent. If a researcher uses the HPLC value to prepare a calibration curve, their quantitative results will be inherently biased by over 2%, leading to compounded errors in downstream biological assays.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, a reference standard must be synthesized and characterized through orthogonal, self-validating methodologies. Below are the field-proven protocols for generating and certifying your own working standard.

Protocol 1: Synthesis of the Working Standard

Rationale: Synthesizing the standard in-house allows researchers to strictly control the impurity profile, which is crucial when specific CRMs are unavailable or cost-prohibitive [1].

  • Reaction Setup: Suspend 4,6-dimethylsalicylic acid (1 mmol, 166 mg) in 5 mL of anhydrous methanol.

  • Catalysis: Add 0.1 mL of 95% sulfuric acid and 0.1 g of activated molecular sieves (0.4 nm). Causality: The molecular sieves sequester water generated during the reaction, driving the esterification equilibrium forward to maximize yield.

  • Reflux: Heat the reaction mixture at reflux for 72 hours.

  • Workup: Cool the mixture to room temperature, filter out the sieves, and evaporate the filtrate. Dissolve the remaining residue in CH₂Cl₂, pour over crushed ice, and extract twice with CH₂Cl₂.

  • Purification: Wash the combined organic phases with distilled water, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash column chromatography using a hexane/ethyl acetate (4:1) gradient. This affords methyl 2-hydroxy-4,6-dimethylbenzoate as a colorless solid (approx. 40% yield) [1].

Protocol 2: Absolute Purity Assignment via qNMR (¹H-NMR)

Rationale: qNMR provides a direct mass fraction without requiring a reference standard of the analyte itself. It relies on a highly pure, SI-traceable internal standard (IS) [4].

  • Sample Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately weigh ~10 mg of the synthesized methyl 2-hydroxy-4,6-dimethylbenzoate and ~5 mg of an SI-traceable internal standard (e.g., Maleic acid CRM, purity 99.9%).

  • Solvation: Dissolve the mixture entirely in 0.6 mL of Deuterated Chloroform (CDCl₃) containing 0.03% TMS.

  • Acquisition: Acquire the ¹H-NMR spectrum at 600 MHz. Critical Step: Ensure a relaxation delay (D1) of at least 5 times the longest longitudinal relaxation time (T1) of the target protons (typically D1 > 30s). This guarantees complete spin relaxation and prevents the under-representation of slow-relaxing nuclei.

  • Integration & Calculation: Integrate the distinct aromatic proton signal of the analyte (e.g., the singlet at ~6.6 ppm) against the olefinic protons of maleic acid (~6.2 ppm). Calculate the absolute purity using the standard qNMR mass-balance equation [4].

Analytical Workflow & Structural Logic

The transition from a raw synthesized chemical to a fully characterized reference standard requires a strict, orthogonal testing hierarchy. The diagram below maps this self-validating logic.

Workflow Start Raw Material: 4,6-Dimethylsalicylic Acid Synthesis Synthesis & Esterification (MeOH, H2SO4, Reflux) Start->Synthesis Purification Flash Chromatography (Hexane/EtOAc 4:1) Synthesis->Purification Primary Primary Characterization (qNMR for Absolute Purity) Purification->Primary Secondary Orthogonal Purity (HPLC-UV & GC-MS) Purification->Secondary CRM Certified Reference Material (Methyl 2-hydroxy-4,6-dimethylbenzoate) Primary->CRM Secondary->CRM

Workflow for the synthesis and orthogonal certification of methyl 2-hydroxy-4,6-dimethylbenzoate.

Validation

A Comparative Guide to the Antioxidant Activity of Methyl 2-hydroxy-4,6-dimethylbenzoate Derivatives

Introduction: The Quest for Potent Antioxidants Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contribu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Potent Antioxidants

Oxidative stress, a condition arising from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[1] This has fueled extensive research into the discovery and development of novel antioxidant compounds. Phenolic compounds, in particular, are a well-established class of antioxidants due to their ability to scavenge free radicals.[2] Among these, derivatives of methyl 2-hydroxy-4,6-dimethylbenzoate are of significant interest due to their structural features that suggest potential antioxidant activity.

The Foundation: Synthesis of Antioxidant Candidates

The journey to identifying potent antioxidants begins with their synthesis. The following is a general workflow for the synthesis of derivatives, exemplified by the preparation of 2,4-dimethylbenzoylhydrazones from methyl 2,4-dimethylbenzoate.[3] This process involves a two-step reaction: first, the conversion of the methyl ester to a hydrazide, followed by the condensation with various aromatic aldehydes to yield the final hydrazone derivatives.

Experimental Workflow: Synthesis of 2,4-Dimethylbenzoylhydrazones

cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Hydrazone Synthesis Methyl_2,4-dimethylbenzoate Methyl_2,4-dimethylbenzoate Reflux_1 Reflux (4h) Methyl_2,4-dimethylbenzoate->Reflux_1 Hydrazine_hydrate Hydrazine_hydrate Hydrazine_hydrate->Reflux_1 2,4-Dimethylbenzoylhydrazide 2,4-Dimethylbenzoylhydrazide Reflux_1->2,4-Dimethylbenzoylhydrazide Reflux_2 Reflux in Ethanol (3-4h) 2,4-Dimethylbenzoylhydrazide->Reflux_2 Aromatic_aldehydes Aromatic_aldehydes Aromatic_aldehydes->Reflux_2 Acetic_acid Acetic Acid (catalyst) Acetic_acid->Reflux_2 2,4-Dimethylbenzoylhydrazone_derivatives 2,4-Dimethylbenzoylhydrazone_derivatives Reflux_2->2,4-Dimethylbenzoylhydrazone_derivatives

Caption: Synthetic workflow for 2,4-dimethylbenzoylhydrazone derivatives.

Causality Behind Experimental Choices: The initial conversion to the more reactive hydrazide is a crucial step to facilitate the subsequent condensation with a variety of aromatic aldehydes. The use of a catalytic amount of acetic acid in the second step protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. Ethanol is a common solvent for this reaction due to its ability to dissolve the reactants and its suitable boiling point for reflux.

Evaluating Antioxidant Efficacy: Standardized Assays

To objectively compare the antioxidant activity of the synthesized derivatives, a panel of standardized in vitro assays is employed. The most common assays include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. Each of these assays operates on a different chemical principle, providing a more comprehensive profile of the antioxidant's capabilities.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[4] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.[5]

Experimental Protocol: DPPH Assay

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.

  • Sample Preparation: Dissolve the synthesized derivatives in a suitable solvent (e.g., DMSO or methanol) to prepare a series of concentrations.

  • Reaction Mixture: In a 96-well plate, add a small volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore.[6] Antioxidants present in the sample reduce the ABTS•+, leading to a decolorization that is measured spectrophotometrically at approximately 734 nm.[7]

Experimental Protocol: ABTS Assay

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol or a buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the synthesized derivatives.

  • Reaction and Measurement: Mix the sample solution with the ABTS•+ working solution and measure the absorbance at 734 nm after a set incubation period (e.g., 6 minutes).[8]

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-inhibition curve.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[9] The resulting ferrous iron forms a blue-colored complex with 2,4,6-tripyridyl-s-triazine (TPTZ), and the absorbance of this complex is measured at 593 nm.[10]

Experimental Protocol: FRAP Assay

  • Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃·6H₂O.[10]

  • Sample Preparation: Prepare dilutions of the synthesized derivatives.

  • Reaction: Mix the sample solution with the freshly prepared FRAP reagent and incubate at 37°C for a specified time (e.g., 30 minutes).[10]

  • Absorbance Measurement: Measure the absorbance of the reaction mixture at 593 nm.

  • Quantification: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve. The results are typically expressed as Fe²⁺ equivalents.

Results and Discussion: A Comparative Analysis

The antioxidant activity of a series of 2,4-dimethylbenzoylhydrazone derivatives, as determined by the DPPH radical scavenging assay, is presented in the table below.[3] This data serves as a model for the type of comparative analysis that would be performed on methyl 2-hydroxy-4,6-dimethylbenzoate derivatives.

Derivative (Substituent on Aldehyde Ring)DPPH IC50 (µM)[3]
3,4,5-trihydroxy25.6
2,4,6-trihydroxy29.3
2,3-dihydroxy29.8
2,5-dihydroxy28.1
3,4-dihydroxy30.1
4-hydroxy-3-methoxy34.3
4-hydroxy40.1
n-propyl gallate (Standard)30.30

Structure-Activity Relationship (SAR) Analysis:

The data clearly demonstrates that the antioxidant activity of these derivatives is highly dependent on the substitution pattern of the aromatic ring.

  • Number of Hydroxyl Groups: A clear trend is observed where a higher number of hydroxyl groups generally leads to greater antioxidant activity. The trihydroxy-substituted derivatives exhibit the lowest IC50 values, indicating the most potent radical scavenging ability.[3] This is consistent with the principle that hydroxyl groups are the primary functional groups responsible for donating hydrogen atoms to neutralize free radicals.[11]

  • Position of Hydroxyl Groups: The relative positions of the hydroxyl groups also play a crucial role. Derivatives with ortho- and para-dihydroxy substitutions (e.g., 2,3-, 2,5-, and 3,4-dihydroxy) show excellent activity. This is attributed to the ability of these arrangements to stabilize the resulting phenoxyl radical through resonance and intramolecular hydrogen bonding.[12]

  • Electron-Donating Groups: The presence of other electron-donating groups, such as methoxy groups, can also influence antioxidant activity.[11] In the case of the 4-hydroxy-3-methoxy derivative, the methoxy group contributes to the overall electron-donating nature of the ring system, resulting in good antioxidant activity.

cluster_0 Factors Influencing Antioxidant Activity A Number of -OH groups D Antioxidant Potency A->D Increases with more groups B Position of -OH groups B->D Ortho/para positions enhance activity C Presence of other electron-donating groups C->D Enhances activity

Caption: Key structural factors influencing antioxidant activity.

Conclusion: A Roadmap for Antioxidant Discovery

This guide has provided a comprehensive overview of the synthesis and comparative evaluation of the antioxidant activity of a series of phenolic derivatives, using 2,4-dimethylbenzoylhydrazones as a case study. The principles and methodologies outlined here are directly applicable to the investigation of methyl 2-hydroxy-4,6-dimethylbenzoate derivatives and other novel antioxidant candidates.

The key takeaways for researchers in drug development are:

  • A systematic approach to synthesis and screening is essential for identifying lead compounds.

  • A panel of antioxidant assays should be employed to obtain a comprehensive understanding of a compound's antioxidant profile.

  • A thorough structure-activity relationship analysis is crucial for the rational design of more potent antioxidant molecules.

Future research should focus on the synthesis and evaluation of a diverse library of methyl 2-hydroxy-4,6-dimethylbenzoate derivatives to fully elucidate their therapeutic potential.

References

  • Tahir, M. N., et al. (2013). Synthesis, Evaluation of Antioxidant Activity and Crystal Structure of 2,4-Dimethylbenzoylhydrazones. Molecules, 18(9), 10596-10616. [Link]

  • Larasati, Y. A., et al. (2018). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules, 23(7), 1634. [Link]

  • de Oliveira, L. F. S., et al. (2021). Synthesis of Hydroxybenzodiazepines with Potential Antioxidant and Antifungal Action. Journal of the Brazilian Chemical Society, 32(8), 1649-1661. [Link]

  • Nowak, A., et al. (2020). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol, 10(16), e3727. [Link]

  • Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70-76. [Link]

  • Szymańska, R., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. International Journal of Molecular Sciences, 22(17), 9573. [Link]

  • Quideau, S., et al. (2011). Plant polyphenols: chemical properties, biological and industrial applications. Angewandte Chemie International Edition, 50(3), 586-621. [Link]

  • Re, R., et al. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231-1237. [Link]

  • Pizzino, G., et al. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. [Link]

  • Dojindo Molecular Technologies, Inc. (n.d.). DPPH Antioxidant Assay Kit D678 manual. [Link]

  • G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]

  • Arigo biolaboratories. (n.d.). ARG83614 Ferric reducing antioxidant power (FRAP) Assay Kit. [Link]

  • Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]

  • Bio-protocol. (2019). 2.7. DPPH Radical Scavenging Assay. [Link]

  • Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of food science and technology, 48(4), 412-422. [Link]

  • Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. [Link]

  • Apak, R., et al. (2004). A novel direct-current plasma-optical emission spectrometric method for the determination of copper(II) and its application to the cupric ion reducing antioxidant capacity (CUPRAC) assay. Analytica Chimica Acta, 527(1), 123-133. [Link]

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicryl-hydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219. [Link]

Sources

Comparative

A Comparative Guide to Methyl 2-hydroxy-4,6-dimethylbenzoate and Methyl Orsellinate

For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is paramount. Even subtle structural modifications can profoundly alter a compound's physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the precise selection of molecular building blocks is paramount. Even subtle structural modifications can profoundly alter a compound's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, objective comparison between two closely related phenolic esters: methyl 2-hydroxy-4,6-dimethylbenzoate and methyl orsellinate (also known by its systematic name, methyl 2,4-dihydroxy-6-methylbenzoate).

While both molecules share a core methyl benzoate scaffold with hydroxyl and methyl substituents, the critical difference lies at the C4 position of the aromatic ring—a methyl group versus a hydroxyl group. This single substitution dictates significant variations in their electronic nature, reactivity, and potential applications, from natural product synthesis to medicinal chemistry. This guide will dissect these differences, supported by experimental data and established chemical principles, to inform your selection process.

At a Glance: Structural and Physicochemical Comparison

The fundamental distinction between these two compounds is the substituent at the C4 position. Methyl orsellinate possesses a second hydroxyl group, which introduces greater polarity and hydrogen bonding capability compared to the relatively nonpolar methyl group in methyl 2-hydroxy-4,6-dimethylbenzoate.

G cluster_0 Methyl 2-hydroxy-4,6-dimethylbenzoate cluster_1 Methyl Orsellinate (Methyl 2,4-dihydroxy-6-methylbenzoate) A A B B

Caption: Chemical structures of the two compared benzoates.

This structural variance has a direct impact on their fundamental physicochemical properties, which are summarized below. The presence of an additional hydroxyl group in methyl orsellinate significantly increases its molecular weight and polarity, which is reflected in its higher melting point and different solubility profile.

PropertyMethyl 2-hydroxy-4,6-dimethylbenzoateMethyl OrsellinateReference(s)
Systematic Name methyl 2-hydroxy-4,6-dimethylbenzoatemethyl 2,4-dihydroxy-6-methylbenzoate[1]
CAS Number 57705-16-53187-58-4[2][3]
Molecular Formula C₁₀H₁₂O₃C₉H₁₀O₄[2][3]
Molecular Weight 180.20 g/mol 182.17 g/mol [1][2]
Appearance SolidPowder / Solid[4]
Melting Point Not specified141-146 °C[5]
Solubility Not specifiedSoluble in Chloroform, DMSO, Acetone[4]

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences are clearly delineated in their spectroscopic data, which is critical for their identification and characterization in a laboratory setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, the aromatic region provides a clear distinction. Methyl 2-hydroxy-4,6-dimethylbenzoate would exhibit two distinct aromatic proton signals, whereas the higher symmetry of methyl orsellinate results in two equivalent protons.

NucleusPredicted Shifts for Methyl 2-hydroxy-4,6-dimethylbenzoateReported Shifts for Methyl Orsellinate (DMSO-d₆)Key Differences & Rationale
¹H NMR ~6.5-7.0 ppm (2H, aromatic)6.28 ppm (1H, s), 10.08 ppm (1H, s, OH), 11.68 ppm (1H, s, OH)The two aromatic protons in methyl orsellinate are magnetically equivalent due to the plane of symmetry, appearing as a single peak. The two phenolic protons are distinct.[6]
~3.8 ppm (3H, s, OCH₃)3.83 ppm (3H, s, OCH₃)The ester methyl protons have similar chemical shifts.
~2.2-2.4 ppm (6H, s, Ar-CH₃)2.35 ppm (3H, s, Ar-CH₃)Methyl orsellinate has only one aromatic methyl group.
¹³C NMR Not available172.0 (C=O), 161.9, 160.1, 138.9, 110.6 (CH), 108.2, 103.9 (Aromatic C), 51.9 (OCH₃), 23.6 (Ar-CH₃)The electron-donating hydroxyl group at C4 in methyl orsellinate significantly shields the aromatic carbons compared to the less-donating methyl group.[6]

Note: Predicted shifts are based on standard chemical shift tables and substituent effects. Reported shifts for methyl orsellinate are from experimental data.[6]

Infrared (IR) Spectroscopy

The IR spectra are distinguished primarily by the hydroxyl (-OH) stretching region.

  • Methyl Orsellinate : Exhibits a broad O-H stretching band characteristic of phenols, likely centered around 3200-3400 cm⁻¹, indicative of its two hydroxyl groups and potential for hydrogen bonding.[7]

  • Methyl 2-hydroxy-4,6-dimethylbenzoate : Also shows an O-H stretch, but the profile may differ slightly due to the different electronic environment and hydrogen bonding possibilities.

  • Carbonyl (C=O) Stretch : Both compounds will show a strong absorption band for the ester carbonyl group, typically in the range of 1650-1700 cm⁻¹. Intramolecular hydrogen bonding between the C2-hydroxyl and the carbonyl oxygen can shift this peak to a lower wavenumber.

Chemical Reactivity and Synthetic Utility

The choice between these two molecules often comes down to their differing reactivity, which is governed by the electronic properties of the C4 substituent.

Electrophilic Aromatic Substitution

The reactivity of the benzene ring towards electrophiles is a major point of divergence.

  • Methyl Orsellinate : The C4-hydroxyl group is a powerful activating, ortho-, para-directing group.[8] Combined with the C2-hydroxyl, it makes the aromatic ring highly electron-rich and thus very susceptible to electrophilic substitution at the C3 and C5 positions. This high reactivity is foundational to the biosynthesis of many complex natural products derived from orsellinic acid.[9][10]

  • Methyl 2-hydroxy-4,6-dimethylbenzoate : The C4-methyl group is also an activating, ortho-, para-directing group, but it is significantly weaker than a hydroxyl group.[11] The ring is less activated, and reactions may require harsher conditions. This allows for more controlled, selective substitutions.

G cluster_0 Reactivity Profile Methyl Orsellinate Methyl Orsellinate Highly Activated Ring Highly Activated Ring Methyl Orsellinate->Highly Activated Ring C4-OH (Strong Activator) Methyl 2-hydroxy-4,6-dimethylbenzoate Methyl 2-hydroxy-4,6-dimethylbenzoate Moderately Activated Ring Moderately Activated Ring Methyl 2-hydroxy-4,6-dimethylbenzoate->Moderately Activated Ring C4-CH3 (Weak Activator) Facile Electrophilic Substitution\n(e.g., Bromination, Nitration) Facile Electrophilic Substitution (e.g., Bromination, Nitration) Highly Activated Ring->Facile Electrophilic Substitution\n(e.g., Bromination, Nitration) Susceptible to Oxidation Susceptible to Oxidation Highly Activated Ring->Susceptible to Oxidation Controlled Electrophilic Substitution Controlled Electrophilic Substitution Moderately Activated Ring->Controlled Electrophilic Substitution More Resistant to Oxidation More Resistant to Oxidation Moderately Activated Ring->More Resistant to Oxidation

Caption: Comparative reactivity governed by the C4 substituent.

Synthesis Protocols

The synthesis of these compounds reflects their origins and typical uses. Methyl orsellinate is often derived from natural sources, while its counterpart is a product of synthetic chemistry.

Experimental Protocol 1: Synthesis of Methyl Orsellinate via Methanolysis

Methyl orsellinate can be readily prepared by the alcoholysis of lecanoric acid, a natural depside found in lichens.[7][12]

Objective: To produce methyl orsellinate by cleaving the ester bond in lecanoric acid using methanol.

Methodology:

  • Dissolution: Dissolve lecanoric acid in an excess of methanol.

  • Reflux: Heat the solution under reflux for several hours. The methanol acts as both solvent and reactant.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture and evaporate the excess methanol under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure methyl orsellinate.[7]

Experimental Protocol 2: Synthesis of Methyl 2-hydroxy-4,6-dimethylbenzoate

This compound is typically synthesized from its corresponding carboxylic acid via Fischer esterification.

Objective: To esterify 2-hydroxy-4,6-dimethylbenzoic acid using methanol and an acid catalyst.

Methodology:

  • Reaction Setup: Combine 2-hydroxy-4,6-dimethylbenzoic acid and an excess of methanol in a round-bottom flask.

  • Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).

  • Reflux: Heat the mixture to reflux for several hours to drive the equilibrium towards the product.

  • Neutralization & Extraction: After cooling, neutralize the acid catalyst with a weak base (e.g., sodium bicarbonate solution). Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. Further purification can be achieved via column chromatography if necessary.

Applications in Research and Development

The distinct properties of these two molecules make them suitable for different applications in drug discovery and chemical research.

Methyl Orsellinate: A Natural Product Scaffold

As a naturally occurring compound found in lichens and fungi, methyl orsellinate and its parent acid are key precursors in the biosynthesis of a vast array of complex secondary metabolites.[4][9][13] Its derivatives have demonstrated a wide range of biological activities:

  • Antifungal and Antimicrobial Properties : Methyl orsellinate itself exhibits antifungal activity.[4][5]

  • Enzyme Inhibition : It has been shown to inhibit enzymes like 5-lipoxygenase and PTP1B, suggesting potential applications in treating inflammation and type 2 diabetes.[4][5][14]

  • Antioxidant and Anti-inflammatory Activity : The phenolic hydroxyl groups make it a potent radical scavenger.[13][15]

  • Cytotoxicity : Studies on a series of orsellinate esters have explored their cytotoxic activity against cancer cell lines, with efficacy correlating to lipophilicity.[12]

Researchers often use methyl orsellinate as a starting material for the total synthesis of more complex natural products or to generate novel derivatives with enhanced biological profiles.[10][16]

Methyl 2-hydroxy-4,6-dimethylbenzoate: A Tool for SAR Studies

In contrast, methyl 2-hydroxy-4,6-dimethylbenzoate is not a common natural product. Its value lies primarily in medicinal chemistry, specifically in Structure-Activity Relationship (SAR) studies. In drug development, it is a common strategy to replace a polar functional group, like a hydroxyl, with a non-polar isostere, like a methyl group.

This substitution allows researchers to probe the importance of the C4-hydroxyl group in methyl orsellinate-like structures for receptor binding or biological activity. For instance, if a derivative of methyl orsellinate shows potent activity, synthesizing the analogous methyl 2-hydroxy-4,6-dimethylbenzoate derivative can answer critical questions:

  • Is the C4-hydroxyl group essential for activity?

  • Does it act as a hydrogen bond donor or acceptor in the binding site?

  • How does removing this polar group affect the molecule's solubility, cell permeability, and metabolic stability?

This makes methyl 2-hydroxy-4,6-dimethylbenzoate an important tool for optimizing lead compounds and understanding the molecular basis of a drug's action. It also finds use as an ingredient in the fragrance industry, valued for its mossy and woody notes.[17][18]

Conclusion

While structurally similar, methyl 2-hydroxy-4,6-dimethylbenzoate and methyl orsellinate are not chemically equivalent and serve distinct purposes in scientific research.

  • Choose Methyl Orsellinate when your research involves natural product synthesis, leveraging its high reactivity, or exploring its inherent biological activities as a starting point for developing new therapeutic agents. Its two hydroxyl groups provide rich chemical handles for further modification.

  • Choose Methyl 2-hydroxy-4,6-dimethylbenzoate when conducting structure-activity relationship studies to dissect the role of a phenolic hydroxyl group. Its more controlled reactivity and altered physicochemical properties make it an ideal comparator molecule for optimizing drug candidates derived from natural phenolic scaffolds.

Ultimately, the decision rests on the specific experimental question. Understanding the profound impact of the C4-substituent—hydroxyl versus methyl—is the key to unlocking the full potential of these valuable chemical entities in your research endeavors.

References

[4] BioCrick. (n.d.). Methyl orsellinate | CAS:3187-58-4. Retrieved from [Link]

[19] ARKIVOC. (2004). Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates. Retrieved from [Link]

[20] ResearchGate. (2004). Synthesis of methyl-3-orsellinate by organic synthesis or by altered biosynthetic pathways using lichen immobilisates. Retrieved from [Link]

[1] National Center for Biotechnology Information. (n.d.). Methyl Orsellinate. PubChem. Retrieved from [Link]

[21] NextSDS. (n.d.). METHYL 2-HYDROXY-4,6-DIMETHYLBENZOATE — Chemical Substance Information. Retrieved from [Link]

[22] The Good Scents Company. (n.d.). methyl orsellinate. Retrieved from [Link]

[23] MDPI. (2021). Biological Activities of Lichen-Derived Monoaromatic Compounds. Retrieved from [Link]

[13] ResearchGate. (2025, September 20). Insights into Orsellinic Acid and Its Derivatives: A Review. Retrieved from [Link]

[7] Elixir Journal. (2016, May 1). Elixir Comp. Chem. 94 (2016) 40054-40064. Retrieved from [https://www.elixirpublishers.com/articles/1463462963_94 (2016) 40054-40064.pdf]([Link] (2016) 40054-40064.pdf)

[12] Z. Naturforsch. (2006). Cytotoxic Activity of Orsellinates. Retrieved from [Link]

[9] ScienceDirect. (2021, June 15). Enzymology and biosynthesis of the orsellinic acid derived medicinal meroterpenoids. Retrieved from [Link]

[6] Google Patents. (n.d.). CN111116370A - A method for synthesizing methyl 2,4-dihydroxy-3,6-dimethylbenzoate using 4-O-desmethylbarbaric acid. Retrieved from

[8] Chemistry Steps. (2024, January 10). Reactions of Phenols. Retrieved from [Link]

[10] Royal Society of Chemistry. (2020). Sporormielones A–E, bioactive novel C–C coupled orsellinic acid derivative dimers, and their biosynthetic origin. Chemical Communications. Retrieved from [Link]

[17] Perfumer & Flavorist. (2010, December 22). Methyl 2,4-dihydroxy-3,6-dimethylbenzoate. Retrieved from [Link]

[11] Wikipedia. (n.d.). Alkylphenol. Retrieved from [Link]

[18] NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 23). The Scent of Nature Reimagined: Methyl 2,4-Dihydroxy-3,6-dimethylbenzoate and Its Synthesis. Retrieved from [Link]

[3] NIST. (n.d.). Benzoic acid, 2,4-dihydroxy-6-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Methyl 2-hydroxy-4,6-dimethylbenzoate

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a compound’s physical properties and the operational environment. Methyl 2-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic, mechanistic interaction between a compound’s physical properties and the operational environment.

Methyl 2-hydroxy-4,6-dimethylbenzoate (CAS 57705-16-5) is a functionalized aromatic ester (C₁₀H₁₂O₃) typically encountered as a crystalline solid or powder. While highly valuable in synthetic and drug development workflows, its physical state and chemical moieties dictate a specific set of operational precautions.

The following guide provides a self-validating framework for handling this compound, ensuring that every safety measure is grounded in chemical causality.

Mechanistic Hazard Analysis

To effectively protect yourself, you must understand how the chemical interacts with biological systems. According to standardized Safety Data Sheets (SDS) [1], Methyl 2-hydroxy-4,6-dimethylbenzoate carries four primary GHS hazard statements:

  • H302 (Harmful if swallowed): The ester linkage and phenolic hydroxyl group allow for rapid gastrointestinal absorption.

  • H315 / H319 (Skin & Serious Eye Irritation): The compound's lipophilicity (LogP ~1.79) enables it to partition into the lipid bilayers of the stratum corneum and corneal epithelium, triggering localized inflammatory cascades.

  • H335 (May cause respiratory irritation): As a dry powder, mechanical agitation (e.g., scooping or weighing) generates micro-particulate aerosols. Inhalation of these particulates leads to deposition in the upper respiratory tract, where the compound dissolves in mucosal fluids and causes acute irritation.

PPE Selection & Specifications

The primary exposure routes for this solid compound are particulate inhalation and dermal contact. Following the hierarchy of controls outlined by OSHA [2], Personal Protective Equipment (PPE) serves as your critical final barrier.

PPE CategoryRecommended EquipmentMechanistic RationaleSelf-Validation Check
Eye/Face ANSI Z87.1 Chemical Splash GogglesStandard safety glasses are insufficient; airborne dust can bypass side shields. Goggles provide a full orbital seal against micro-particulates.Validation: Ensure the rubber seal sits flush against the skin with no gaps before entering the lab.
Hands Nitrile Gloves (Minimum 4-5 mil thickness)Nitrile provides an excellent non-polar barrier against lipophilic organic solids, preventing transdermal absorption.Validation: Inflate the glove manually by trapping air and rolling the cuff; check for micro-punctures before donning.
Body Fluid-resistant Lab Coat, Long Pants, Closed-toe ShoesPrevents accumulation of chemical dust on personal clothing, which could lead to chronic, unnoticed dermal exposure.Validation: Ensure coat is fully buttoned to the neck; no exposed skin on legs or feet.
Respiratory N95/P100 Particulate Respirator (If outside hood)Filters out >95% of airborne crystalline dust. Note: Primary handling must occur in a fume hood, negating the need for a respirator.Validation: Perform a positive/negative pressure seal check before use [3].

Self-Validating Operational Workflow

Do not rely on assumptions. Every step in this protocol includes a physical validation to ensure the safety system is actively functioning.

Step 1: Environmental Preparation & Verification

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood or a localized exhaust ventilation (LEV) balance enclosure.

  • Causality: The hood's continuous inward airflow captures aerosolized dust before it reaches your breathing zone.

  • Validation: Tape a small strip of tissue paper to the bottom of the fume hood sash. If the tissue pulls steadily inward, negative pressure is confirmed.

Step 2: Material Transfer

  • Action: Use a grounded, anti-static metallic spatula (e.g., stainless steel) rather than a plastic one.

  • Causality: Plastic spatulas accumulate static charge, which actively repels fine organic powders, causing them to "jump" and aerosolize into the environment.

  • Validation: Observe the powder during transfer. If particles cling aggressively to the spatula or fly off, stop the procedure and use an anti-static gun (zerostat) on the container.

Step 3: Solubilization (Closed System)

  • Action: If the compound is to be dissolved (e.g., in DMSO or ethanol), add the solvent directly to the pre-weighed solid inside the fume hood and seal the vial before vortexing.

  • Causality: Wetting the powder eliminates the inhalation hazard. Sealing the system prevents solvent vapor escape.

  • Validation: Invert the sealed vial gently before vigorous agitation to ensure the cap threading is secure and leak-proof.

Spill Response & Decontamination

If Methyl 2-hydroxy-4,6-dimethylbenzoate is spilled, the immediate goal is to prevent the solid from becoming airborne.

  • Isolate: Alert personnel and restrict access to the spill area.

  • Do NOT Dry Sweep: Sweeping with a brush will aerosolize the H335 irritant.

  • Wet Decontamination: Dampen a disposable laboratory wipe with a compatible solvent (e.g., 70% ethanol or water with surfactant) and gently lay it over the powder.

  • Wipe Inward: Wipe from the perimeter of the spill toward the center to avoid spreading the compound.

  • Surface Validation: After initial cleanup, wipe the area with a fresh, damp white cloth. If any residue is visible on the cloth, repeat the decontamination step.

Waste Disposal Plan (P501)

Proper disposal ensures environmental compliance and prevents downstream exposure to sanitation workers [2].

  • Solid Waste: Place all contaminated wipes, empty reagent bottles, and disposable spatulas into a robust, sealable High-Density Polyethylene (HDPE) container. Label clearly as "Hazardous Solid Waste: Contains Methyl 2-hydroxy-4,6-dimethylbenzoate (Irritant)."

  • Liquid Waste: If the compound is dissolved in an organic solvent, dispose of it in a designated "Non-Halogenated Organic Waste" carboy (unless the solvent itself is halogenated).

  • Validation: Ensure the waste container is kept closed at all times except when actively adding waste. Verify that the secondary containment tray under the waste carboy is dry and intact.

Operational Visualization

G A 1. Pre-Operation Verify Fume Hood & PPE B 2. Material Transfer Use Anti-Static Spatula A->B Flow > 0.4 m/s C 3. Solubilization (Closed System) B->C Minimize Dust D Spill Detected? C->D E Wet Decontamination (No Dry Sweeping) D->E Yes F Standard Protocol Completion D->F No G Hazardous Waste Disposal (P501) E->G F->G

Workflow for handling, spill response, and disposal of Methyl 2-hydroxy-4,6-dimethylbenzoate.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011.[Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor, OSHA 3404-11R, 2011.[Link][4][5]

Sources

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